Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 69065. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-11-9(10)8-5-6-2-3-7(8)4-6/h2-3,6-8H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMAZRAQKPTXZNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CC1C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27176-60-9 | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27176-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80290508 | |
| Record name | Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80290508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6203-08-3 | |
| Record name | 6203-08-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69065 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80290508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5-Norbornene-2-carboxylate (endo- and exo- mixture) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl Bicyclo[2.2.1]hept-5-ene-2-carboxylate
Abstract
This technical guide provides a comprehensive overview of the synthesis of methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate, a versatile bicyclic ester with significant applications in polymer chemistry, fragrance formulation, and as a building block in organic synthesis. The core of this guide focuses on the Diels-Alder reaction between cyclopentadiene and methyl acrylate, detailing both thermal and Lewis acid-catalyzed pathways. We will delve into the mechanistic underpinnings that govern the characteristic endo/exo stereoselectivity of this [4+2] cycloaddition. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering both theoretical insights and practical, field-proven experimental protocols.
Introduction: The Significance of the Norbornene Scaffold
The bicyclo[2.2.1]heptene, or norbornene, framework is a rigid and strained bicyclic structure that serves as a valuable scaffold in a multitude of chemical applications. Its unique geometry and reactivity make it a compelling building block in the synthesis of complex molecules and advanced polymers. This compound, the subject of this guide, is a key derivative of the norbornene family. Its applications are diverse, ranging from its use in perfume compositions to its role as a monomer in Ring-Opening Metathesis Polymerization (ROMP) for the creation of advanced materials with exceptional thermal and mechanical properties.[1][2] Furthermore, the norbornene scaffold is gaining attention in medicinal chemistry as a promising structure for the development of novel therapeutic agents, including anticancer treatments.[3]
The primary and most efficient route to this compound is the Diels-Alder reaction, a cornerstone of modern organic synthesis. This [4+2] cycloaddition reaction involves the concerted reaction of a conjugated diene, in this case, cyclopentadiene, with a dienophile, methyl acrylate.[4]
The Diels-Alder Approach: Reaction Mechanism and Stereoselectivity
The reaction between cyclopentadiene and methyl acrylate yields a mixture of two diastereomers: the endo and exo products. The terms endo and exo describe the relative stereochemistry of the substituent on the dienophile (the methoxycarbonyl group) with respect to the bridged ring system. In the endo isomer, the substituent is oriented towards the diene's π-system, while in the exo isomer, it is oriented away.
The "Endo Rule" and Kinetic vs. Thermodynamic Control
In many Diels-Alder reactions, the endo product is the major kinetic product, a phenomenon often referred to as the "Alder Endo Rule".[5] This preference is attributed to secondary orbital interactions between the π-system of the electron-withdrawing group on the dienophile and the developing π-bond of the diene in the transition state. These favorable interactions lower the activation energy of the endo pathway, leading to its faster formation.[6]
However, the exo product is generally the more thermodynamically stable isomer due to reduced steric hindrance.[6] Consequently, under conditions of thermodynamic control (e.g., higher temperatures and longer reaction times), the product ratio may shift to favor the exo isomer. For the reaction of cyclopentadiene with methyl acrylate, the uncatalyzed reaction typically yields a mixture favoring the endo isomer.[5]
The Role of Lewis Acid Catalysis
The use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), significantly accelerates the Diels-Alder reaction and enhances the endo-selectivity.[7][8][9] The Lewis acid coordinates to the carbonyl oxygen of the methyl acrylate, making the dienophile more electron-deficient and thus more reactive towards the electron-rich diene. This coordination also exaggerates the electronic effects that favor the endo transition state, leading to a higher diastereomeric ratio.[5] Theoretical studies using DFT calculations have shown that the Lewis acid-catalyzed reaction proceeds through a highly asynchronous transition state, further promoting the formation of the endo adduct.[7][8]
Experimental Workflow and Protocols
The following section provides a detailed, step-by-step protocol for the synthesis of this compound, including both a thermal and a Lewis acid-catalyzed procedure.
Caption: Experimental workflow for the synthesis of this compound.
Materials and Reagents
-
Dicyclopentadiene
-
Methyl acrylate
-
Aluminum chloride (anhydrous)
-
Toluene (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Distillation apparatus
Protocol 1: Thermal Diels-Alder Reaction
-
Preparation of Cyclopentadiene: Freshly crack dicyclopentadiene by heating it to its boiling point (~170 °C) and collecting the cyclopentadiene monomer by distillation. The receiver flask should be cooled in an ice bath. Note: Cyclopentadiene readily dimerizes at room temperature, so it should be used immediately after preparation.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl acrylate in a suitable solvent like toluene.
-
Addition of Cyclopentadiene: Slowly add the freshly cracked cyclopentadiene to the methyl acrylate solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for several hours or gently reflux until the reaction is complete (monitored by TLC or GC).
-
Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless oil.
Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction
-
Catalyst Preparation: Suspend anhydrous aluminum chloride in anhydrous toluene in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Dienophile Addition: Cool the suspension in an ice bath and slowly add methyl acrylate. Stir until the aluminum chloride dissolves completely.
-
Diene Addition: Add a solution of freshly cracked cyclopentadiene in anhydrous toluene dropwise to the reaction mixture over a period of 30-45 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Work-up: Carefully pour the reaction mixture into ice-water to quench the reaction. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, and then dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. Purify the residue by vacuum distillation to yield the product.
Quantitative Data Summary
The following table summarizes typical reaction parameters and outcomes for the synthesis of this compound.
| Parameter | Thermal Reaction | Lewis Acid-Catalyzed (AlCl₃) |
| Temperature | Room Temperature to Reflux | 0 °C to Room Temperature |
| Reaction Time | Several hours to 24 hours | 1-3 hours |
| Typical Yield | Moderate to Good | Good to Excellent |
| endo:exo Ratio | Typically favors endo (e.g., ~4:1) | Highly endo-selective (e.g., >10:1)[5] |
Characterization of the Product
The synthesized this compound can be characterized using standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the olefinic protons of the norbornene ring system, as well as distinct signals for the protons of the bicyclic framework and the methyl ester group. The coupling constants between the bridgehead protons and the protons at C2 and C3 can be used to distinguish between the endo and exo isomers.
-
¹³C NMR: The carbon NMR spectrum will display the expected number of signals corresponding to the different carbon environments in the molecule.
-
IR Spectroscopy: The infrared spectrum will show a strong absorption band for the carbonyl group (C=O) of the ester at approximately 1730-1740 cm⁻¹, and a C=C stretching vibration for the double bond in the norbornene ring.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (152.19 g/mol ).[10]
Applications in Research and Development
This compound and its derivatives are valuable intermediates in several fields:
-
Polymer Chemistry: This molecule serves as a functionalized monomer in Ring-Opening Metathesis Polymerization (ROMP) to produce polymers with tailored properties such as high thermal stability, chemical resistance, and specific optical properties.[1][2] These polymers find applications in advanced materials and electronics.
-
Drug Development: The rigid norbornene scaffold can be used to control the spatial orientation of pharmacophores, making it a useful template in the design of new drugs. Norbornene derivatives have been investigated for their potential as anticancer agents.[3]
-
Fragrance Industry: The ester functional group and the unique bicyclic structure contribute to the olfactory properties of these molecules, leading to their use in fragrance formulations.[11]
Conclusion
The synthesis of this compound via the Diels-Alder reaction is a robust and well-established method that provides access to a versatile and valuable chemical intermediate. The ability to control the stereochemical outcome of the reaction through the use of Lewis acid catalysis adds to its synthetic utility. This guide has provided a detailed overview of the synthesis, from the underlying mechanistic principles to practical experimental protocols, to aid researchers and scientists in the effective preparation and application of this important compound.
References
-
Aragão, V., Constantino, M. G., Beatriz, A., & da Silva, G. V. J. (2005). Synthesis of 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester. Molecules, 10(11), 1413–1418. [Link]
-
Fernandes, C., de la Torre, M. C., & Sierra, M. A. (2022). Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments. Molecules, 27(23), 8259. [Link]
-
Sakata, K., & Fujimoto, H. (2020). Roles of Lewis Acid Catalysts in Diels-Alder Reactions between Cyclopentadiene and Methyl Acrylate. ChemistryOpen, 9(6), 662–666. [Link]
-
Cooley, J. H., & Williams, R. V. (1996). endo- and exo-Stereochemistry in the Diels-Alder Reaction: Kinetic versus Thermodynamic Control. Journal of Chemical Education, 73(6), 558. [Link]
-
Stoltz, B. M., & Corey, E. J. (2000). Mechanistic Insights into the Factors Determining Exo−Endo Selectivity in the Lewis Acid-Catalyzed Diels−Alder Reaction of 2-Cycloalkenones. Organic Letters, 2(13), 1927–1929. [Link]
-
Chen, J., et al. (2019). Supplementary Information: High-performance dielectric polymers with tunable structures based on functionalized polynorbornene. The Royal Society of Chemistry. [Link]
-
Promerus. (n.d.). From Lab to Industry: Norbornene's Impact on Advanced Polymer Applications. [Link]
-
ResearchGate. (n.d.). The Diels-Alder reaction of cyclopentadiene and methyl acrylate (left), intermediate complex suggested in the Diels-Alder reaction leading to higher endo-selectivity (right). [Link]
-
PubMed. (2020). Roles of Lewis Acid Catalysts in Diels-Alder Reactions between Cyclopentadiene and Methyl Acrylate. [Link]
-
Paddon-Row, M. N., et al. (2020). The simplest Diels–Alder reactions are not endo-selective. Chemical Science, 11(43), 11847–11855. [Link]
-
Chemistry LibreTexts. (2021). 1.3: Diels-Alder_Reactions. [Link]
- Google Patents. (2010). US20100093580A1 - Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions.
-
Biological Magnetic Resonance Bank. (n.d.). 2-methyl-bicyclo(2.2.1)hept-5-ene-2-carboxylic acid (c9h12o2). [Link]
-
Taylor & Francis. (n.d.). Norbornene – Knowledge and References. [Link]
-
Semantic Scholar. (n.d.). Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Promerus LLC. (n.d.). The Chemistry of Norbornene Monomers and Polymers and Products and Application Areas. [Link]
-
YouTube. (2018). Endo and Exo Selectivity in the Diels-Alder Reaction. [Link]
-
Yu, H., Lin, S., & Pan, Q. (2020). Synthesis of norbornene derivatives and their polymers via ROMP of norbornene derivatives. High Performance Polymers, 32(4), 436–445. [Link]
-
Master Organic Chemistry. (2017). The Diels-Alder Reaction. [Link]
-
MDPI. (2024). Progress in Lewis-Acid-Templated Diels–Alder Reactions. [Link]
-
Journal of Sciences, Islamic Republic of Iran. (n.d.). Kinetic Resolution of Racemic Methyl 3-(2´-Furyl) bicyclo [2.2.1] hept-5-ene-2-carboxylates by PLE. [Link]
-
Bakkeren, F. J. A. D., et al. (n.d.). Kinetic Resolution of Mono- and Bicyclic Diels-Alder Adducts v/a Sharpless Asymmetric Dihydroxylation. [Link]
-
Massachusetts Institute of Technology. (n.d.). Asymmetric Catalysis of Diels-Alder Reactions. [Link]
Sources
- 1. promerus.com [promerus.com]
- 2. Synthesis of norbornene derivatives and their polymers via ROMP of norbornene derivatives | Semantic Scholar [semanticscholar.org]
- 3. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Roles of Lewis Acid Catalysts in Diels-Alder Reactions between Cyclopentadiene and Methyl Acrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate | Semantic Scholar [semanticscholar.org]
- 10. This compound | C9H12O2 | CID 250075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. US20100093580A1 - Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions - Google Patents [patents.google.com]
Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate properties
An In-Depth Technical Guide to Methyl Bicyclo[2.2.1]hept-5-ene-2-carboxylate
Authored by a Senior Application Scientist
Introduction: A Versatile Bicyclic Ester
This compound, also widely known as Methyl 5-norbornene-2-carboxylate, is a bicyclic ester with the chemical formula C₉H₁₂O₂.[1][2] Identified by its CAS Number 6203-08-3, this compound is a cornerstone intermediate in both academic and industrial organic synthesis.[1][3] Its rigid, strained bicyclic framework, derived from the norbornene structure, imparts unique reactivity and stereochemical properties that make it a valuable building block for complex molecular architectures.[3][4]
This guide provides a comprehensive overview of the compound's properties, synthesis, stereochemistry, and applications. It is intended for researchers and development professionals who require a deep technical understanding of this molecule, from the causality of its synthetic pathways to its practical application in materials science and fine chemical manufacturing.
Core Physicochemical Properties
This compound is typically encountered as a colorless to light yellow liquid.[3] Its physical and chemical properties are dictated by the combination of a bulky, non-polar bicycloalkene structure and a polar methyl ester group. The data presented below represents the typical mixture of isomers unless otherwise specified.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₂O₂ | [1] |
| Molecular Weight | 152.19 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | Colorless to light yellow clear liquid | [3] |
| Boiling Point | 195.8 °C at 760 mmHg | [2] |
| Density | ~1.1 g/cm³ | [2] |
| Flash Point | 62.5 - 68 °C | [2] |
| Refractive Index | ~1.513 | [2] |
| Solubility | Soluble in organic solvents; sparingly soluble in water. | [3] |
The Critical Role of Stereochemistry: Endo vs. Exo
The defining structural feature of this molecule is its stereoisomerism. The substituent at the C-2 position can be oriented either endo (syn to the longer C5-C6 bridge) or exo (anti to the longer C5-C6 bridge). This seemingly subtle difference has profound implications for the molecule's reactivity, physical properties, and the stereochemical outcome of subsequent reactions.
The synthesis of this compound via the Diels-Alder reaction is a classic example of kinetic versus thermodynamic control.
-
Kinetic Product (Endo) : The endo isomer is generally the major product under standard reaction conditions (lower temperatures). This preference is attributed to "secondary orbital interactions" where the electron-withdrawing carbonyl group of the dienophile (methyl acrylate) favorably interacts with the developing π-system of the diene (cyclopentadiene).[5]
-
Thermodynamic Product (Exo) : The exo isomer is sterically less hindered and therefore more stable. At higher temperatures, or upon prolonged reaction times, the reversible nature of the Diels-Alder reaction can lead to equilibration, favoring the formation of the exo product.[6] Isomerization from a predominantly endo mixture to an exo-enriched one can also be achieved chemically, for instance, by using a base like potassium t-butoxide.[7][8]
The ratio of endo to exo isomers is a critical parameter that must be controlled and analyzed, as it dictates the performance of the material in applications such as fragrance compositions and polymer synthesis.[7][9]
Synthesis and Purification
Mechanism: The Diels-Alder Reaction
The primary industrial and laboratory synthesis of this compound is the [4+2] cycloaddition, or Diels-Alder reaction, between cyclopentadiene (the diene) and methyl acrylate (the dienophile).[10] Cyclopentadiene must be in the reactive s-cis conformation, which is inherent to its cyclic structure.[10] The reaction rate is significantly enhanced because methyl acrylate contains an electron-withdrawing ester group conjugated with the double bond, making it an effective dienophile.[10]
To further increase the reaction rate and influence stereoselectivity, a Lewis acid catalyst such as aluminum chloride (AlCl₃) can be employed.[5][11] The Lewis acid coordinates to the carbonyl oxygen of the methyl acrylate, making the dienophile more electron-poor and thus more reactive towards the diene.[5] This coordination also enhances the secondary orbital interactions, often leading to a higher endo:exo ratio.[5]
Sources
- 1. This compound | C9H12O2 | CID 250075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Page loading... [wap.guidechem.com]
- 4. CAS 36897-94-6: 2-Methyl bicyclo[2.2.1]hept-5-ene-2,3-dica… [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. sciforum.net [sciforum.net]
- 7. US20100093580A1 - Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions - Google Patents [patents.google.com]
- 8. US8114823B2 - Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions - Google Patents [patents.google.com]
- 9. This compound suppliers & manufacturers in China [m.chemicalbook.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. This compound | 6203-08-3 [chemicalbook.com]
CAS number for Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
An In-depth Technical Guide to Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate: Synthesis, Stereochemistry, and Applications
Executive Summary
This compound, also known as methyl 5-norbornene-2-carboxylate, is a pivotal bicyclic ester that serves as a versatile building block in advanced materials science and pharmaceutical development. Its rigid, strained ring system and stereochemical complexity, defined by its endo and exo isomers, offer unique properties that are leveraged in polymer chemistry and as a privileged scaffold in medicinal chemistry. This guide provides a comprehensive overview of its synthesis via the Diels-Alder reaction, methodologies for stereochemical control and isomerization, key applications, and validated experimental protocols for its preparation and analysis.
Compound Identification and Physicochemical Properties
The compound exists as two primary stereoisomers, endo and exo, which arise from the Diels-Alder synthesis. These isomers possess distinct physical properties and reactivity profiles. Commercially, it is often supplied as a mixture.
| Property | endo-isomer | exo-isomer | endo/exo-Mixture |
| Synonyms | Methyl endo-5-norbornene-2-carboxylate | Methyl exo-5-norbornene-2-carboxylate | 5-Norbornene-2-carboxylic acid methyl ester |
| CAS Number | 2903-75-5 | 769-85-7[1] | 6203-08-3[2][3][4] |
| Molecular Formula | C₉H₁₂O₂ | C₉H₁₂O₂ | C₉H₁₂O₂ |
| Molecular Weight | 152.19 g/mol | 152.19 g/mol | 152.19 g/mol |
| Appearance | Colorless Liquid | Colorless Liquid | Colorless to Light Yellow Liquid |
| Density | ~1.052 g/mL at 25 °C | ~1.06 g/cm³ | ~1.06 g/cm³[4] |
| Boiling Point | 70-71 °C at 12 Torr[4] | 82 °C at 10 mmHg[5] | 195.8 °C at 760 mmHg |
| Flash Point | Not specified | Not specified | 68 °C[4] |
The Diels-Alder Synthesis: A Tale of Two Isomers
The primary route to this compound is the [4+2] cycloaddition, or Diels-Alder reaction, between 1,3-cyclopentadiene and the dienophile, methyl acrylate.[6] The stereochemical outcome of this reaction is highly dependent on the reaction conditions, illustrating a classic case of kinetic versus thermodynamic control.
Kinetic vs. Thermodynamic Control
The endo isomer is the kinetically favored product. This preference is attributed to "secondary orbital interactions" in the transition state, where the electron-withdrawing carbonyl group of methyl acrylate is oriented underneath the π-system of the cyclopentadiene ring. This orbital overlap provides additional stabilization to the endo transition state, lowering its activation energy and allowing it to form faster.
Conversely, the exo isomer is the thermodynamically more stable product. In the exo configuration, the bulky methyl carboxylate group is directed away from the bicyclic ring system, minimizing steric hindrance.
Under mild conditions (e.g., room temperature), the reaction is under kinetic control and yields predominantly the endo product.[7] At elevated temperatures, the reversible nature of the Diels-Alder reaction becomes significant.[7] The initially formed endo adduct can undergo a retro-Diels-Alder reaction back to the starting materials, which can then recombine to form the more stable exo adduct, shifting the product ratio toward the thermodynamic product.
Stereochemical Control and Isomerization
For many applications, particularly in polymer synthesis, the pure exo isomer is preferred due to its higher reactivity.[8] Since the Diels-Alder reaction kinetically favors the endo product, a subsequent isomerization step is a critical and common industrial practice.
Base-Catalyzed Isomerization Mechanism
The isomerization from the endo to the more stable exo form can be efficiently achieved under basic conditions. The process relies on the presence of an acidic α-proton on the carbon adjacent to the carbonyl group. A strong base, such as sodium methoxide or sodium tert-butoxide, deprotonates this position to form a resonance-stabilized enolate intermediate.[8][9] This planar enolate can be protonated from either face. Reprotonation from the less sterically hindered face leads to the formation of the thermodynamically favored exo product. By allowing the system to reach equilibrium, a mixture enriched in the exo isomer can be obtained.[8][9]
Applications in Advanced Materials and Drug Discovery
The unique strained bicyclic structure of the norbornene moiety makes this compound a valuable monomer and intermediate.
-
Polymer Chemistry : The exo isomer of norbornene esters demonstrates higher reactivity in Ring-Opening Metathesis Polymerization (ROMP), a powerful technique for creating polymers with highly controlled properties.[8] These polynorbornenes exhibit high thermal stability and optical transparency, making them suitable for advanced applications such as photoresists in semiconductor manufacturing and materials for optical lenses and fibers.[8]
-
Drug Discovery and Medicinal Chemistry : The norbornene scaffold is considered a "privileged structure" in medicinal chemistry. Its rigid conformation allows for the precise spatial arrangement of functional groups, which can lead to high-affinity interactions with biological targets. Norbornene derivatives have been investigated for a range of therapeutic applications, including as potential anticancer agents.[10][11] The development of norbornene-based compounds is an active area of research for creating novel chemotherapeutics.[10]
Validated Experimental Protocols
The following protocols are adapted from established procedures and provide a framework for laboratory synthesis.
Protocol 1: Kinetically Controlled Synthesis of endo-Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
This procedure, adapted from patent literature, favors the formation of the kinetic endo product.[5]
-
Preparation : In a reaction vessel equipped with a dropping funnel and magnetic stirrer, chill 3.6 moles of methyl acrylate in an ice bath.
-
Diene Preparation : Freshly prepare cyclopentadiene by cracking dicyclopentadiene.
-
Reaction : Add 2.98 moles of freshly cracked cyclopentadiene dropwise to the cold methyl acrylate.
-
Aging : After the addition is complete, allow the reaction mixture to age for 1 hour at room temperature.
-
Workup : Pour the crude reaction mixture into a mixture of 10% sulfuric acid and ice. Separate the organic layer and wash with a sodium carbonate solution until the aqueous layer is basic.
-
Purification : Purify the crude product by fractional distillation to yield the predominantly endo isomer.
Protocol 2: Synthesis of an endo/exo Mixture
This procedure uses higher temperatures to approach thermodynamic equilibrium.[5]
-
Reaction Setup : Combine 3.6 moles of methyl acrylate and 1.8 moles of freshly cracked cyclopentadiene in a high-pressure reactor (e.g., a Parr reactor).
-
Heating : Seal the reactor and heat to 170 °C.
-
Aging : Maintain the temperature and stir for 2 hours.
-
Cooling & Isolation : Cool the reactor to ambient temperature and remove the crude product.
-
Purification : Fractional distillation will afford a mixture of endo and exo isomers.
Protocol 3: Base-Catalyzed Isomerization to the exo-Isomer
This protocol is based on the work of Kanao et al. for achieving an exo-enriched product.[8][9]
-
Setup : Dissolve an endo-rich mixture of this compound in an anhydrous solvent like THF.
-
Base Addition : Add a strong base, such as sodium tert-butoxide (tBuONa), to the solution at room temperature. The reaction to equilibrium is rapid.[8][9]
-
Equilibration : Stir the mixture to allow it to reach thermodynamic equilibrium, which results in a mixture enriched in the exo isomer.[8]
-
Quenching : Carefully quench the reaction with a weak acid (e.g., acetic acid) to neutralize the base.
-
Purification : Remove the solvent under reduced pressure and purify the resulting ester mixture as required.
Analytical Characterization
Standard spectroscopic methods are used to characterize the isomers and determine the endo/exo ratio.
| Technique | endo-Isomer ¹H NMR (CDCl₃)[5] | exo-Isomer ¹H NMR (CDCl₃)[5] |
| ¹H NMR | δ 6.19 (m, 1H), 5.94 (m, 1H), 4.05-4.13 (m, 2H, OCH₂), 3.21 (s, 1H), 2.92-2.96 (m, 1H), 2.90 (s, 1H), 1.90 (td, 1H), 1.43 (d, 2H), 1.28 (d, 1H), 1.24 (td, 3H, CH₃) | δ 6.13 (dd, 1H), 6.10 (dd, 1H), 4.14 (q, 2H, OCH₂), 3.03 (s, 1H), 2.89-2.95 (m, 1H), 2.19-2.23 (m, 1H), 1.86-1.95 (m, 1H), 1.53 (s, 1H), 1.33-1.38 (m, 2H), 1.26 (t, 3H, CH₃) |
| ¹³C NMR | Characteristic peaks for the bicyclic system and ester group are observable. | Shifts will differ slightly from the endo isomer, particularly for carbons near the ester group. |
| Mass Spec. | GC-MS is the preferred method for separating and identifying the isomers, which show a parent molecular ion (M⁺) peak corresponding to their molecular weight.[1] | |
| IR Spec. | Key stretches include the C=O of the ester (~1730 cm⁻¹), the C=C of the norbornene ring (~1570 cm⁻¹), and C-O stretches. |
References
-
Kanao, M., Otake, A., Tsuchiya, K., & Ogino, K. (2012). Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. International Journal of Organic Chemistry, 2, 26-30. [Link][8][12]
-
Kanao, M., et al. (2016). (PDF) Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. ResearchGate. [Link][9]
-
NIST. (n.d.). Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester, exo-. NIST Chemistry WebBook. Retrieved January 4, 2026, from [Link]
-
Kanao, M., Otake, A., Tsuchiya, K., & Ogino, K. (2012). Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. Scientific Research Publishing. [Link]
-
Kanao, M., Otake, A., Tsuchiya, K., & Ogino, K. (2012). Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. International Journal of Organic Chemistry. [Link]
- Leber, P. A., et al. (2010). Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions.
-
ResearchGate. (n.d.). Diels–Alder reaction of cyclopentadiene and methyl acrylate. Retrieved January 4, 2026, from [Link]
-
PubChem. (n.d.). Bicyclo(2.2.1)hept-5-ene-2-carboxylic acid, 3-(1-methylethyl)-, ethyl ester, (2-endo,3-exo)-. Retrieved January 4, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 4, 2026, from [Link]
-
Sciforum. (n.d.). Diels-‐Alder Reactions of Dienophiles and Cyclopentadiene Using a Sealed Tube. Retrieved January 4, 2026, from [Link]
-
Pharmaceuticals. (2022). Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments. [Link]
-
PubMed. (2022). Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments. [Link]
Sources
- 1. Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester, exo- [webbook.nist.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound | 6203-08-3 [chemicalbook.com]
- 5. US20100093580A1 - Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. sciforum.net [sciforum.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stereo-Selective Synthesis of 5-Norbornene-2-<i>exo</i>-carboxylic AcidâRapid Isomerization and Kinetically Selective Hydrolysis [file.scirp.org]
physical and chemical properties of Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
An In-depth Technical Guide to Methyl Bicyclo[2.2.1]hept-5-ene-2-carboxylate
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of this compound, a versatile bicyclic compound widely utilized as a key building block in organic synthesis. We will delve into its structural nuances, physicochemical properties, characteristic reactivity, and established protocols for its synthesis and analysis, offering field-proven insights for researchers and development professionals.
Nomenclature, Structure, and Isomerism
This compound, also commonly known as Methyl 5-norbornene-2-carboxylate, is a bicyclic ester with the chemical formula C₉H₁₂O₂.[1][2] Its structure is derived from the Diels-Alder cycloaddition of cyclopentadiene and methyl acrylate.[3][4]
A critical feature of this molecule is its stereochemistry. The substituent at the 2-position can be oriented either endo (syn to the longer bridge) or exo (anti to the longer bridge). The Diels-Alder synthesis typically results in a mixture of these isomers.[5] Under kinetic control, the endo isomer is the major product due to favorable secondary orbital interactions between the developing dienophile substituent and the diene's π-system. However, the exo isomer is generally the thermodynamically more stable product, and isomerization from endo to exo can occur under certain conditions.[6] This stereochemical relationship is a pivotal consideration in subsequent synthetic steps, as the isomerism influences the molecule's reactivity and the stereochemical outcome of further transformations.
Physicochemical Properties
The are summarized below. These data are essential for handling, reaction setup, and purification. The compound is a colorless to pale yellow liquid.[7]
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₂O₂ | [1] |
| Molecular Weight | 152.19 g/mol | [1] |
| CAS Number | 6203-08-3 | [1][2] |
| Appearance | Liquid | |
| Density | 1.1 ± 0.1 g/cm³ | [2] |
| Boiling Point | 195.8 ± 19.0 °C at 760 mmHg | [2] |
| Flash Point | 62.5 - 68 °C | [2] |
| Refractive Index | 1.513 | [2] |
| XLogP3 | 1.5 - 1.74 | [2] |
| Storage Temperature | 4 °C |
Synthesis and Reactivity
The primary route to this compound is the Diels-Alder reaction. Its subsequent reactivity is dominated by the two functional groups: the carbon-carbon double bond within the bicyclic system and the methyl ester group.
The Diels-Alder Reaction: A Synthetic Workflow
The cycloaddition of freshly cracked cyclopentadiene with methyl acrylate is the cornerstone of this molecule's synthesis.[3] The reaction is often catalyzed by a Lewis acid, such as aluminum chloride, to enhance reactivity and control selectivity.[3]
Caption: Workflow for the Diels-Alder synthesis of this compound.
Core Reactivity
The compound's bicyclic structure provides rigidity and stability, while the double bond and ester group offer sites for various chemical transformations.[8] This makes it a valuable intermediate for creating more complex molecular architectures.
-
Ester Group Reactions: The methyl ester can undergo hydrolysis to the corresponding carboxylic acid, 5-norbornene-2-carboxylic acid.[3] This is typically achieved by treatment with a base like sodium hydroxide followed by acidification.[3] It can also undergo transesterification or be reduced to the corresponding alcohol.
-
Alkene Reactions: The double bond can participate in a wide range of addition reactions, including hydrogenation to yield the saturated bicyclo[2.2.1]heptane system, epoxidation, halogenation, and dihydroxylation.
-
Polymerization: The strained nature of the norbornene double bond makes it a suitable monomer for Ring-Opening Metathesis Polymerization (ROMP), leading to polymers with unique properties.
Caption: Key chemical transformations of this compound.
Spectral Data for Characterization
Spectroscopic methods are indispensable for confirming the structure and purity of the compound.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the bicyclic structure and determine the endo/exo ratio. Key signals in the ¹H NMR spectrum include those for the vinyl protons (around 6 ppm) and the methoxy group singlet.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands for the C=O stretch of the ester (around 1730 cm⁻¹) and the C=C stretch of the alkene.[1]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry typically shows the molecular ion peak (m/z = 152) and characteristic fragmentation patterns.[1][9]
Applications in Research and Development
Due to its unique structural features and reactivity, this compound serves as a versatile intermediate in several fields:
-
Complex Molecule Synthesis: The rigid bicyclic framework is a common motif used in the total synthesis of natural products.[10]
-
Materials Science: As a norbornene derivative, it is a key monomer in the production of polymers via ROMP, which have applications in specialty plastics and resins.[8]
-
Fragrance Industry: The ethyl ester analog, in particular, is noted for its fruity, sweet, and green notes and is used in perfume compositions.[3]
-
Drug Discovery: The rigid scaffold can be used to hold pharmacophoric groups in a defined spatial orientation, making it a useful template for designing novel therapeutic agents.[8][11]
Experimental Protocol: Synthesis
The following protocol is a representative method for the Lewis acid-catalyzed Diels-Alder synthesis of this compound.[3]
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous toluene
-
Methyl acrylate
-
Cyclopentadiene (freshly prepared by cracking dicyclopentadiene)
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
Suspend 0.510 mol of anhydrous aluminum chloride in 660 mL of anhydrous toluene in a reaction flask under an inert atmosphere.
-
To the suspension, add 0.600 mol of methyl acrylate and stir until the aluminum chloride is completely dissolved.
-
Prepare a solution of 0.600 mol of freshly cracked cyclopentadiene dissolved in 340 mL of toluene.
-
Add the cyclopentadiene solution dropwise to the reaction mixture over a period of 45 minutes. Maintain control over any exotherm.
-
Stir the reaction mixture at room temperature for 90 minutes after the addition is complete.
-
Carefully pour the reaction mixture into water to quench the reaction and dissolve the aluminum salts.
-
Separate the toluene layer, wash it with water, and dry it over anhydrous sodium sulfate.
-
Filter the solution and concentrate it under reduced pressure to remove the toluene.
-
Purify the resulting crude product by vacuum distillation to afford this compound as a mixture of isomers.
Safety and Handling
This compound is classified as harmful if swallowed (H302).[1][2] It may also cause skin, eye, and respiratory irritation (H315, H319, H335). Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated fume hood. Store the compound in a cool, tightly sealed container.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 250075, this compound. Retrieved from [Link].[1]
-
Padwa, A., & Barros, D. (2000). Synthesis of 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester. Molecules, 5(1), 16-24. Retrieved from [Link].[12]
-
LookChem. (n.d.). Synthesis of CAS 6203-08-3|this compound. Retrieved from [Link].[13]
-
Royal Society of Chemistry. (2018). Diastereoselective, Lewis acid-mediated Diels–Alder reactions of allenoic acid derivatives and 1,3-cyclopentadienes. RSC Advances. Retrieved from [Link].[14]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 121232747. Retrieved from [Link].[15]
-
Tamariz, J., et al. (2016). Stereoselectivity of the captodative alkenes 1-acetylvinyl arenecarboxylates in Diels-Alder reactions with cyclic dienes and stereospecific rearrangement of their bicyclo[2.2.n] α-ketol adducts. Tetrahedron, 72(41), 6349-6358. Retrieved from [Link].[10]
-
ResearchGate. (n.d.). Enzyme Catalyzed Kinetic Resolution of Racemic Methyl 3-Acetylbicyclo [2.2.1] Hept-5-ene-2-carboxylate Using Pig′s Liver Esterase. Retrieved from [Link].[16]
-
Biological Magnetic Resonance Bank. (n.d.). 2-methyl-bicyclo(2.2.1)hept-5-ene-2-carboxylic acid (c9h12o2). Retrieved from [Link].[17]
-
Chegg.com. (2020). Solved O 3-5: Diels Alder - 2 For this assignment, the. Retrieved from [Link].[4]
-
NIST. (n.d.). Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester, exo-. In NIST Chemistry WebBook. Retrieved from [Link].[9]
-
Google Patents. (n.d.). US20100093580A1 - Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions. Retrieved from .
-
NIST. (n.d.). Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester, endo-. In NIST Chemistry WebBook. Retrieved from [Link].[18]
-
ResearchGate. (n.d.). New exo/endo Selectivity Observed in Monohydrolysis of Dialkyl Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylates. Retrieved from [Link].[6]
-
Clark, R. D., & Archuleta, B. S. (1976). APPLICATIONS OF BICYCLIC AND CAGE COMPOUNDS Final Report. New Mexico Highlands University. Retrieved from [Link].[19]
Sources
- 1. This compound | C9H12O2 | CID 250075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. This compound | 6203-08-3 [chemicalbook.com]
- 4. Solved O 3-5: Diels Alder - 2 For this assignment, the | Chegg.com [chegg.com]
- 5. This compound suppliers & manufacturers in China [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. CAS 36897-94-6: 2-Methyl bicyclo[2.2.1]hept-5-ene-2,3-dica… [cymitquimica.com]
- 8. Page loading... [wap.guidechem.com]
- 9. Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester, exo- [webbook.nist.gov]
- 10. Stereoselectivity of the captodative alkenes 1-acetylvinyl arenecarboxylates in Diels-Alder reactions with cyclic dienes and stereospecific rearrangement of their bicyclo[2.2.n] α-ketol adducts - Arabian Journal of Chemistry [arabjchem.org]
- 11. 2-Hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate | 37503-42-7 | Benchchem [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. cy.alfa-chemical.com [cy.alfa-chemical.com]
- 14. rsc.org [rsc.org]
- 15. Bicyclo(2.2.1)hept-5-ene-2-carboxylic acid, 3-(1-methylethyl)-, ethyl ester, (2-endo,3-exo)- | C13H20O2 | CID 121232747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. bmse001204 2-METHYL-BICYCLO(2.2.1)HEPT-5-ENE-2-CARBOXYLIC ACID at BMRB [bmrb.io]
- 18. Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester, endo- [webbook.nist.gov]
- 19. ntrs.nasa.gov [ntrs.nasa.gov]
An In-depth Technical Guide to Methyl Bicyclo[2.2.1]hept-5-ene-2-carboxylate
This guide provides a comprehensive technical overview of Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate, a versatile bicyclic ester with significant applications in polymer chemistry, fragrance development, and organic synthesis. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of its properties, synthesis, and characterization.
Core Molecular Attributes
This compound, also known as Methyl 5-norbornene-2-carboxylate, is a key organic compound with a strained bicyclic structure that imparts unique reactivity.[1][2] Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Weight | 152.19 g/mol | [1][2] |
| Molecular Formula | C₉H₁₂O₂ | [1][2] |
| CAS Number | 6203-08-3 | [1][2] |
| IUPAC Name | This compound | [2] |
| Synonyms | Methyl 5-norbornene-2-carboxylate, Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester | [1][2] |
| Canonical SMILES | COC(=O)C1CC2CC1C=C2 | [1][2] |
| InChI Key | RMAZRAQKPTXZNL-UHFFFAOYSA-N | [1][2] |
Stereochemistry: The Endo and Exo Isomers
The Diels-Alder synthesis of this compound results in the formation of two diastereomers: the endo and exo isomers. The spatial arrangement of the methyl carboxylate group relative to the double bond defines these isomers and significantly influences their physical properties and reactivity.
The endo isomer, where the substituent is oriented towards the longer bridge of the bicyclic system, is typically the kinetic product of the Diels-Alder reaction. The exo isomer is the thermodynamically more stable product. The ratio of these isomers can be influenced by reaction conditions and can also be altered post-synthesis.[3][4]
Synthesis and Mechanistic Insights
The primary route for synthesizing this compound is the Diels-Alder reaction, a powerful [4+2] cycloaddition.[5][6] This reaction involves the combination of a conjugated diene (cyclopentadiene) with a dienophile (methyl acrylate).
Diels-Alder Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Diels-Alder synthesis workflow for this compound.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound.
Materials:
-
Anhydrous aluminum chloride (0.510 mol)
-
Toluene (1000 mL total)
-
Methyl acrylate (0.600 mol)
-
Freshly cracked cyclopentadiene (0.600 mol)
-
Water
-
10% Sodium carbonate solution
Procedure:
-
Suspend anhydrous aluminum chloride in 660 mL of toluene in a suitable reaction vessel.
-
Add methyl acrylate to the suspension and stir until the aluminum chloride is completely dissolved.
-
Prepare a solution of freshly cracked cyclopentadiene dissolved in 340 mL of toluene.
-
Add the cyclopentadiene solution dropwise to the reaction mixture over a period of 45 minutes.
-
Stir the reaction mixture at room temperature for 90 minutes.
-
Pour the reaction mixture into water to quench the reaction.
-
Separate the toluene layer and wash it with a 10% sodium carbonate solution until the aqueous layer is basic.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford Methyl 5-norbornene-2-carboxylate.[7]
Analytical Characterization
A combination of spectroscopic techniques is employed to confirm the structure and purity of this compound.
Spectroscopic Data
| Technique | Key Observations |
| ¹H NMR | Characteristic peaks for the vinyl, bridgehead, and ester methyl protons are observed. The coupling constants can be used to differentiate between the endo and exo isomers. |
| ¹³C NMR | Resonances corresponding to the carbonyl carbon, olefinic carbons, and the aliphatic carbons of the bicyclic ring are present. |
| Mass Spectrometry (GC-MS) | The molecular ion peak (m/z = 152) is readily observed, confirming the molecular weight.[2][8] |
| Infrared (IR) Spectroscopy | A strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group is a key feature. |
Applications in Industry and Research
The unique structural and chemical properties of this compound make it a valuable compound in several fields.
-
Fragrance Industry: The ethyl ester derivative, in particular, is used in perfume compositions, where the endo and exo isomers contribute distinct fruity, sweet, and green notes.[3][4][7]
-
Polymer Chemistry: As a derivative of norbornene, it can be used as a monomer in Ring-Opening Metathesis Polymerization (ROMP) to produce polymers with tailored properties.
-
Organic Synthesis: The strained bicyclic system and the presence of multiple functional groups make it a useful intermediate in the synthesis of more complex molecules.[9]
Safety and Handling
This compound is classified as harmful if swallowed.[2] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this compound.
Conclusion
This compound is a compound of significant interest due to its versatile reactivity and diverse applications. A thorough understanding of its synthesis, stereochemistry, and analytical characterization is crucial for its effective utilization in research and industrial settings. This guide has provided a detailed overview of these key aspects to support the work of professionals in the chemical sciences.
References
-
Aragão, V., Constantino, M. G., Beatriz, A., & da Silva, G. V. J. (2005). Synthesis of 1-methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester. Molecules, 10(11), 1413–1418. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
REALAB LLC. (n.d.). This compound. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester, endo-. NIST Chemistry WebBook. Retrieved from [Link]
-
PubMed. (2005). Synthesis of 1-methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester. Retrieved from [Link]
- Google Patents. (n.d.). Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions.
- Google Patents. (n.d.). Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. This compound | C9H12O2 | CID 250075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US20100093580A1 - Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions - Google Patents [patents.google.com]
- 4. US8114823B2 - Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 1-methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | 6203-08-3 [chemicalbook.com]
- 8. Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester, endo- [webbook.nist.gov]
- 9. CAS 36897-94-6: 2-Methyl bicyclo[2.2.1]hept-5-ene-2,3-dica… [cymitquimica.com]
A Comprehensive Technical Guide to the Stability and Storage of Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
Introduction: Understanding the Molecule
Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate, also known under synonyms such as Methyl 5-norbornene-2-carboxylate, is a bifunctional molecule featuring a strained bicyclic alkene (norbornene) and a methyl ester.[1][2][3] This unique structure makes it a valuable building block in organic synthesis and polymer science. Its primary commercial and research application is as a monomer in Ring-Opening Metathesis Polymerization (ROMP), a powerful technique for creating polymers with highly tailored properties.[4] The compound typically exists as a mixture of two diastereomers: the endo and exo isomers, which differ in the stereochemical orientation of the methyl ester group. The ratio of these isomers can be critical for subsequent reactions, and the thermodynamically more stable exo isomer is often favored.[5]
The inherent strain in the norbornene ring system and the reactivity of the ester functional group dictate the compound's stability profile. For researchers, scientists, and drug development professionals, maintaining the chemical integrity and isomeric purity of this reagent is paramount to ensure reproducibility and success in experimental outcomes. This guide provides a detailed examination of the factors influencing its stability and outlines field-proven protocols for its optimal storage and handling.
Core Chemical and Physical Properties
A foundational understanding of the compound's properties is essential for proper handling.
| Property | Value | Source(s) |
| CAS Number | 6203-08-3 | [2][6] |
| Molecular Formula | C₉H₁₂O₂ | [3][6] |
| Molecular Weight | 152.19 g/mol | [2][3] |
| Appearance | Liquid | [6] |
| Common Synonyms | Methyl 5-norbornene-2-carboxylate, 5-Norbornene-2-carboxylic Acid Methyl Ester | [1][2] |
| Isomeric Form | Typically supplied as an endo and exo mixture | [1] |
The Scientific Pillars of Stability
The stability of this compound is not absolute; it is a function of its environment. Understanding the mechanisms of degradation is key to preventing them.
Thermal Profile and Considerations
While the compound is a liquid at room temperature, elevated temperatures accelerate all degradation pathways. Heat provides the activation energy for unwanted side reactions, including slow polymerization or isomerization. For optimal long-term stability, storage below ambient temperature is the most effective strategy.
Atmospheric and Chemical Reactivity
The molecule possesses two primary reactive sites: the ester group and the strained double bond.
-
Hydrolytic Instability: The methyl ester is susceptible to hydrolysis, which converts it to the corresponding carboxylic acid and methanol. This reaction is catalyzed by the presence of water and is significantly accelerated by both acidic and basic conditions.[7] The ingress of atmospheric moisture into the storage container is a primary cause of this degradation.
-
Oxidative Instability: The strained double bond in the norbornene ring can be susceptible to oxidation, especially over long periods of exposure to air (oxygen). While this process may be slow, it can lead to the formation of epoxides or other oxidized species, reducing the purity of the material.
-
Propensity for Polymerization: The most significant reactivity concern is the high potential for Ring-Opening Metathesis Polymerization (ROMP).[4] The strained ring system is readily opened by trace amounts of metal catalysts (e.g., Ruthenium, Molybdenum, Tungsten). Cross-contamination in a lab where such catalysts are used is a critical risk that can lead to the entire stock of the monomer becoming an unusable solid polymer.
-
Isomeric Stability: The interconversion between endo and exo isomers can occur, particularly in the presence of a base.[8] If the specific stereochemistry of the starting material is critical for a synthesis, exposure to basic conditions must be rigorously avoided to maintain the original isomeric ratio.
Photostability
Unsaturated, strained ring systems can be sensitive to light. High-energy UV light can potentially induce photochemical reactions, including polymerization or rearrangement. Therefore, protection from light is a necessary precaution for long-term storage.[1]
Validated Protocols for Storage and Handling
Based on the chemical principles outlined above, the following protocols are designed to maximize the shelf-life and preserve the purity of the compound.
Recommended Storage Conditions: A Summary
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes all degradation pathways (hydrolysis, polymerization, isomerization). |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents moisture ingress (hydrolysis) and oxidation. |
| Container | Tightly sealed, amber glass bottle | Prevents atmospheric contamination and protects from light.[1][9][10] |
| Incompatibles | Strong oxidizing agents, strong acids, strong bases, metal catalysts | Avoids vigorous reactions, hydrolysis, isomerization, and polymerization.[1][9] |
Step-by-Step Long-Term Storage Protocol
This protocol ensures the compound is stored under optimal conditions from the moment it is received.
-
Initial Inspection: Upon receipt, verify that the container seal is intact.
-
Aliquot if Necessary: If frequent use is anticipated, it is best practice to aliquot the material into smaller, single-use vials. This minimizes the number of times the main stock container is opened, reducing the risk of contamination.
-
Inert Gas Purge: Before sealing the main stock bottle or aliquots for the first time, gently flush the headspace of the container with a stream of dry argon or nitrogen for 15-30 seconds.
-
Secure Sealing: Tightly cap the container. For added protection, wrap the cap and neck with Parafilm® to create a secondary moisture and air barrier.
-
Labeling: Ensure the container is clearly labeled with the compound name, date received, and storage conditions.
-
Refrigeration and Light Protection: Place the sealed container in a refrigerator at 2-8°C, away from direct light.[1][11]
In-Use Handling and Personal Protective Equipment (PPE)
Safe and effective handling at the lab bench is crucial.
-
Ventilation: Handle the compound only in a well-ventilated area or a chemical fume hood.[9][10]
-
Inert Atmosphere Dispensing: When withdrawing material, it is ideal to do so under a positive pressure of an inert gas to prevent atmospheric exposure.
-
Personal Protective Equipment: Always wear appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety glasses or goggles.[1]
-
A lab coat.
-
-
Avoid Incompatibles: Keep the compound away from strong oxidizing agents, acids, bases, and especially any sources of transition metal catalysts.[9]
-
Post-Handling: Wash hands thoroughly after handling the material.[1][9]
Purity and Stability Assessment
Regularly verifying the purity of the reagent is a self-validating step that ensures experimental integrity.
Visual Inspection
A simple visual check can be the first indicator of degradation. Look for:
-
Color Change: The pure compound is typically a clear liquid. Any development of yellowing or other discoloration may suggest oxidation or other impurities.
-
Increased Viscosity or Solidification: This is a strong indicator of unwanted polymerization. If the liquid has become viscous or contains solid matter, it should not be used.
Protocol: Purity Verification by Gas Chromatography (GC)
GC is an excellent method for quantifying the purity and detecting volatile degradation products.
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a high-purity solvent such as ethyl acetate or dichloromethane.
-
Instrumentation: Use a GC system equipped with a Flame Ionization Detector (FID) and a standard non-polar or mid-polarity capillary column (e.g., DB-5 or equivalent).
-
Method Parameters (Typical):
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 250°C.
-
Carrier Gas: Helium or Hydrogen.
-
-
Analysis: Inject 1 µL of the sample. The purity can be determined by the area percent of the main peak(s) corresponding to the endo and exo isomers. Compare the chromatogram to a reference standard or the initial analysis upon receipt.
Protocol: Isomeric Ratio Assessment by ¹H-NMR
Proton NMR spectroscopy is the definitive method for determining the endo/exo isomeric ratio.
-
Sample Preparation: Prepare an NMR sample by dissolving ~5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition: Acquire a standard ¹H-NMR spectrum on a 400 MHz or higher spectrometer.
-
Spectral Analysis: The vinyl protons (~5.9-6.2 ppm) are often well-resolved and distinct for the endo and exo isomers, allowing for direct integration to determine their relative ratio.[8] A significant shift in this ratio over time, especially towards the more stable exo isomer, indicates that isomerization has occurred.
Visualizing Key Stability and Workflow Concepts
Diagram 1: Primary Degradation and Reactivity Pathways
Caption: Key pathways affecting the stability of the title compound.
Diagram 2: Recommended Long-Term Storage Workflow
Caption: Step-by-step workflow for optimal long-term storage.
Conclusion
The stability of this compound is fundamentally dependent on controlling its environment. The principal threats to its integrity are moisture-induced hydrolysis, trace metal-catalyzed polymerization, base-catalyzed isomerization, and potential photodegradation. By implementing a storage strategy centered on cold temperatures (2-8°C), an inert atmosphere, and protection from light, users can significantly extend the compound's shelf-life. Adherence to the rigorous storage and handling protocols detailed in this guide, coupled with periodic purity verification, will ensure that this versatile reagent performs reliably and reproducibly in demanding research and development applications.
References
-
PubChem. Compound Summary: this compound. [Link]
-
QJ-9260 Safety Data Sheet. [Link]
-
ResearchGate. Publication: Ring Opening Metathesis Polymerization of 7-Oxabicyclo[2.2.1]Hept-5-Ene-2,3- Dicarboxylic Acid, Dimethyl Ester. [Link]
-
ResearchGate. Publication: New exo/endo Selectivity Observed in Monohydrolysis of Dialkyl Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylates. [Link]
-
NIST Chemistry WebBook. Data Page: Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester, endo-. [Link]
- Google Patents. Patent: Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. This compound | C9H12O2 | CID 250075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 6203-08-3 [sigmaaldrich.com]
- 7. This compound | 6203-08-3 [chemicalbook.com]
- 8. US20100093580A1 - Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions - Google Patents [patents.google.com]
- 9. aksci.com [aksci.com]
- 10. enamine.enamine.net [enamine.enamine.net]
- 11. chemscene.com [chemscene.com]
commercial suppliers of Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
An In-Depth Technical Guide to the Commercial Sourcing of Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate for Advanced Research and Development
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, focusing on the critical aspects of its commercial sourcing. The integrity of advanced research and development hinges on the quality of starting materials. Therefore, this document moves beyond a simple supplier list to offer a strategic framework for evaluating and selecting the most suitable source for this versatile chemical building block.
Introduction to this compound
This compound, also known as Methyl 5-norbornene-2-carboxylate, is a bicyclic ester with a strained ring system that makes it a valuable intermediate in organic synthesis.[1] Its unique structural features are leveraged in the synthesis of complex molecules, polymers, and pharmaceutical intermediates.[2][3][4]
Key Chemical Identifiers:
-
IUPAC Name: this compound[1]
A crucial characteristic of this compound is its stereochemistry. The synthesis, typically a Diels-Alder reaction, results in a mixture of endo and exo isomers.[6][7] The specific ratio of these isomers can significantly influence the stereochemical outcome of subsequent reactions, making the isomeric purity a critical parameter for supplier selection. The endo and exo forms have distinct properties and may be offered as a mixture or as separated isomers.[6][7]
Strategic Supplier Selection: A Framework for Quality Assurance
Selecting a commercial supplier is not merely a procurement task; it is the first step in ensuring experimental reproducibility and success. The causality behind this is simple: impurities or an incorrect isomeric ratio in the starting material can lead to failed reactions, misleading results, and significant delays in research timelines. A robust vetting process is therefore essential.
Core Evaluation Pillars:
-
Product Specification and Purity: Scrutinize the purity levels offered, which should ideally be ≥98%.[8] Crucially, the supplier must specify if the product is an endo/exo mixture and, if so, provide the ratio.[9] The analytical techniques used for validation, such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR), should be stated.
-
Documentation and Transparency: A trustworthy supplier will provide comprehensive and easily accessible documentation. This includes:
-
Certificate of Analysis (CoA): A batch-specific CoA is non-negotiable. It provides quantitative data on purity, isomeric ratio, and levels of any identified impurities.
-
Safety Data Sheet (SDS): This document outlines handling, storage, and emergency procedures. According to GHS classifications, this compound is often listed as harmful if swallowed.[1]
-
-
Scalability and Supply Chain Reliability: For drug development professionals, the ability of a supplier to scale from research-grade grams to potential GMP-grade kilograms is a vital consideration for the entire project lifecycle.
-
Technical Expertise and Support: A supplier should function as a technical partner. Their ability to answer questions regarding product stability, solubility, and handling demonstrates a higher level of expertise and reliability.
Logical Workflow for Supplier Qualification
The process of selecting a supplier can be systematized to ensure all critical factors are considered. The following workflow provides a logical path from initial identification to final procurement.
Caption: Workflow for qualifying a chemical supplier.
Overview of Commercial Suppliers
Several reputable chemical suppliers offer this compound. The following table summarizes offerings from prominent vendors. Researchers are advised to visit the provided links for the most current product specifications and availability.
| Supplier | Product Name | CAS Number | Purity | Notes |
| Sigma-Aldrich (Merck) | This compound | 6203-08-3 | Not specified on main page | Often sold as a mixture of endo and exo isomers. |
| Alfa Chemistry | This compound | 6203-08-3 | Not specified on main page | Cataloged for research use.[5] |
| AK Scientific, Inc. | Methyl (1R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylate | 1820598-65-9 | Not specified on main page | A specific stereoisomer offered for R&D use.[10] |
| A2B Chem | This compound | 6203-08-3 | 98% | Listed with MDL number and chemical formula.[11] |
Note: This table is for informational purposes. Purity and availability are subject to change and should be confirmed directly with the supplier. Products are typically for research and development use only.[10][11]
Protocol for Incoming Quality Control Verification
To establish a self-validating system, it is best practice to perform in-house verification of critical starting materials. This ensures the material conforms to the specifications listed on the CoA and is suitable for its intended use.
Objective: To confirm the identity and estimate the purity/isomeric ratio of a received batch of this compound.
Methodology: ¹H NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the supplied this compound.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard with a known chemical shift and concentration (e.g., tetramethylsilane, TMS, if not already in the solvent).
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identity Confirmation: Compare the obtained spectrum to a reference spectrum or literature data. Key characteristic peaks include those for the vinyl protons (~6 ppm) and the methoxy group protons (~3.7 ppm).[6]
-
Purity and Isomer Ratio Estimation:
-
Integrate the characteristic peaks for both the endo and exo isomers. The vinyl protons are often well-resolved and can be used for this purpose.
-
The ratio of the integrals of these distinct peaks provides an estimate of the endo:exo ratio.
-
Compare the integral of the product peaks to the integral of the internal standard to estimate purity. Check for the presence of any significant impurity peaks (e.g., residual solvent from synthesis).
-
-
Trustworthiness through Verification: This simple protocol empowers the researcher to independently verify the supplier's claims, creating a closed-loop system of trust and ensuring the integrity of the subsequent experimental work.
Conclusion
The selection of a commercial supplier for this compound is a foundational step that directly impacts the efficiency and success of research and drug development projects. By moving beyond price and availability to a more rigorous evaluation of purity, isomeric composition, documentation, and supplier reliability, scientists can mitigate risks associated with starting material quality. The implementation of a strategic sourcing framework and routine incoming quality control are hallmarks of a robust and scientifically sound research program.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 250075, this compound. Available at: [Link]
-
Aragão, V., Constantino, M. G., Beatriz, A., & da Silva, G. V. J. (2005). Synthesis of 1-methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester. Molecules, 10(11), 1413–1418. Available at: [Link]
-
Aragão, V., Constantino, M. G., Beatriz, A., & da Silva, G. V. J. (2005). Synthesis of 1-methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester. PubMed. Available at: [Link]
-
LookChem. (n.d.). This compound suppliers. Available at: [Link]
-
The Good Scents Company. (n.d.). ethyl bicyclo(2.2.1)-5-heptene-2-carboxylate. Available at: [Link]
-
Chemspace. (n.d.). Methyl 2-(cyclopropylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylate. Available at: [Link]
- Google Patents. (2010). US20100093580A1 - Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions.
-
NIST. (n.d.). Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester, endo-. In NIST Chemistry WebBook. Available at: [Link]
-
RIFM. (2021). RIFM fragrance ingredient safety assessment, (2-endo,3-exo)-Ethyl 3-(1-methylethyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate. Available at: [Link]
-
Antonijević Nikolić, M., et al. (2019). New mixed-ligand Ni(II) and Zn(II) macrocyclic complexes with bridged (endo,endo)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate: Synthesis, characterization, antimicrobial and cytotoxic activity. Journal of the Serbian Chemical Society, 84(9), 961–973. Available at: [Link]
Sources
- 1. This compound | C9H12O2 | CID 250075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 1-methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate | 37503-42-7 | Benchchem [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. US20100093580A1 - Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions - Google Patents [patents.google.com]
- 7. Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester, endo- [webbook.nist.gov]
- 8. chemscene.com [chemscene.com]
- 9. This compound suppliers & manufacturers in China [chemicalbook.com]
- 10. 1820598-65-9 Methyl (1R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylate AKSci 3580CT [aksci.com]
- 11. a2bchem.com [a2bchem.com]
The Genesis of a Strained Ring: A Historical Guide to Norbornene-Based Monomers
Introduction
In the landscape of polymer chemistry, few monomers have carved a niche as distinct and versatile as norbornene. Its unique, strained bicyclic structure is the wellspring of its reactivity, paving the way for a rich history of scientific discovery and technological innovation. This guide delves into the historical background of norbornene-based monomers, tracing their journey from a laboratory curiosity to a cornerstone of advanced materials. We will explore the foundational Diels-Alder reaction, the revolutionary advent of Ring-Opening Metathesis Polymerization (ROMP), the evolution of catalysts that tamed this powerful reaction, and the expanding horizons of polynorbornene applications.
The Birth of a Bicyclic System: The Diels-Alder Reaction
The story of norbornene begins with a Nobel Prize-winning reaction. In 1928, German chemists Otto Diels and Kurt Alder reported a remarkable [4+2] cycloaddition between a conjugated diene and a dienophile, a reaction that would come to bear their names.[1][2] This elegant and powerful method for forming six-membered rings laid the theoretical groundwork for the synthesis of a vast array of cyclic compounds, including the bicyclo[2.2.1]hept-2-ene scaffold of norbornene.[1]
The first documented synthesis of norbornene itself is credited to Joshel and his collaborators in 1941.[3] They achieved this by reacting cyclopentadiene with ethylene in a Diels-Alder fashion.[2][3] The inherent ring strain in the resulting norbornene molecule, a consequence of its bridged cyclic structure, renders it significantly more reactive than its unstrained counterparts, a property that would prove crucial for its future in polymerization.[2][4]
The industrial production of norbornene relies on this fundamental reaction, a process that has been refined over the decades to optimize yield and purity.[3][5]
Generalized Experimental Protocol: Diels-Alder Synthesis of a Norbornene Derivative
The following is a generalized protocol for the laboratory-scale synthesis of a norbornene derivative, illustrating the principles of the Diels-Alder reaction.
Reactants:
| Reactant | Role | Molar Equivalent |
| Cyclopentadiene | Diene | 1.0 |
| Maleic Anhydride | Dienophile | 1.0 |
| Ethyl Acetate | Solvent | - |
| Hexane | Recrystallization Solvent | - |
Procedure:
-
Freshly crack dicyclopentadiene by heating to generate cyclopentadiene monomer.
-
Dissolve maleic anhydride in ethyl acetate in a round-bottom flask equipped with a stir bar.
-
Cool the maleic anhydride solution in an ice bath.
-
Slowly add the freshly prepared cyclopentadiene to the cooled maleic anhydride solution while stirring.
-
Allow the reaction to proceed for a designated time, often with continued cooling, as the reaction is exothermic.
-
Induce crystallization of the product, cis-5-norbornene-exo-2,3-dicarboxylic anhydride, by adding hexane.
-
Collect the crystalline product by vacuum filtration and wash with cold hexane.
-
Dry the product under vacuum.
This straightforward and often high-yielding reaction provides a robust method for accessing the norbornene scaffold, a gateway to a diverse family of monomers.[6][7]
Caption: The Diels-Alder reaction for the synthesis of norbornene.
Unleashing the Ring: The Dawn of Ring-Opening Metathesis Polymerization (ROMP)
For several decades following its discovery, the polymerization of norbornene remained a relatively niche area. However, the mid-20th century witnessed a paradigm shift with the emergence of olefin metathesis, a reaction that would revolutionize polymer synthesis. The application of this technology to cyclic olefins, termed Ring-Opening Metathesis Polymerization (ROMP), provided a new and powerful route to polymers with unique architectures and properties.[8][9]
The driving force for the ROMP of norbornene is the relief of its significant ring strain.[2] Early work in the 1970s led to the commercialization of polynorbornene by the French chemical company CdF Chimie under the trade name Norsorex®.[8][10] This initial iteration of polynorbornene, produced using a RuCl₃-based catalyst, was a high molecular weight, predominantly trans polymer.[8][10] Its unique properties, including high energy absorption and a high coefficient of friction, led to its use in demanding applications such as vibration damping, sound insulation, and high-grip materials for tires.[1][10][11]
Caption: The general mechanism of Ring-Opening Metathesis Polymerization (ROMP).
Taming the Reaction: The Evolution of ROMP Catalysts
The early success of Norsorex® was achieved with what are now considered "ill-defined" or first-generation catalysts.[2][9] While effective, these systems offered limited control over the polymerization process, often leading to polymers with broad molecular weight distributions. The quest for greater control and functional group tolerance spurred a new era of catalyst development.
The turning point came with the development of well-defined, single-site catalysts by Richard R. Schrock and Robert H. Grubbs. Their pioneering work, which earned them the Nobel Prize in Chemistry in 2005, transformed ROMP from a somewhat unpredictable process into a precise and versatile tool for polymer synthesis.[12][13]
Key Milestones in ROMP Catalyst Development for Norbornene:
| Era | Catalyst Type | Key Characteristics | Impact on Norbornene Polymerization |
| 1970s | Early Transition Metal Halides (e.g., WCl₆, RuCl₃) | Ill-defined, multi-site catalysts. | Enabled the first commercial production of polynorbornene (Norsorex®). Limited control over polymer architecture. |
| 1990s | Schrock Catalysts (Molybdenum- and Tungsten-based) | Well-defined, high-activity catalysts. | Allowed for living polymerization of norbornene, enabling the synthesis of block copolymers with controlled molecular weights.[12] |
| Late 1990s - Present | Grubbs Catalysts (Ruthenium-based) | Well-defined, highly functional group tolerant, and more air-stable catalysts. | Broadened the scope of norbornene monomers that could be polymerized, including those with sensitive functional groups, opening doors to new applications.[12][14][15] |
The development of these increasingly sophisticated catalysts has allowed for the synthesis of a vast library of norbornene-based polymers with precisely tailored properties, including molecular weight, block architecture, and side-chain functionality.[16][17]
Expanding the Frontier: The Evolving Applications of Polynorbornenes
The journey of polynorbornene applications mirrors the advancements in its synthesis. From its initial use in industrial rubber applications, the scope of polynorbornene has expanded dramatically, particularly into the realm of high-performance and biomedical materials.
Historical Evolution of Polynorbornene Applications:
| Era | Key Applications | Enabling Technology |
| 1970s - 1980s | Vibration and sound damping, oil spill absorption, high-friction materials. | Commercialization of Norsorex® using early ROMP catalysts.[10][11] |
| 1990s - 2000s | Specialty polymers with high thermal stability and optical clarity for electronics and optical applications.[10] | Development of well-defined Schrock and Grubbs catalysts enabling greater control over polymer properties.[5] |
| 2000s - Present | Drug delivery, tissue engineering, biocompatible coatings, and other biomedical applications. | Advancements in catalyst technology allowing for the polymerization of functionalized norbornene monomers in aqueous and biological environments.[18][19][20][21] |
The ability to incorporate a wide range of functional groups into the norbornene monomer has been a key driver of its adoption in the biomedical field. Researchers can now design and synthesize polynorbornenes with specific biological activities, such as drug-eluting capabilities or cell-adhesion properties.
Conclusion
The history of norbornene-based monomers is a testament to the power of fundamental chemical discoveries to drive innovation. From the elegant simplicity of the Diels-Alder reaction to the transformative capabilities of ROMP, the journey of norbornene has been one of continuous evolution. The development of sophisticated catalysts has unlocked a world of possibilities, enabling the creation of advanced materials with tailored properties for a diverse range of applications. As research continues to push the boundaries of polymer synthesis, the versatile and reactive norbornene scaffold is poised to remain at the forefront of materials science for the foreseeable future.
References
-
Effect of Polynorbornene on Physico-Mechanical, Dynamic, and Dielectric Properties of Vulcanizates Based on Isoprene, α-Methylstyrene-Butadiene, and Nitrile-Butadiene Rubbers for Rail Fasteners Pads. (2023). MDPI. [Link]
-
Grubbs’ and Schrock’s Catalysts, Ring Opening Metathesis Polymerization and Molecular Brushes—Synthesis, Characterization, Properties and Applications. (2019). MDPI. [Link]
-
Grubbs’ and Schrock’s Catalysts, Ring Opening Metathesis Polymerization and Molecular Brushes—Synthesis, Characterization, Properties and Applications. (2019). Semantic Scholar. [Link]
-
Synthesis of polynorbornadienes by ring-opening metathesis polymerization and their saturated derivatives bearing various ester groups and carboxyl groups. (2023). RSC Publishing. [Link]
-
The polymerization mechanisms of norbornene. (n.d.). ResearchGate. [Link]
-
PN polynorbornene. (n.d.). polympart.ir. [Link]
-
Grubbs’ and Schrock’s catalysts. (n.d.). ResearchGate. [Link]
-
Catalytic living ring-opening metathesis polymerization with Grubbs' second- and third-generation catalysts. (2019). PubMed. [Link]
-
9 Norbornene Manufacturers in 2025. (2025). Metoree. [Link]
-
Ring-Opening Metathesis Polymerization. (n.d.). Polymer Research Laboratory. [Link]
-
Norbornene. (n.d.). Wikipedia. [Link]
-
Polynorbornene Spray Coating to Enhance Plant Health. (2025). ACS Materials Letters. [Link]
-
Ring-opening metathesis polymerization. (n.d.). Wikipedia. [Link]
-
Happy and unhappy balls: Neoprene and polynorbornene. (n.d.). Washington State University. [Link]
- Production process for norbornene. (n.d.).
-
Norsorex. (n.d.). Norsorex. [Link]
-
Ring-opening metathesis polymerization (ROMP) of norbornene by a Group VIII carbene complex in protic media. (1992). Semantic Scholar. [Link]
-
Practical Route for Catalytic Ring-Opening Metathesis Polymerization. (n.d.). JACS Au. [Link]
-
Ring-opening metathesis polymerization of norbornene- benzoladderene (macro)monomers. (2023). RSC Publishing. [Link]
-
Norbornene in Organic Synthesis. (n.d.). ResearchGate. [Link]
-
Ethylidene Norbornene Production. (n.d.). Intratec.us. [Link]
-
Synthesis of norbornene derivatives by Diels-Alder cycloaddition and subsequent copolymerization with maleic anhydride. (2004). Waseda University. [Link]
-
Biomedical Biopolymers, their Origin and Evolution in Biomedical Sciences: A Systematic Review. (n.d.). PMC - NIH. [Link]
-
Norbornene Market Size, Share, Growth Analysis, 2035. (2025). Business Research Insights. [Link]
-
Polymer Applications In Biomedical Fields. (2025). ResearchGate. [Link]
-
Biomaterials and Their Biomedical Applications: From Replacement to Regeneration. (n.d.). MDPI. [Link]
-
Synthesis of Norbornene Derivatives by Diels‐Alder Cycloaddition and Subsequent Copolymerization with Maleic Anhydride. (2025). ResearchGate. [Link]
-
Norbornene, norbornadiene and their derivatives as prospective semiproducts for organic syntheses and obtaining polymer materials. (2025). ResearchGate. [Link]
-
Biomedical Applications of MXene/Polymer Nanocomposites. (2022). Taylor & Francis eBooks. [Link]
Sources
- 1. download.polympart.ir [download.polympart.ir]
- 2. Norbornene - Wikipedia [en.wikipedia.org]
- 3. WO2024139679A1 - Production process for norbornene - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. 9 Norbornene Manufacturers in 2025 | Metoree [us.metoree.com]
- 6. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Ring-opening metathesis polymerization - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 12. mdpi.com [mdpi.com]
- 13. rarpolymer.princeton.edu [rarpolymer.princeton.edu]
- 14. Synthesis of polynorbornadienes by ring-opening metathesis polymerization and their saturated derivatives bearing various ester groups and carboxyl gr ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07779E [pubs.rsc.org]
- 15. Catalytic living ring-opening metathesis polymerization with Grubbs' second- and third-generation catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [PDF] Grubbs’ and Schrock’s Catalysts, Ring Opening Metathesis Polymerization and Molecular Brushes—Synthesis, Characterization, Properties and Applications | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Biomedical Biopolymers, their Origin and Evolution in Biomedical Sciences: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
Methodological & Application
Diels-Alder Synthesis of Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate: A Detailed Guide
<Application Notes & Protocols >
Introduction: The Enduring Power of the Diels-Alder Reaction
The Diels-Alder reaction, a cornerstone of modern organic synthesis, stands as a powerful and elegant method for the construction of six-membered rings. This [4+2] cycloaddition between a conjugated diene and a dienophile offers a highly predictable and stereospecific route to complex cyclic systems. In this guide, we delve into the synthesis of methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate, a valuable bicyclic ester, through the reaction of cyclopentadiene and methyl acrylate.[1] This particular transformation serves as an excellent case study to explore the nuances of the Diels-Alder reaction, including stereoselectivity, the influence of reaction conditions, and the role of catalysts. For researchers in materials science and drug development, mastering this reaction provides a gateway to a vast array of structurally diverse molecules.[2]
Mechanistic Insights: Understanding the "Why"
The Diels-Alder reaction is a concerted, pericyclic reaction, meaning all bond-forming and bond-breaking events occur in a single, cyclic transition state.[3] The reaction between cyclopentadiene (the diene) and methyl acrylate (the dienophile) proceeds via the interaction of the highest occupied molecular orbital (HOMO) of the diene with the lowest unoccupied molecular orbital (LUMO) of the dienophile.
A critical aspect of this reaction is its stereoselectivity, specifically the preference for the endo product under kinetic control.[4][5][6] This preference is attributed to secondary orbital interactions in the transition state, where the electron-withdrawing carbonyl group of the dienophile is oriented towards the developing pi system of the diene.[6][7] Although the exo product is thermodynamically more stable due to reduced steric hindrance, the endo product forms faster at lower temperatures.[4][5][8] At elevated temperatures, the reversible nature of the Diels-Alder reaction allows for equilibration to the more stable exo isomer, a classic example of thermodynamic versus kinetic control.[4][8][9][10]
Caption: Reaction pathway for the Diels-Alder cycloaddition.
The Role of Lewis Acid Catalysis
To enhance the reaction rate and selectivity, Lewis acids are often employed as catalysts.[3][7][11][12] A Lewis acid, such as aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen of the dienophile (methyl acrylate).[7][11] This coordination increases the electron-withdrawing nature of the ester group, thereby lowering the energy of the dienophile's LUMO.[7] While it was traditionally thought that this LUMO lowering was the primary reason for catalysis, recent studies suggest that Lewis acids also accelerate the reaction by reducing the Pauli repulsion between the reactants.[11][12][13] This catalytic approach not only accelerates the reaction but can also significantly enhance the endo selectivity.[7][14]
Experimental Protocol: Synthesis of this compound
This protocol details the uncatalyzed reaction, which is suitable for many laboratory settings. A subsequent section will address modifications for Lewis acid catalysis.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Dicyclopentadiene | 132.21 | 10 mL | ~0.076 | Precursor to cyclopentadiene |
| Methyl Acrylate | 86.09 | 5.0 mL | ~0.055 | Dienophile, ensure it is inhibitor-free or the inhibitor is removed |
| Toluene | 92.14 | 20 mL | - | Solvent |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Distillation apparatus (simple or fractional)
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
NMR spectrometer for product characterization
Procedure
Part 1: Preparation of Cyclopentadiene (Cracking of Dicyclopentadiene)
Cyclopentadiene readily dimerizes at room temperature to form dicyclopentadiene via a Diels-Alder reaction.[4] To obtain the monomeric diene, a retro-Diels-Alder reaction is necessary.[4]
-
Setup: Assemble a simple distillation apparatus using a 50 mL round-bottom flask as the distilling flask and a receiving flask cooled in an ice bath.
-
Cracking: Place 10 mL of dicyclopentadiene in the distilling flask. Heat the flask gently with a heating mantle to approximately 180-200 °C.[4] The dicyclopentadiene will "crack" to yield volatile cyclopentadiene monomer (boiling point ~41 °C).
-
Collection: Collect the freshly distilled cyclopentadiene in the cooled receiving flask. It is crucial to use the cyclopentadiene immediately as it will begin to dimerize again.[15]
Part 2: Diels-Alder Reaction
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve 5.0 mL of methyl acrylate in 20 mL of toluene.
-
Addition of Diene: Slowly add the freshly prepared cyclopentadiene to the stirred solution of methyl acrylate. The addition should be done cautiously as the reaction is exothermic.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 2-3 hours. To ensure completion, the reaction can be gently refluxed for an additional hour.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the toluene solvent using a rotary evaporator.
-
The resulting crude product is a mixture of endo and exo isomers of this compound.
-
Part 3: Purification and Characterization
-
Purification: The crude product can be purified by vacuum distillation. The product typically distills at a temperature range of 80-85 °C at reduced pressure.
-
Characterization:
-
NMR Spectroscopy: The ratio of endo to exo isomers can be determined by ¹H NMR spectroscopy.[16][17] The signals for the vinyl protons and the proton adjacent to the ester group are typically distinct for each isomer.[16][17][18][19]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the C=O stretch of the ester (around 1730-1740 cm⁻¹) and the C=C stretch of the alkene (around 1630-1650 cm⁻¹).
-
Caption: Experimental workflow for the synthesis.
Protocol for Lewis Acid-Catalyzed Synthesis
For an accelerated reaction with enhanced stereoselectivity, a Lewis acid catalyst can be employed.
-
Modification to Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the methyl acrylate in an anhydrous solvent like dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a Lewis acid such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄) (typically 0.1 to 1.0 molar equivalents).
-
After stirring for a few minutes, add the freshly prepared cyclopentadiene dropwise.
-
Maintain the reaction at a low temperature (e.g., 0 °C to room temperature) and monitor its progress by TLC.
-
The work-up will involve quenching the reaction with a suitable reagent (e.g., water or a saturated aqueous solution of sodium bicarbonate) to deactivate the Lewis acid, followed by extraction and purification as described previously.
-
Safety and Handling Precautions
-
Cyclopentadiene: is flammable, toxic, and can form explosive peroxides upon exposure to air.[15][20] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn.[15] Store stabilized dicyclopentadiene and use freshly prepared cyclopentadiene immediately.[15]
-
Methyl Acrylate: is a flammable liquid and a skin and respiratory irritant.[21][22] Handle it in a fume hood and wear appropriate PPE.[21][22] It is often supplied with an inhibitor to prevent polymerization, which may need to be removed before use.[21]
-
Lewis Acids: are corrosive and react violently with water. Handle them under anhydrous conditions and with extreme care.
-
General Precautions: Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when handling any chemicals.[20][21] Ensure all procedures are carried out in a well-ventilated fume hood.
Applications and Further Reading
The bicyclo[2.2.1]heptene framework is a key structural motif in various natural products and synthetic compounds. This compound and its derivatives have applications in the synthesis of pharmaceuticals, polymers, and fragrances.[23][24] For those interested in exploring asymmetric Diels-Alder reactions, the use of chiral Lewis acids is a fascinating and highly developed field.[7]
References
-
How Lewis Acids Catalyze Diels–Alder Reactions - PMC - NIH. Available from: [Link]
-
Lewis acid catalyst system for Diels–Alder reaction - Indian Academy of Sciences. Available from: [Link]
-
Lewis acid catalysis - Wikipedia. Available from: [Link]
-
Lewis Acid‐Catalyzed Diels‐Alder Reactions: Reactivity Trends across the Periodic Table. Available from: [Link]
-
Diels-Alder Reaction: Kinetic and Thermodynamic Control - Master Organic Chemistry. Available from: [Link]
-
1.3: Diels-Alder_Reactions - Chemistry LibreTexts. Available from: [Link]
-
Synthesis of 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester. Available from: [Link]
-
Diels-Alder Reaction: Kinetic vs Thermodynamic Control | PDF - Scribd. Available from: [Link]
-
The Diels‐Alder reaction between cyclopentadiene and methyl acrylate... - ResearchGate. Available from: [Link]
-
Thermodynamic and kinetic reaction control - Wikipedia. Available from: [Link]
-
Thermodynamic and Kinetic Study of Diels–Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides—An Assessment for Materials Application - PMC - NIH. Available from: [Link]
-
Stereochemistry of the Diels–Alder reaction: reaction of dienophiles with cyclopentadiene and methylcyclopentadiene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available from: [Link]
-
Diels-‐Alder Reactions of Dienophiles and Cyclopentadiene Using a Sealed Tube - Sciforum. Available from: [Link]
-
endo- and exo-Stereochemistry in the Diels-Alder Reaction: Kinetic versus Thermodynamic Control | Journal of Chemical Education - ACS Publications. Available from: [Link]
-
SAFETY DATA SHEET - NOVA Chemicals. Available from: [Link]
-
Diels-Alder reaction - endo vs exo - transition states - ChemTube3D. Available from: [Link]
-
Diastereoselective, Lewis acid-mediated Diels-Alder reactions of allenoic acid derivatives and 1,3- cyclopentadienes - The Royal Society of Chemistry. Available from: [Link]
-
The Diels-Alder reaction of cyclopentadiene and methyl acrylate (left),... - ResearchGate. Available from: [Link]
-
Stereoselectivity of the captodative alkenes 1-acetylvinyl arenecarboxylates in Diels-Alder reactions with cyclic dienes and stereospecific rearrangement of their bicyclo[2.2.n] α-ketol adducts. Available from: [Link]
-
Diels-Alder Reaction, Methylcyclopentadiene, Endo/Exo Isomerism, Complex Mixtures, Nuclear Magnetic Resonance - SFU Summit. Available from: [Link]
-
Diels-Alder - Endo and Exo adducts - ChemTube3D. Available from: [Link]
-
Supplementary Information - The Royal Society of Chemistry. Available from: [Link]
-
Asymmetric Catalysis of Diels-Alder Reactions - MIT. Available from: [Link]
-
Solved O 3-5: Diels Alder - 2 For this assignment, the | Chegg.com. Available from: [Link]
-
ICSC 0857 - CYCLOPENTADIENE - Inchem.org. Available from: [Link]
-
2-methyl-bicyclo(2.2.1)hept-5-ene-2-carboxylic acid (c9h12o2) - BMRB. Available from: [Link]
-
ICSC 0625 - METHYL ACRYLATE. Available from: [Link]
- US20100093580A1 - Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions - Google Patents.
- US8114823B2 - Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions - Google Patents.
-
Enantioselective Diels-Alder reactions of carboxylic ester dienophiles catalysed by titanium-based chiral Lewis acid - Oriental Journal of Chemistry. Available from: [Link]
-
PDF 445.88 K - Journal of Sciences, Islamic Republic of Iran. Available from: [Link]
-
One-step transformation of 2-oxa-3-azabicyclo[2.2.1]hept-5-ene and methyl 2,3-diazabicyclo[2.2.1]heptane-2-carboxylate to ion uptake systems - Arkivoc. Available from: [Link]
-
This compound - PubChem. Available from: [Link]
-
Bicyclo(2.2.1)hept-5-ene-2-carboxylic acid, 3-(1-methylethyl)-, ethyl ester, (2-endo,3-exo)- | C13H20O2 | CID 121232747 - PubChem. Available from: [Link]
Sources
- 1. Solved O 3-5: Diels Alder - 2 For this assignment, the | Chegg.com [chegg.com]
- 2. CAS 36897-94-6: 2-Methyl bicyclo[2.2.1]hept-5-ene-2,3-dica… [cymitquimica.com]
- 3. ias.ac.in [ias.ac.in]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemtube3d.com [chemtube3d.com]
- 6. chemtube3d.com [chemtube3d.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 9. scribd.com [scribd.com]
- 10. Thermodynamic and Kinetic Study of Diels–Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides—An Assessment for Materials Application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ICSC 0857 - CYCLOPENTADIENE [inchem.org]
- 16. US20100093580A1 - Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions - Google Patents [patents.google.com]
- 17. US8114823B2 - Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions - Google Patents [patents.google.com]
- 18. rsc.org [rsc.org]
- 19. bmse001204 2-METHYL-BICYCLO(2.2.1)HEPT-5-ENE-2-CARBOXYLIC ACID at BMRB [bmrb.io]
- 20. novachem.com [novachem.com]
- 21. fishersci.com [fishersci.com]
- 22. ICSC 0625 - METHYL ACRYLATE [chemicalsafety.ilo.org]
- 23. This compound | 6203-08-3 [chemicalbook.com]
- 24. Bicyclo(2.2.1)hept-5-ene-2-carboxylic acid, 3-(1-methylethyl)-, ethyl ester, (2-endo,3-exo)- | C13H20O2 | CID 121232747 - PubChem [pubchem.ncbi.nlm.nih.gov]
Catalysts for Ring-Opening Metathesis Polymerization of Methyl Bicyclo[2.2.1]hept-5-ene-2-carboxylate: A Detailed Guide for Researchers
Introduction: Navigating the Landscape of Norbornene ROMP
The Ring-Opening Metathesis Polymerization (ROMP) of strained cyclic olefins, particularly norbornene derivatives, has emerged as a powerful technique for the synthesis of well-defined polymers with diverse functionalities. Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate, a readily available monomer, serves as a key building block for materials with applications ranging from specialty plastics to advanced drug delivery systems. The success of this polymerization hinges on the judicious selection of a suitable catalyst. This guide provides an in-depth exploration of the catalysts and protocols for the ROMP of this compound, offering insights into catalyst selection, reaction mechanisms, and detailed experimental procedures to empower researchers in their synthetic endeavors.
The primary drivers for the ROMP of norbornene derivatives are the relief of ring strain inherent in the bicyclic structure and the high tolerance of modern catalysts to a wide array of functional groups.[1] Ruthenium-based catalysts, particularly the well-defined Grubbs and Hoveyda-Grubbs complexes, have revolutionized this field due to their stability and functional group compatibility.[2][3]
Catalyst Selection: A Comparative Overview
The choice of catalyst is paramount in controlling the polymerization kinetics, the properties of the resulting polymer, and the overall success of the reaction. For this compound, several ruthenium-based catalysts are highly effective.
| Catalyst Generation | Common Name | Key Features & Considerations |
| First Generation | Grubbs' First Generation Catalyst (G1) | - High trans-vinylene content in the polymer backbone.- Lower activity compared to later generations, may require higher catalyst loadings or longer reaction times.[2] |
| Second Generation | Grubbs' Second Generation Catalyst (G2) | - Features an N-heterocyclic carbene (NHC) ligand, leading to significantly higher activity and stability.[2]- Often the workhorse for ROMP of functionalized norbornenes.- Typically yields a mixture of cis and trans double bonds. |
| Second Generation | Hoveyda-Grubbs Second Generation Catalyst | - Isopropoxystyrene chelating ligand enhances stability and allows for easier removal from the final polymer.[4] |
| Third Generation | Grubbs' Third Generation Catalyst (G3) | - Contains two pyridine ligands, leading to very fast initiation rates.[5]- Ideal for living polymerizations and the synthesis of block copolymers.[5][6]- Highly tolerant to a wide range of functional groups.[7] |
Expert Insight: For general-purpose polymerization of this compound, Grubbs' Second Generation (G2) catalyst offers a robust balance of high activity, good functional group tolerance, and cost-effectiveness. For applications requiring precise control over molecular weight and narrow polydispersity, or for the synthesis of block copolymers, the fast-initiating Grubbs' Third Generation (G3) catalyst is the preferred choice.[6][7]
Understanding the Mechanism: The "Why" Behind the "How"
The ROMP of norbornene derivatives catalyzed by Grubbs-type complexes proceeds through a well-established coordination-insertion mechanism.
Caption: The catalytic cycle of Ring-Opening Metathesis Polymerization (ROMP).
The key steps are:
-
Initiation: The monomer coordinates to the ruthenium center of the active catalyst, followed by a [2+2] cycloaddition to form a metallacyclobutane intermediate.
-
Propagation: This intermediate undergoes a cycloreversion, opening the norbornene ring and forming a new ruthenium carbene species that is now part of the growing polymer chain. This new carbene then reacts with another monomer molecule, continuing the polymerization process.
Kinetic studies have shown that for Grubbs' Third Generation catalyst, the rate-determining step is the formation of the metallacyclobutane ring.[5] The stereochemistry of the monomer (exo vs. endo) can also influence the rate of polymerization, with the exo isomer generally being more reactive.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for the ROMP of this compound using Grubbs' Second and Third Generation catalysts.
Materials and Reagents:
-
This compound (endo/exo mixture)
-
Grubbs' Second Generation Catalyst (G2) or Grubbs' Third Generation Catalyst (G3)
-
Anhydrous dichloromethane (DCM) or toluene
-
Ethyl vinyl ether (for quenching)
-
Methanol (for precipitation)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line or glovebox techniques
Protocol 1: ROMP using Grubbs' Second Generation (G2) Catalyst
This protocol is suitable for achieving high conversion and obtaining a high molecular weight polymer.
Caption: Experimental workflow for ROMP using Grubbs' G2 catalyst.
Detailed Steps:
-
Monomer Preparation: In a Schlenk flask under an argon atmosphere, dissolve this compound in anhydrous dichloromethane to a concentration of 0.5 M. For a typical reaction, use a monomer-to-catalyst ratio ([M]/[I]) of 500:1.
-
Degassing: Thoroughly degas the monomer solution by sparging with argon for 20-30 minutes or by three freeze-pump-thaw cycles.
-
Catalyst Preparation: In a separate vial inside a glovebox or under a positive pressure of argon, prepare a stock solution of Grubbs' G2 catalyst in anhydrous dichloromethane (e.g., 1-2 mg/mL).
-
Initiation: Rapidly inject the required volume of the catalyst solution into the stirring monomer solution at room temperature.
-
Polymerization: Allow the reaction to stir at room temperature. Monitor the progress by observing the increase in viscosity of the solution. Typical reaction times range from 1 to 4 hours.
-
Quenching: Terminate the polymerization by adding a few drops of ethyl vinyl ether and stirring for an additional 20 minutes.
-
Precipitation and Isolation: Precipitate the polymer by slowly adding the reaction mixture to a large volume of vigorously stirring methanol. The polymer will precipitate as a solid.
-
Drying: Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
Protocol 2: Living ROMP using Grubbs' Third Generation (G3) Catalyst for Controlled Molecular Weight
This protocol is designed to achieve a polymer with a predictable molecular weight and a narrow polydispersity index (PDI).
Detailed Steps:
-
Monomer and Catalyst Preparation: Follow steps 1-3 from Protocol 1, but use Grubbs' G3 catalyst. The monomer-to-catalyst ratio ([M]/[I]) will determine the target degree of polymerization (DP). For example, a [M]/[I] of 100:1 will target a DP of 100.
-
Initiation: Inject the G3 catalyst solution into the stirring monomer solution at room temperature. Due to the fast initiation of G3, the polymerization will proceed rapidly.
-
Polymerization: Stir the reaction for a shorter period, typically 30-60 minutes, to ensure complete monomer conversion while minimizing termination reactions.
-
Quenching and Work-up: Follow steps 6-8 from Protocol 1 to quench the reaction and isolate the polymer.
Characterization of the Resulting Polymer
The synthesized poly(this compound) can be characterized by standard polymer analysis techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The disappearance of the vinyl proton signals of the monomer (around 6.0-6.2 ppm) and the appearance of the broad olefinic proton signals of the polymer backbone (around 5.2-5.6 ppm) confirm polymerization. The methyl ester protons will be visible as a singlet around 3.6-3.7 ppm.
-
¹³C NMR: The appearance of new signals corresponding to the polymer backbone carbons provides further confirmation of the polymer structure.
-
-
Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). For a living polymerization, the PDI should be low (typically < 1.2).
Troubleshooting and Key Considerations
-
Solvent Purity: The use of anhydrous and thoroughly degassed solvents is crucial for reproducible results, as impurities can deactivate the catalyst. While dichloromethane and toluene are common choices, other solvents like ethyl acetate can also be used, though they may affect the polymerization rate.[8]
-
Monomer Purity: The monomer should be free of impurities, especially those containing functional groups that can coordinate to the ruthenium center and inhibit catalysis.
-
Atmosphere: Maintaining an inert atmosphere (argon or nitrogen) throughout the experiment is essential to prevent catalyst decomposition by oxygen.
-
Exo vs. Endo Isomers: Commercial this compound is often a mixture of exo and endo isomers. The exo isomer generally polymerizes faster. For highly controlled polymerizations, separation of the isomers may be necessary.
Conclusion
The ROMP of this compound is a versatile and efficient method for the synthesis of functional polymers. The selection of the appropriate Grubbs catalyst, coupled with careful experimental technique, allows for the production of materials with tailored molecular weights and properties. This guide provides the foundational knowledge and practical protocols to enable researchers to successfully employ this powerful polymerization technique in their work.
References
- Hyatt, M. G., Walsh, D. J., Lord, R. L., & Guironnet, D. (2019). Mechanistic and Kinetic Studies of the Ring Opening Metathesis Polymerization of Norbornenyl Monomers by a Grubbs Third Generation Catalyst. Journal of the American Chemical Society, 141(44), 17918–17925.
- Al-Hashimi, M., et al. (2014). Ring-opening metathesis polymerization using polyisobutylene supported Grubbs second-generation catalyst. RSC Advances, 4(82), 43766-43771.
-
Hyatt, M. G., et al. (2019). Mechanistic and Kinetic Studies of the Ring Opening Metathesis Polymerization of Norbornenyl Monomers by a Grubbs Third Generation Catalyst. PubMed. Available at: [Link]
- Li, S., et al. (2020). Synthesis of Poly(norbornene-methylamine)
- Zhang, C., et al. (2016).
-
The Organometallic HyperTextBook: Ring-Opening Metathesis Polymerization (ROMP). (n.d.). Retrieved from [Link]
-
Saha, A., et al. (2022). Solvent Effects in Grafting-through Ring-Opening Metathesis Polymerization. VTechWorks. Available at: [Link]
-
Delaude, L., et al. (2009). Synthesis and characterization of hafnium and molybdenum bifunctional initiators for the preparation of triblock copolymers. DSpace@MIT. Available at: [Link]
-
Grubbs' Inspired Ruthenium Catalysts for Olefin Metathesis-Nobel Prize Winning Chemistry. (n.d.). Retrieved from [Link]
- Islam, M. R., et al. (2014). Synthesis and characterization of novel diblock copolymers of 5-(N-carbazoyl methyl)bicyclo[2.2.1]hept-2-ene and 5-(phthalimide methyl)bicyclo[2.2.1]hept-2-ene via living ring-opening metathesis polymerization. Journal of Macromolecular Science, Part A, 51(10), 814-822.
- Yasir, M., et al. (2019). Catalytic living ring-opening metathesis polymerization with Grubbs' second- and third-generation catalysts.
- Lee, J. Y., et al. (2022). Synthesis of polynorbornadienes by ring-opening metathesis polymerization and their saturated derivatives bearing various ester groups and carboxyl groups. RSC Advances, 12(48), 31235-31243.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Das, A., et al. (2021).
-
Biological Magnetic Resonance Bank. (n.d.). 2-methyl-bicyclo(2.2.1)hept-5-ene-2-carboxylic acid. Retrieved from [Link]
- Pinto, A. C., et al. (2000). Synthesis of 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester. Molecules, 5(12), 949-956.
- Google Patents. (n.d.). US20100093580A1 - Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions.
-
Reddit. (n.d.). Grubbs G2 metathesis catalyst synthesis troubleshooting. Retrieved from [Link]
- Farmer, J. L., et al. (2023). Probing Catalyst Degradation in Metathesis of Internal Olefins: Expanding Access to Amine-Tagged ROMP Polymers. Organometallics, 42(17), 2419–2424.
-
Investigation of factors affecting ruthenium complexation in ROMP reactions of oxygen-containing norbornene derivatives using Grubbs first generation initiator. (2013). ResearchGate. Available at: [Link]
- Google Patents. (n.d.). US10344118B2 - Romp polymers having improved resistance to hydrocarbon fluids.
Sources
- 1. rsc.org [rsc.org]
- 2. Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid | 698-39-5 | Benchchem [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Mechanistic and Kinetic Studies of the Ring Opening Metathesis Polymerization of Norbornenyl Monomers by a Grubbs Third Generation Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Catalytic living ring-opening metathesis polymerization with Grubbs' second- and third-generation catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of polynorbornadienes by ring-opening metathesis polymerization and their saturated derivatives bearing various ester groups and carboxyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
Application Note: 1H NMR Spectrum Analysis of Methyl Bicyclo[2.2.1]hept-5-ene-2-carboxylate
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in modern chemistry, providing unparalleled insight into molecular structure.[1][2] For drug development professionals and researchers, the precise characterization of molecules, including their stereochemistry, is of paramount importance. The bicyclo[2.2.1]heptene, or norbornene, scaffold is a prevalent motif in medicinal chemistry and materials science. The Diels-Alder reaction, a common method for synthesizing this bicyclic system, often yields a mixture of endo and exo diastereomers. Differentiating between these isomers is crucial as their stereochemistry can significantly influence their biological activity and physical properties.
This application note provides a detailed guide to the 1H NMR spectrum analysis of methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate. We will delve into the characteristic chemical shifts and coupling constants that allow for the unambiguous assignment of the endo and exo isomers, underpinned by an understanding of the magnetic anisotropy of the carbon-carbon double bond and steric effects within the rigid bicyclic framework.
Theoretical Framework: The Norbornene System
The rigid, strained structure of the bicyclo[2.2.1]heptene skeleton gives rise to a complex and informative 1H NMR spectrum. Key features to consider include:
-
Anisotropic Effects: The π-electron cloud of the C5-C6 double bond generates a magnetic field that strongly influences the chemical shifts of nearby protons.[3][4] Protons located in the shielding cone (above and below the double bond) will be shifted upfield (to lower ppm), while those in the deshielding region (in the plane of the double bond) will be shifted downfield. This effect is particularly pronounced in distinguishing between the endo and exo isomers.
-
Spin-Spin Coupling: The dihedral angles between adjacent protons in the rigid bicyclic system are fixed, leading to predictable through-bond scalar (J) coupling.[5][6][7][8][9] The magnitude of the coupling constant provides valuable information about the connectivity and relative orientation of protons.
-
Diastereotopic Protons: Due to the lack of a plane of symmetry in the substituted norbornene system, the two protons of a methylene group are often chemically non-equivalent, or diastereotopic.[10][11] This results in each proton having a distinct chemical shift and coupling pattern, often appearing as a pair of doublets or more complex multiplets.
Experimental Protocol
Sample Preparation
A well-prepared sample is critical for obtaining a high-quality NMR spectrum.[12]
-
Sample Quantity: Weigh approximately 5-10 mg of the purified this compound isomer (or mixture of isomers) into a clean, dry vial.[12][13]
-
Solvent Selection: Use a deuterated solvent, typically deuterated chloroform (CDCl3), as it is a good solvent for this compound and its residual peak is well-separated from the analyte signals.[13]
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial and gently swirl to dissolve the sample completely.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is often added by the solvent manufacturer as an internal reference (0 ppm). If not present, a small amount can be added.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Data Acquisition
The following are general parameters for a 400 MHz or 500 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample concentration.[2]
| Parameter | Recommended Value | Rationale |
| Pulse Sequence | 1D Proton (zg30 or similar) | Standard sequence for routine 1H NMR. |
| Spectral Width (SW) | 12-15 ppm | Encompasses the expected chemical shift range for all protons. |
| Acquisition Time (AT) | 2-4 seconds | Provides good digital resolution.[14][15] |
| Relaxation Delay (D1) | 1-5 seconds | Allows for sufficient relaxation of protons between scans for quantitative analysis.[16] |
| Number of Scans (NS) | 8-16 | Improves signal-to-noise ratio.[14][16] |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
Workflow for NMR Analysis
Caption: Workflow from sample preparation to stereochemical determination.
Spectral Interpretation: Differentiating Endo and Exo Isomers
The key to distinguishing the endo and exo isomers of this compound lies in the distinct chemical shifts of specific protons, primarily arising from the anisotropic effect of the C5=C6 double bond.
Predicted 1H NMR Data
The following table summarizes the expected chemical shifts (δ) and multiplicities for the key protons in both isomers. These are predictive values based on data from analogous norbornene derivatives and fundamental NMR principles.[17][18][19][20][21][22]
| Proton(s) | Exo Isomer (Predicted δ, ppm) | Endo Isomer (Predicted δ, ppm) | Key Differentiating Features |
| H5, H6 (Olefinic) | ~6.1-6.2 | ~6.0-6.2 | Generally similar, but may show slight differences in coupling. |
| H2 (endo) | ~2.2 | - | The proton on the same carbon as the ester group. |
| H2 (exo) | - | ~3.0-3.2 | Significantly deshielded in the endo isomer due to proximity to the double bond. |
| H3 (endo) | ~1.9 | ~1.3-1.4 | Shielded in the endo isomer due to its position within the shielding cone of the double bond. |
| H3 (exo) | ~1.4 | ~2.0 | |
| H1, H4 (Bridgehead) | ~2.9-3.1 | ~2.8-3.0 | |
| H7a, H7s (Bridge) | ~1.3-1.6 | ~1.4-1.7 | Often appear as two distinct multiplets due to being diastereotopic. |
| -OCH3 (Ester) | ~3.7 | ~3.6 |
Causality of Chemical Shift Differences
-
H2 Proton: In the endo isomer, the ester group is oriented towards the double bond. The H2 proton, being on the opposite face (exo), is less affected. In the exo isomer, the ester group is pointing away from the double bond, and the H2 proton is in the endo position. This places it in closer proximity to the deshielding region of the C5=C6 π-system, resulting in a downfield shift. However, the most significant differentiator is often the H3 proton.
-
H3 Proton: The most unambiguous distinction often comes from the chemical shift of the endo proton on the adjacent carbon (H3-endo).
-
In the exo isomer , the H3-endo proton is shielded by the C5=C6 double bond, causing a significant upfield shift (around 1.3-1.4 ppm).
-
In the endo isomer , the ester group occupies this endo position, and the H3-endo proton is now on a different carbon. The H3 proton on the same face as the ester group is now exo and experiences a more "normal" chemical shift. The key is the upfield shift of the proton "under" the double bond in the exo isomer.[19][20]
-
Logical Framework for Isomer Assignment
Caption: Logic diagram for distinguishing endo and exo isomers.
Conclusion
The 1H NMR analysis of this compound provides a clear and reliable method for the differentiation of its endo and exo diastereomers. The rigid conformational nature of the norbornene scaffold leads to predictable and distinct spectral features for each isomer. The key diagnostic signal is often the upfield shift of the H3-endo proton in the exo isomer, a direct consequence of the magnetic anisotropy of the carbon-carbon double bond. By following the detailed protocols for sample preparation, data acquisition, and spectral interpretation outlined in this note, researchers can confidently assign the stereochemistry of these and related bicyclic compounds, a critical step in the advancement of drug discovery and materials science.
References
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
Zarycz, M. N. C., Provasi, P. F., Vallejos, M. M., et al. Indirect nuclear spin-spin coupling constants and chemical shifts in norbornene-derivatives bearing boronic acid pinacol ester group. University of Copenhagen Research Portal. [Link]
-
Bioregistry. Spectral Database for Organic Compounds. [Link]
-
A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. PubMed. [Link]
-
Davis, D. D., & Van Auken, T. V. (1965). Chemical Shifts and Spin-Spin Coupling Interactions in the Nuclear Magnetic Resonance Spectra of endo- and exo-Norbornene Derivatives. Journal of the American Chemical Society, 87(17), 3900–3909. [Link]
-
Spin-Spin Coupling. UCL. [Link]
-
Spin-spin coupling in NMR. Conduct Science. [Link]
-
Spin spin coupling and coupling constant. Slideshare. [Link]
-
SDBS: Spectral Database for Organic Compounds. Re3data.org. [Link]
-
Spin-spin coupling. Fiveable. [Link]
-
NMR Sample Preparation. University of Alberta. [Link]
-
Spectral Database for Organic Compounds (SDBS). DATACC. [Link]
-
5.6: Spin-Spin Coupling. Chemistry LibreTexts. [Link]
-
Substituent Chemical Shifts in NMR - 3+-Carbonitrile SCS in Rigid Molecules. Modgraph. [Link]
-
Asymmetric syntheses of various novel chiral ligands with norbornene backbone. [Link]
-
8.1 - FT-NMR Sample Preparation Guide. MIT OpenCourseWare. [Link]
-
Optimized Default 1H Parameters. University of Missouri-St. Louis. [Link]
-
Substituent Chemical Shifts in NMR - 1-Proton Resonance Spectra and Geometries of Norbornene, Norbornane and Adamantane. Modgraph. [Link]
-
NMR Sample Preparation Guide. Scribd. [Link]
-
Diels-Alder Reaction, Methylcyclopentadiene, Endo/Exo Isomerism, Complex Mixtures, Nuclear Magnetic Resonance. SFU Summit. [Link]
-
Sample preparation — NMR Spectroscopy. Humboldt-Universität zu Berlin. [Link]
-
Stacked plot of the 1 H NMR spectra of 1ex and 1en isomers of... ResearchGate. [Link]
-
The Effect of endo/exo-Norbornene Isomer Ratio on Poly(norbornene) Optical Density at 193 nm. J-Stage. [Link]
-
2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?. Chemistry LibreTexts. [Link]
-
Clarification of stereochemistry aspects for N-hydroxy-5-norbornene-2,3-dicarboximide derivatives and elucidation of them by experimental and theoretical methods. [Link]
-
Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. Scientific Research Publishing. [Link]
-
Analysis of the Nuclear, Magnetic Resonance Spectra of Norbornene Derivatives. ACS Publications. [Link]
-
Interpreting 1H NMR. OpenOChem Learn. [Link]
-
6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. [Link]
- US20100093580A1 - Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions.
-
Proton chemical shifts in NMR, part 17 1. Chemical shifts in alkenes and the anisotropic and steric effects of the double bond. Modgraph. [Link]
-
Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PubMed Central. [Link]
-
Short Summary of 1H-NMR Interpretation. [Link]
-
Distinguishing Endo and Exo Isomers of Bicyclo[2.2.1]heptane... [Link]
-
Synthesis of 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester. MDPI. [Link]
-
Nuclear magnetic resonance studies. XVIII.The proton parameters of some bicyclo[2.2.2]octane derivatives. Canadian Science Publishing. [Link]
-
An Efficient Approach for Obtaining Small and Macro- molecular 1H NMR Spectra Based on Neural Network. ChemRxiv. [Link]
-
2-methyl-bicyclo(2.2.1)hept-5-ene-2-carboxylic acid (c9h12o2). BMRB. [Link]
-
NMR Education: How to Choose Your Acquisition Parameters?. Anasazi Instruments. [Link]
-
Experimental and Theoretical Investigations of 31P NMR Phenomena. [Link]
-
Synthetic and stereochemical investigations in bicyclo (2.2.1) heptane and cyclopentane systems. etd@IISc. [Link]
-
Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Master Organic Chemistry. [Link]
-
For compound below compare the indicated protons and determine... [Link]
-
Spectroscopic studies on the formation of different diastereomers in polyesters based on nadic acid. Taylor & Francis. [Link]
-
N.M.R. STUDIES OF BRIDGED RING SYSTEMS: II. UNUSUAL MAGNETIC DESHIELDING EFFECT ON THE BRIDGE METHYLENES OF NORBORNADIENE AND BE. Canadian Science Publishing. [Link]
Sources
- 1. Interpreting | OpenOChem Learn [learn.openochem.org]
- 2. benchchem.com [benchchem.com]
- 3. modgraph.co.uk [modgraph.co.uk]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. conductscience.com [conductscience.com]
- 7. Spin spin coupling and coupling constant | PPTX [slideshare.net]
- 8. fiveable.me [fiveable.me]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. open.metu.edu.tr [open.metu.edu.tr]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. scribd.com [scribd.com]
- 13. ocw.mit.edu [ocw.mit.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. NMR Education: How to Choose Your Acquisition Parameters? [aiinmr.com]
- 16. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. modgraph.co.uk [modgraph.co.uk]
- 19. summit.sfu.ca [summit.sfu.ca]
- 20. revroum.lew.ro [revroum.lew.ro]
- 21. Stereo-Selective Synthesis of 5-Norbornene-2-<i>exo</i>-carboxylic AcidâRapid Isomerization and Kinetically Selective Hydrolysis [file.scirp.org]
- 22. US20100093580A1 - Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions - Google Patents [patents.google.com]
13C NMR Characterization of Poly(Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate): A Detailed Guide to Microstructural Analysis
An Application Guide
Senior Application Scientist: Gemini
Abstract
This application note provides a comprehensive protocol and theoretical background for the characterization of poly(methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate) using 13C Nuclear Magnetic Resonance (NMR) spectroscopy. This polymer, typically synthesized via Ring-Opening Metathesis Polymerization (ROMP), possesses a complex microstructure defined by the configuration of its backbone double bonds (cis/trans) and the stereochemical relationship between adjacent monomer units (tacticity). A detailed understanding of these features is critical as they directly influence the material's physical and chemical properties. We present a step-by-step methodology for sample preparation, data acquisition, and spectral interpretation. This guide is intended for researchers and scientists in polymer chemistry and materials science, providing the necessary tools for an in-depth analysis of this polynorbornene derivative.
Underlying Principles of Polymer Structure
The 13C NMR spectrum of a polymer is exquisitely sensitive to its local chemical environment. For poly(this compound), the spectrum is a composite of signals that reveal the consequences of the polymerization process on the monomer structure.
The Monomer: A Mixture of Isomers
The monomer, this compound, is synthesized through a Diels-Alder reaction and typically exists as a mixture of two diastereomers: the endo and exo isomers.[1] The orientation of the methyl carboxylate group relative to the double bond defines the isomer. While the polymerization proceeds with either isomer, the starting ratio can influence the resulting polymer's properties. The 13C NMR spectra of the endo and exo monomers are distinct, particularly for the carbons within the bicyclic ring and the carbonyl carbon.
The Polymerization: Ring-Opening Metathesis (ROMP)
ROMP is the most common method for synthesizing this polymer. A metal-alkylidene catalyst (e.g., a Grubbs-type ruthenium catalyst) initiates the reaction by attacking the double bond of the norbornene monomer. This opens the strained bicyclic ring, creating a new double bond in the polymer backbone and a propagating metal-alkylidene species. This process results in a linear polymer chain composed of cyclopentane rings connected by carbon-carbon double bonds. The clear evidence of successful polymerization in the NMR spectrum is the disappearance of the monomer's olefinic signals (typically ~132-138 ppm) and the emergence of new, broader signals corresponding to the polymer's backbone double bonds.[2]
Caption: Ring-Opening Metathesis Polymerization (ROMP) workflow.
Polymer Microstructure: Cis/Trans Isomerism and Tacticity
The geometry of the double bonds formed in the polymer backbone can be either cis or trans. The ratio of cis to trans linkages is influenced by the catalyst, solvent, and temperature used during polymerization. These geometric isomers give rise to distinct signals in the 13C NMR spectrum, particularly for the olefinic carbons and the adjacent aliphatic carbons.
Furthermore, the stereochemistry of the repeating units gives rise to tacticity. The relative orientation of the carboxylate side groups on adjacent cyclopentane rings can be the same (meso or 'm' dyad) or opposite (racemo or 'r' dyad). These subtle differences in stereochemistry cause slight variations in the chemical shifts of the backbone carbons, often leading to the splitting of major peaks into multiple smaller ones. Analyzing these patterns can provide quantitative information on the polymer's tacticity.[3][4][5][6]
Experimental Protocol: From Sample to Spectrum
A reliable protocol is essential for acquiring high-quality, reproducible 13C NMR data.
Caption: Standard workflow for NMR sample preparation and analysis.
Materials and Reagents
-
Polymer Sample: Dried poly(this compound). Ensure the sample is free of residual monomer and solvent.
-
Deuterated Solvent: Chloroform-d (CDCl3) is commonly used due to its excellent dissolving power for this polymer and its well-defined reference signal.
-
NMR Tubes: 5 mm high-precision NMR tubes.
Step-by-Step Sample Preparation
-
Weighing: Accurately weigh 20-30 mg of the polymer directly into a tared, clean, and dry vial.
-
Transfer: Transfer the weighed polymer into a 5 mm NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of CDCl3 to the NMR tube.
-
Dissolution: Cap the tube securely and vortex or place it in an ultrasonic bath until the polymer is completely dissolved. This may take some time. Gentle warming can aid dissolution but should be done cautiously.
NMR Instrument Parameters
The following parameters are recommended for a 400 or 500 MHz spectrometer. The goal is to obtain a spectrum with a good signal-to-noise ratio while ensuring the data can be used for quantitative analysis.
-
Pulse Program: A standard inverse-gated proton decoupling sequence (e.g., zgig on Bruker instruments) is recommended. This decouples protons during acquisition to simplify the spectrum to single lines for each carbon, while keeping the decoupler off during the relaxation delay to suppress the Nuclear Overhauser Effect (NOE), which can perturb signal intensities.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 5-10 seconds. A longer delay is crucial to allow for full relaxation of all carbon nuclei, especially the quaternary carbonyl carbon, ensuring peak areas are proportional to the number of carbons they represent.
-
Number of Scans (NS): 2048 to 8192 scans, depending on the sample concentration and desired signal-to-noise ratio. An overnight acquisition is common.
-
Spectral Width (SW): 200-250 ppm (e.g., from -10 to 210 ppm) to ensure all possible signals are captured.
-
Temperature: 298 K (25 °C).
Spectral Interpretation and Data Analysis
The 13C NMR spectrum of poly(this compound) can be divided into four main regions. The chemical shifts are broadened compared to the monomer due to the nature of the polymer chain.
Caption: Polymer backbone configurations and ring numbering.
Peak Assignments
The following table summarizes the expected chemical shift ranges for the different carbon atoms in the polymer. These are approximate and can vary based on solvent, tacticity, and the cis/trans ratio.[2][7][8]
| Carbon Atom(s) (from diagram) | Chemical Environment | Approximate Chemical Shift (ppm) | Notes |
| C8 | Carbonyl (C=O) | 174 - 176 | Quaternary carbon, often shows lower intensity. Sensitive to tacticity. |
| C5, C6 | Olefinic (C=C) | 130 - 135 | Broad signals. The chemical shift and shape are highly dependent on the cis/trans ratio. |
| C9 | Methoxy (-OCH3) | 51 - 53 | Sharp, intense signal. |
| C1, C4 | Aliphatic (Bridgehead CH) | 45 - 50 | Complex region, sensitive to tacticity and adjacent double bond configuration. |
| C2, C3 | Aliphatic (CH) | 40 - 45 | Complex region, often overlapping with other aliphatic signals. |
| C7 | Aliphatic (Bridge CH2) | 30 - 40 | Can be a broad multiplet, influenced by the overall chain conformation. |
Quantitative Analysis
-
Confirmation of Polymerization: The complete disappearance of monomer olefinic peaks (around 135-138 ppm for the endo isomer and 132-136 ppm for the exo isomer) confirms full conversion.[9]
-
Cis/Trans Ratio: The olefinic region (130-135 ppm) is often complex, but in some polynorbornene systems, the signals for cis and trans double bonds are resolved.[7] Generally, trans carbons appear slightly downfield from cis carbons. Deconvolution of this region can provide a quantitative measure of the cis/trans content.
-
Tacticity: Look for splitting in the carbonyl (174-176 ppm) and bridgehead carbon (45-50 ppm) regions. These splittings correspond to different stereochemical environments (e.g., mm, mr, rr triads).[5] The relative integrals of these split peaks can be used to quantify the degree of tacticity of the polymer.
Conclusion
13C NMR spectroscopy is an indispensable tool for the detailed microstructural characterization of poly(this compound). By following a robust experimental protocol and applying a systematic approach to spectral interpretation, researchers can obtain critical information regarding the polymer's backbone geometry (cis/trans isomerism) and stereochemistry (tacticity). This information is fundamental to establishing structure-property relationships and controlling the performance of the final material.
References
-
Lopez, L. C., et al. (2021). Synthesis of polar polynorbornenes with high dielectric relaxation strength as candidate materials for dielectric applications. Polymer Chemistry. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]
-
Biological Magnetic Resonance Bank. (n.d.). 2-methyl-bicyclo(2.2.1)hept-5-ene-2-carboxylic acid (c9h12o2). Available at: [Link]
-
Lai, S., et al. (2002). Solid-state 13C NMR study of poly(vinyl alcohol) gels. Solid State Nuclear Magnetic Resonance. Available at: [Link]
-
Wu, D. T. (1995). Tacticity, sequence distribution, anomalous linkages, and alkyl chain branching in ethylene-vinyl alcohol copolymers as studied by proton and carbon-13 NMR. Macromolecules. Available at: [Link]
-
Sacchi, M. C., et al. (2001). 13C NMR spectrum of polynorbornene prepared with the B-II/Ni-based catalyst. Macromolecular Chemistry and Physics. Available at: [Link]
-
Zhang, X., et al. (2012). 1H NMR and 13C NMR investigations of sequence distribution and tacticity in poly(vinyl alcohol- co-vinyl levulinate). Journal of Polymer Research. Available at: [Link]
-
Wiley-VCH. (n.d.). Supporting Information. Available at: [Link]
-
SpectraBase. (n.d.). Methyl 3-exo-methylbicyclo[2.2.1]hept-5-ene-2-endo-carboxylate. Available at: [Link]
-
Matsuzaki, K., et al. (1983). C-13 NMR spectra and spin-lattice relaxation times of poly(alkyl vinyl ether)s. Polymer Journal. Available at: [Link]
-
Ferraz, H. M. C., et al. (2004). Synthesis of 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Troiano, R., et al. (2022). Spectroscopic data of norbornene and oxanorbornene dicarboximides functionalized with carbazole and coumarin groups. Data in Brief. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Norbornene polymerization and copolymerization with 1-alkenes by neutral palladium complexes bearing aryloxide imidazolin-2-imi. Available at: [Link]
-
Wu, T. K., & Sheer, M. L. (1977). Carbon-13 NMR Determination of Pentad Tacticity of Poly(vinyl alcohol). Macromolecules. Available at: [Link]
- Google Patents. (2010). Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions.
-
Rische, M., et al. (2019). Microstructure of Copolymers of Norbornene Based on Assignments of 13C NMR Spectra: Evolution of a Methodology. Polymers. Available at: [Link]
Sources
- 1. US20100093580A1 - Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions - Google Patents [patents.google.com]
- 2. Synthesis of polar polynorbornenes with high dielectric relaxation strength as candidate materials for dielectric applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid-state 13C NMR study of poly(vinyl alcohol) gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. rsc.org [rsc.org]
Mass Spectrometry Analysis of Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate: An Application Note
Introduction
Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate, also known as methyl 5-norbornene-2-carboxylate, is a bicyclic ester with the chemical formula C₉H₁₂O₂ and a molecular weight of 152.19 g/mol .[1][2] This compound and its derivatives are significant in organic synthesis and materials science, often serving as monomers in ring-opening metathesis polymerization (ROMP) or as intermediates in the synthesis of complex organic molecules.[3] Given its utility, the accurate identification and characterization of this molecule are paramount. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as a powerful analytical technique for the qualitative and quantitative analysis of this volatile compound.[4]
This application note provides a comprehensive guide to the mass spectrometry analysis of this compound, with a focus on electron ionization (EI) mass spectrometry. We will delve into the foundational principles of sample preparation, GC-MS methodology, and the interpretation of the resulting mass spectrum, including a detailed examination of its characteristic fragmentation patterns. This guide is intended for researchers, scientists, and professionals in drug development and related fields who require a robust analytical method for this class of compounds.
Scientific Principles: The Rationale Behind the Method
The choice of Gas Chromatography-Mass Spectrometry (GC-MS) is predicated on the physicochemical properties of this compound. Its volatility and thermal stability make it an ideal candidate for GC separation, which fractionates components of a mixture based on their boiling points and interactions with the stationary phase of the chromatographic column.[5]
Following separation, the analyte is introduced into the mass spectrometer. Electron Ionization (EI) is a hard ionization technique that utilizes a high-energy electron beam (typically 70 eV) to ionize the analyte molecules.[6][7] This process imparts significant internal energy, leading to extensive and reproducible fragmentation.[4][7] The resulting mass spectrum is a unique fingerprint of the molecule, with fragment ions providing valuable structural information. The reproducibility of EI-MS spectra allows for comparison with established spectral libraries for confident compound identification.[4]
A key fragmentation pathway for cyclic compounds like this compound is the retro-Diels-Alder (RDA) reaction.[3][6][8] This process involves the cleavage of the cyclohexene ring within the bicyclic system, yielding a diene and a dienophile.[6][8] Understanding this and other fragmentation mechanisms is crucial for the accurate interpretation of the mass spectrum.
Experimental Protocol: A Step-by-Step Guide
This protocol outlines the necessary steps for the successful GC-MS analysis of this compound.
Sample Preparation
Proper sample preparation is critical to avoid contamination and ensure accurate analysis.
-
Solvent Selection: Use a high-purity, volatile organic solvent such as dichloromethane, hexane, or ethyl acetate.[1][9] Ensure the solvent is compatible with the GC column and does not co-elute with the analyte.
-
Sample Concentration: Prepare a dilute solution of the analyte, typically in the range of 10-100 µg/mL.[9] Highly concentrated samples can lead to column overloading and detector saturation.
-
Filtration: If the sample contains any particulate matter, filter it through a 0.22 µm syringe filter to prevent blockage of the GC inlet and column.[10]
-
Vials: Use clean glass autosampler vials with PTFE-lined caps to avoid contamination from plastics.[1][9]
Instrumentation and Analytical Conditions
The following table summarizes the recommended GC-MS parameters. These may require optimization based on the specific instrumentation used.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890A GC System or equivalent |
| Mass Spectrometer | Agilent 5975C Series GC/MSD or equivalent |
| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature: 60 °C, hold for 2 min; Ramp: 10 °C/min to 250 °C; Hold: 5 min |
| Transfer Line Temperature | 280 °C |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Electron Energy | 70 eV |
| Mass Scan Range | 35 - 300 m/z |
Data Acquisition and Analysis
-
Acquire the data in full scan mode to obtain the complete mass spectrum.
-
Process the data using the instrument's software to identify the peak corresponding to this compound based on its retention time.
-
Extract the mass spectrum for the identified peak and compare it with a reference library (e.g., NIST) for confirmation.
-
Interpret the fragmentation pattern to elucidate the structure of the molecule.
Data Interpretation: Unraveling the Fragmentation Pathway
The electron ionization mass spectrum of this compound is characterized by several key fragment ions. The molecular ion peak (M⁺˙) is expected at m/z 152, corresponding to the molecular weight of the compound.[1][2]
The primary fragmentation pathway is the retro-Diels-Alder (RDA) reaction . This involves the cleavage of the bicyclic ring system, resulting in the formation of cyclopentadiene and methyl acrylate radical cations.
Another significant fragmentation involves the loss of a methoxy group (-OCH₃) from the molecular ion, resulting in an acylium ion at m/z 121. Further fragmentation can also occur.
Major Fragment Ions and Their Proposed Structures:
| m/z | Proposed Structure/Identity | Fragmentation Pathway |
| 152 | [C₉H₁₂O₂]⁺˙ (Molecular Ion) | - |
| 121 | [C₈H₉O]⁺ | Loss of ·OCH₃ from the molecular ion |
| 93 | [C₇H₉]⁺ | Loss of CO from the m/z 121 fragment |
| 86 | [C₄H₆O₂]⁺˙ (Methyl acrylate) | Retro-Diels-Alder reaction |
| 66 | [C₅H₆]⁺˙ (Cyclopentadiene) | Retro-Diels-Alder reaction |
| 59 | [COOCH₃]⁺ | Alpha-cleavage of the ester group |
Conclusion
This application note provides a detailed protocol and theoretical background for the analysis of this compound using GC-MS with electron ionization. By following the outlined procedures for sample preparation and instrument conditions, and by understanding the characteristic fragmentation patterns, researchers can confidently identify and characterize this important bicyclic ester. The combination of chromatographic separation and mass spectrometric detection offers a robust, sensitive, and reliable method for the analysis of this compound in various matrices.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
St. John's University. Common Sample Preparation Techniques for GC-MS Analysis. [Link]
-
University of California, Davis. Sample Preparation Guidelines for GC-MS. [Link]
-
NIST. Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester, endo-. NIST Chemistry WebBook. [Link]
-
SCION Instruments. Sample preparation GC-MS. [Link]
-
YouTube. Mass spectrometry: Retro Diel's-Alder fragmentation (RDA). [Link]
-
JoVE. Video: Mass Spectrometry: Cycloalkene Fragmentation. [Link]
-
Slideshare. Retro diels alder reaction and ortho effect. [Link]
-
National Institutes of Health. The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results. [Link]
-
ACS Publications. Retro-Diels-Alder, .gamma.-hydrogen rearrangement, and decarboxylation reactions. Pathways for fragmentation in the collisions activated dissociation mass spectra of ketones and carboxylic acid (M-1)- ions. [Link]
-
ResearchGate. Preparation of Fatty Acid Methyl Esters for Gas-Chromatographic Analysis of Marine Lipids: Insight Studies. [Link]
-
LCGC International. Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. [Link]
-
Agilent. GC/MS Analysis of Trace Fatty Acid Methyl Esters (FAME) in Jet Fuel Using Energy Institute Method IP585. [Link]
-
Royal Society of Chemistry. Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. [Link]
-
ResearchGate. Electron Ionization Mass Spectra of 5-Norbornene-2,3-Dicarboxylic Acid Alkyl Esters. [Link]
-
SCION Instruments. FATTY ACID METHYL ESTER ANALYSIS. [Link]
-
Restek. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). [Link]
-
Whitman College. GCMS Section 6.14. [Link]
-
Wikipedia. Fragmentation (mass spectrometry). [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
University of Arizona. Fragmentation Mechanisms - Intro to Mass Spectrometry. [Link]
-
ResearchGate. Electron ionization-induced fragmentation of bridgehead-substituted norbornan-2-ones derived from fenchone. [Link]
-
Spectroscopy Online. Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. [Link]
Sources
- 1. Sample preparation GC-MS [scioninstruments.com]
- 2. organomation.com [organomation.com]
- 3. m.youtube.com [m.youtube.com]
- 4. gcms.cz [gcms.cz]
- 5. scioninstruments.com [scioninstruments.com]
- 6. Video: Mass Spectrometry: Cycloalkene Fragmentation [jove.com]
- 7. researchgate.net [researchgate.net]
- 8. Retro diels alder reaction and ortho effect | PPTX [slideshare.net]
- 9. uoguelph.ca [uoguelph.ca]
- 10. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
Application Notes and Protocols for the Purification of Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
Introduction: Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate, also known as methyl 5-norbornene-2-carboxylate, is a valuable bicyclic ester intermediate with significant applications in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1][2] Its utility is often contingent on its isomeric purity, as the endo and exo stereoisomers can exhibit different reactivities and lead to products with distinct properties. The Diels-Alder reaction of cyclopentadiene and methyl acrylate, the common synthetic route, typically yields a mixture of these isomers, alongside unreacted starting materials and polymeric byproducts.[3][4][5][6][7] This guide provides a comprehensive overview of robust purification techniques to isolate this compound in high purity.
Understanding the Impurity Profile
A successful purification strategy begins with a thorough understanding of the potential impurities. The primary contaminants in a crude reaction mixture from a Diels-Alder synthesis include:
-
Unreacted Starting Materials: Cyclopentadiene and methyl acrylate.
-
Dicyclopentadiene: The dimer of cyclopentadiene, which can be present if the cyclopentadiene is not freshly cracked.
-
Solvent Residues: Toluene is a common solvent for this reaction.[1]
-
Endo and Exo Stereoisomers: The Diels-Alder reaction between cyclopentadiene and methyl acrylate is known to be endo-selective, but the exo isomer is also formed.[4][8]
-
Polymeric Byproducts: Polymerization of methyl acrylate or cyclopentadiene can occur, especially in the presence of Lewis acid catalysts.
Purification Workflow Overview
The purification of this compound typically involves a multi-step approach, starting with a bulk purification technique followed by a high-resolution method for isomer separation if required.
Sources
- 1. 5-Norbornene-2-carboxylic acid | 120-74-1 [chemicalbook.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Stereochemistry of the Diels–Alder reaction: reaction of dienophiles with cyclopentadiene and methylcyclopentadiene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. JP4745655B2 - Process for producing 5-norbornene-2-carboxylic acid and its ester - Google Patents [patents.google.com]
Application Notes & Protocols: Methyl Bicyclo[2.2.1]hept-5-ene-2-carboxylate in Advanced Polymer Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction: The Unique Role of a Strained Bicyclic Monomer
Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate, commonly known as methyl 5-norbornene-2-carboxylate, is a versatile monomer in polymer chemistry. Its significance stems from the high ring strain of the bicyclo[2.2.1]heptene (norbornene) moiety. This inherent strain provides a powerful thermodynamic driving force for polymerization, enabling the synthesis of unique polymer architectures through various mechanisms that are often inaccessible to less strained cyclic or acyclic olefins.
The monomer typically exists as a mixture of two diastereomers: endo and exo. The spatial orientation of the methyl carboxylate group relative to the double bond can significantly influence catalyst accessibility and polymerization kinetics. It has been observed, particularly in vinyl-addition polymerizations, that a higher proportion of the exo isomer can lead to the formation of higher molecular weight polymers, likely due to reduced steric hindrance at the catalytic center.[1][2]
This guide provides an in-depth exploration of the two primary polymerization pathways for this monomer—Ring-Opening Metathesis Polymerization (ROMP) and Vinyl-Addition Polymerization—offering detailed protocols and insights into the properties and applications of the resulting polymers.
Polymerization Methodologies
The dual reactivity of the norbornene moiety—the strained double bond and the potential for ring-opening—allows for the creation of polymers with distinct backbone structures.
Ring-Opening Metathesis Polymerization (ROMP)
ROMP is a chain-growth polymerization that proceeds via an olefin metathesis catalytic cycle. The reaction opens the strained bicyclic ring, incorporating the double bond into the polymer backbone. This method is highly valued for its tolerance to a wide range of functional groups and its ability to produce polymers with well-controlled molecular weights and low polydispersity indices (PDIs), especially when using well-defined catalysts.
-
Mechanism: The polymerization is initiated by a metal-alkylidene complex (typically based on Ruthenium, Molybdenum, or Tungsten). The catalyst's metal center coordinates with the monomer's double bond, leading to a [2+2] cycloaddition to form a metallacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloreversion, opening the norbornene ring and forming a new metal-alkylidene attached to the growing polymer chain. This new species then reacts with the next monomer unit, propagating the chain.
-
Catalysts: Modern ruthenium-based catalysts, such as Grubbs' first, second, and third-generation initiators, are particularly effective.[3][4] They offer excellent functional group tolerance, allowing for the direct polymerization of monomers bearing esters, amides, and other polar groups.[3] Molybdenum and Tungsten initiators are also highly active and can provide exceptional control over polymer stereochemistry.[5][6]
-
Resulting Polymer: The product is an unsaturated polymer with a cyclopentane ring in each repeating unit of the backbone. This unsaturation provides a reactive handle for post-polymerization modification, such as cross-linking or functionalization.
Vinyl-Addition Polymerization
In contrast to ROMP, vinyl-addition polymerization does not open the bicyclic ring. Instead, it proceeds exclusively through the polymerization of the carbon-carbon double bond, akin to traditional vinyl monomer polymerization. This pathway yields a saturated polymer backbone composed of repeating norbornane units.
-
Mechanism: This polymerization is typically catalyzed by late-transition metal complexes, most notably those based on Palladium(II).[1][2][7] The mechanism involves the coordination of the monomer to the metal center, followed by migratory insertion of the double bond into a metal-alkyl or metal-hydride bond, propagating the polymer chain.
-
Catalysts: A common catalytic system involves a palladium(II) source, such as di-μ-chloro-bis(6-methoxybicyclo[2.2.1]hept-2-ene-endo-5σ,2π)palladium(II), often activated by a cocatalyst like silver hexafluoroantimonate (AgSbF₆).[1][2][7]
-
Resulting Polymer: The polymer has a fully saturated, aliphatic backbone. This structure imparts high thermal stability, excellent chemical resistance, and a high glass transition temperature (Tg). These polymers are often amorphous with good optical transparency.
Detailed Experimental Protocols
The following protocols are provided as representative examples and may require optimization based on specific laboratory conditions, purity of reagents, and desired polymer characteristics.
Protocol 1: Ring-Opening Metathesis Polymerization (ROMP)
This protocol describes the synthesis of poly(this compound) using a Grubbs' third-generation catalyst, which offers high activity and rapid initiation.
Materials:
-
This compound (mixture of isomers)
-
Grubbs' Third Generation Catalyst [(H₂IMes)(3-Br-Pyr)₂Cl₂Ru=CHPh]
-
Anhydrous, degassed dichloromethane (DCM)
-
Ethyl vinyl ether (inhibitor)
-
Methanol
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
Procedure:
-
Monomer Preparation: Purify the monomer by passing it through a short column of basic alumina to remove acidic impurities and inhibitors. Subsequently, degas the monomer by subjecting it to at least three freeze-pump-thaw cycles.
-
Reaction Setup: In a glovebox or under a nitrogen atmosphere, add the desired amount of monomer (e.g., 500 mg, 3.28 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Dissolve the monomer in anhydrous, degassed DCM to achieve a target concentration (e.g., 1.0 M).
-
Catalyst Preparation: In a separate vial inside the glovebox, weigh the Grubbs' catalyst. The monomer-to-catalyst ratio ([M]/[C]) determines the target degree of polymerization. For a target DP of 100, use a [M]/[C] ratio of 100:1. Prepare a stock solution of the catalyst in a small volume of DCM for easy transfer.
-
Initiation: Vigorously stir the monomer solution and inject the catalyst solution swiftly via syringe. The reaction is often fast, with a noticeable increase in viscosity within minutes.
-
Polymerization: Allow the reaction to proceed at room temperature for a specified time (e.g., 1-2 hours) to ensure high conversion.
-
Termination: Quench the polymerization by adding a small amount of ethyl vinyl ether (approximately 100-fold excess relative to the catalyst) and stir for 20 minutes. This deactivates the catalyst by forming a stable Fischer carbene.
-
Isolation: Precipitate the polymer by slowly pouring the viscous reaction mixture into a large volume of cold, stirring methanol.
-
Purification: Collect the white, fibrous polymer by filtration. Redissolve the polymer in a minimal amount of DCM and re-precipitate it into methanol to remove residual monomer and catalyst byproducts. Repeat this step two more times.
-
Drying: Dry the purified polymer under vacuum at 40 °C overnight to a constant weight.
Characterization:
-
¹H NMR: Confirm the structure by observing the disappearance of the monomer's olefinic protons (~6 ppm) and the appearance of broad peaks corresponding to the polymer backbone's olefinic protons (~5.5 ppm).
-
GPC (in THF): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). A successful living polymerization should yield a PDI close to 1.1.
Protocol 2: Vinyl-Addition Polymerization
This protocol details the synthesis of a saturated polynorbornene ester using a Palladium(II) catalyst system.
Materials:
-
This compound (exo-rich mixture is preferred)[2]
-
[Pd(allyl)Cl]₂ or a similar Palladium(II) precursor
-
Silver hexafluoroantimonate (AgSbF₆)
-
Anhydrous, degassed chlorobenzene
-
Methanol acidified with HCl
-
Standard Schlenk line equipment
Procedure:
-
Monomer and Solvent Preparation: Purify and degas the monomer and solvent as described in the ROMP protocol.
-
Catalyst Activation: In a glovebox, dissolve the Palladium(II) precursor and AgSbF₆ (in a 1:2 Pd:Ag molar ratio) in a small amount of chlorobenzene in a Schlenk flask. Stir for 30 minutes to allow for the formation of the active cationic palladium complex.
-
Reaction Setup: In a separate Schlenk flask, dissolve the monomer in chlorobenzene. The monomer-to-catalyst ratio ([M]/[C]) can be varied; ratios from 100:1 to 300:1 are common.[1][2]
-
Initiation: Transfer the monomer solution to the activated catalyst solution via cannula.
-
Polymerization: Heat the reaction mixture to a specified temperature (e.g., 60 °C) and stir for 12-24 hours. The progress can be monitored by observing the increase in viscosity.
-
Termination and Isolation: Cool the reaction to room temperature and pour the solution into a large volume of methanol containing a small amount of hydrochloric acid. This precipitates the polymer and helps remove catalyst residues.
-
Purification: Collect the polymer by filtration, wash thoroughly with fresh methanol, and redissolve in a suitable solvent like THF or chloroform.
-
Drying: Reprecipitate the polymer into methanol and dry under vacuum at 60 °C to a constant weight.
Visualization of Experimental Workflow and Mechanisms
To better illustrate the processes, the following diagrams outline the experimental workflow and the fundamental differences between the polymerization mechanisms.
General Polymerization Workflow
Caption: General experimental workflow for polymerization.
Simplified Polymerization Mechanisms
Caption: Comparison of ROMP and Vinyl-Addition pathways.
Properties and Applications
The choice of polymerization technique dictates the final polymer's properties and, consequently, its applications.
| Property | Poly(norbornene ester) via ROMP | Poly(norbornene ester) via Vinyl-Addition |
| Backbone Structure | Unsaturated, flexible | Saturated, rigid |
| Glass Transition (Tg) | Lower (depends on side chain) | High (e.g., >130 °C)[1] |
| Solubility | Generally good in common organic solvents | Soluble in solvents like THF, chlorobenzene[1] |
| Post-Modification | Possible via backbone double bonds | Not readily possible |
| Key Advantage | Functional group tolerance, living polymerization | High thermal stability, optical clarity |
Applications:
-
Specialty Resins and Plastics: The high Tg and rigidity of vinyl-addition polynorbornenes make them suitable for applications requiring dimensional stability at elevated temperatures.[8]
-
Photoresists and Microelectronics: Their defined structure and etch resistance are valuable in photolithography processes for manufacturing microchips.[1][2]
-
Membranes: By tuning the side-chain functionalities, these polymers can be used to create advanced membranes for gas separation and pervaporation.[1][2]
-
Biomedical Materials: The ROMP pathway allows for the incorporation of bioactive molecules. For instance, norbornene monomers functionalized with oligopeptides have been polymerized to create materials that promote cell adhesion.[3]
-
Optical Materials: The amorphous nature and low birefringence of these polymers are advantageous for applications in lenses, films, and other optical components.
References
-
Poly(norbornene carboxylic acid ester)s: Synthesis and properties. (2025). ResearchGate. [Link]
-
Synthesis of Norbornenyl Polymers with Bioactive Oligopeptides by Ring-Opening Metathesis Polymerization. (2000). ACS Publications. [Link]
-
Stereoselective Ring-Opening Metathesis Polymerization (ROMP) of Methyl-N-(1-phenylethyl)-2-Azabicyclo[2.2.1]hept-5-Ene-3-Carboxylate by Molybdenum and Tungsten Initiators. (2015). OSTI.GOV. [Link]
-
Addition Polymerization of 5-Norbornene-2-carboxylic Acid Esters Using Palladium Catalyst System: Synthesis of Monomers, Effect of Their Stereochemistry on Polymerization Behavior. (2015). ResearchGate. [Link]
-
Stereoselective Ring-Opening Metathesis Polymerization (ROMP) of Methyl-N-(1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate by Molybdenum and Tungsten Initiators. (2015). DSpace@MIT. [Link]
-
Addition polymerization of 5-norbornene-2-carboxylic acid esters using palladium catalyst system: Synthesis of monomers, effect of their stereochemistry on polymerization behavior. (2015). Sungkyunkwan University. [Link]
-
Ring Opening Metathesis Polymerization of 7-Oxabicyclo[2.2.1]Hept-5-Ene-2,3- Dicarboxylic Acid, Dimethyl Ester. (2016). ResearchGate. [Link]
-
Poly-2,3- and 2,7-Bicyclo[2.2.1]hept-2-enes: Preparation and Structures of Polynorbornenes. (2025). ResearchGate. [Link]
-
APPLICATIONS OF BICYCLIC AND CAGE COMPOUNDS Final Report. (1976). New Mexico Highlands University. [Link]
-
This compound. PubChem. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Stereoselective Ring-Opening Metathesis Polymerization (ROMP) of Methyl-N-(1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate by Molybdenum and Tungsten Initiators [dspace.mit.edu]
- 7. pure.skku.edu [pure.skku.edu]
- 8. ntrs.nasa.gov [ntrs.nasa.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
Welcome to the technical support center for the synthesis of Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate, a key norbornene derivative. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this classic Diels-Alder reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your yields.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, providing logical steps to identify and resolve the problem.
Q1: My overall yield is disappointingly low. What are the most common culprits?
Low yield is the most frequent issue and can stem from several factors, often related to reagent quality and reaction conditions. The synthesis, a Diels-Alder reaction between cyclopentadiene and methyl acrylate, requires careful attention to detail.
Causality Analysis: The primary reactants have inherent stability issues. Cyclopentadiene readily dimerizes at room temperature, while methyl acrylate can polymerize. Furthermore, the reaction itself is reversible at higher temperatures.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield.
Q2: My endo/exo product ratio is inconsistent or favors the undesired exo isomer. How can I control the stereoselectivity?
The Diels-Alder reaction between cyclopentadiene and methyl acrylate can form two diastereomers: the endo and exo products. Under standard conditions, the endo product is the kinetically favored product, meaning it forms faster.[1] The exo product is often the more thermodynamically stable isomer.[2]
Causality Analysis:
-
Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is under kinetic control, and the product distribution is determined by the relative energies of the transition states. The endo transition state is stabilized by secondary orbital interactions, leading to its faster formation.[1] At higher temperatures, the reaction becomes reversible (a "retro-Diels-Alder" can occur), allowing the system to equilibrate to the most stable product, which is typically the less sterically hindered exo isomer.[3]
-
Lewis Acid Catalysis: Lewis acids coordinate to the carbonyl oxygen of methyl acrylate. This coordination lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), accelerating the reaction.[4] Crucially, this effect enhances the secondary orbital interactions, further stabilizing the endo transition state and dramatically improving endo selectivity.[5][6][7]
Caption: The Diels-Alder reaction mechanism.
Q2: Why is it critical to use freshly prepared cyclopentadiene?
Cyclopentadiene is highly reactive and, at room temperature, it acts as both a diene and a dienophile, undergoing a Diels-Alder reaction with itself to form dicyclopentadiene (DCPD). [2]DCPD is a stable, waxy solid and is unreactive in the desired reaction with methyl acrylate. The standard procedure involves a "cracking" step, where DCPD is heated to a high temperature (~180 °C). This initiates a retro-Diels-Alder reaction, breaking DCPD back into two molecules of cyclopentadiene monomer, which are then distilled and collected at a low temperature to prevent re-dimerization. [3][8]
Q3: Can a catalyst improve the reaction, and how does it work?
Yes, Lewis acid catalysts are highly effective. Catalysts like aluminum chloride (AlCl₃) or boron trifluoride etherate (BF₃·OEt₂) coordinate to the carbonyl oxygen of the methyl acrylate. [9]This coordination makes the dienophile more electron-poor, which accelerates the reaction with the electron-rich diene. This catalytic activation not only increases the reaction rate, allowing for lower temperatures and shorter reaction times, but also significantly enhances the endo-selectivity as previously discussed. [5][6][7]
Q4: What are the expected spectroscopic signatures for my product?
Confirming the structure of this compound is typically done using NMR spectroscopy. While the exact shifts can vary with the solvent and the endo/exo ratio, key characteristic signals are:
-
¹H NMR:
-
Olefinic Protons: Two distinct signals between 6.0-6.2 ppm, characteristic of the double bond in the norbornene system.
-
Bridgehead Protons: Signals around 2.9-3.2 ppm.
-
Methyl Ester: A sharp singlet around 3.6-3.7 ppm.
-
-
¹³C NMR:
-
Olefinic Carbons: Two signals in the range of 132-138 ppm.
-
Carbonyl Carbon: A signal around 175 ppm.
-
Analysis of coupling constants and 2D NMR techniques (like COSY and HSQC) can be used to definitively assign the stereochemistry (endo vs. exo).
Section 3: Experimental Protocols
Protocol 1: Preparation of Cyclopentadiene via Cracking of Dicyclopentadiene
(Safety Note: This procedure should be performed in a well-ventilated fume hood. Cyclopentadiene has a low boiling point and is flammable.)
-
Set up a fractional distillation apparatus with a dropping funnel, a distillation column packed with glass beads or rings, and a receiving flask cooled in an ice-salt bath.
-
Gently heat the distillation flask containing mineral oil or a high-boiling point solvent to 180-200 °C.
-
Slowly add dicyclopentadiene from the dropping funnel. The dicyclopentadiene will "crack" into the monomer upon contact with the hot liquid.
-
The cyclopentadiene monomer (boiling point ~41 °C) will distill over. Collect the distillate in the cooled receiving flask.
-
Keep the collected cyclopentadiene on ice and use it within a few hours to prevent significant re-dimerization. [2][8]
Protocol 2: Lewis Acid-Catalyzed Synthesis (endo-selective)
(Adapted from similar procedures)
-
In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve methyl acrylate (1.0 eq) in a dry solvent like toluene or dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂) (0.1 eq). Stir for 15 minutes.
-
Add freshly prepared, cold cyclopentadiene (1.5 eq) dropwise to the cold solution.
-
Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC or GC.
-
Workup: Quench the reaction by slowly pouring it into a cold, saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to yield this compound as a clear liquid. [10]
References
-
Sakata, K., & Fujimoto, H. (2020). Roles of Lewis Acid Catalysts in Diels-Alder Reactions between Cyclopentadiene and Methyl Acrylate. ChemistryOpen, 9(6), 662–666. [Link]
-
Sakata, K., & Fujimoto, H. (2020). Roles of Lewis Acid Catalysts in Diels-Alder Reactions between Cyclopentadiene and Methyl Acrylate. PubMed. [Link]
-
Sakata, K., & Fujimoto, H. (2020). Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate. Semantic Scholar. [Link]
-
Taylor, R. T., Goins, C. M., & Taylor, K. R. (n.d.). Diels-Alder Reactions of Dienophiles and Cyclopentadiene Using a Sealed Tube. Sciforum. [Link]
-
Sakata, K., & Fujimoto, H. (2020). The Diels‐Alder reaction between cyclopentadiene and methyl acrylate... ResearchGate. [Link]
-
Various Authors. (2018). Lewis acid catalyzed Diels-Alder reaction between CPD (1) and methyl acrylate (2). ResearchGate. [Link]
-
Paddon-Row, M. N., et al. (2020). The simplest Diels–Alder reactions are not endo-selective. Chemical Science. [Link]
-
Wilson, M. et al. (2021). Shining Light on Cyclopentadienone−Norbornadiene Diels−Alder Adducts to Enable Photoinduced Click Chemistry with Cyclopentadiene. ACS Publications. [Link]
-
Pagni, R. M., et al. (n.d.). The diels-alder reaction of cyclopentadiene and methyl acrylate on γ,-alumina. CoLab. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
da Silva, A. B. F., et al. (n.d.). Synthesis of 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester. Universidade Federal do Rio de Janeiro. [Link]
-
University of Missouri–St. Louis. (n.d.). The Diels-Alder Cycloaddition Reaction. UMSL. [Link]
-
Chem Stack Exchange User. (2016). Why is the endo product the major product in a Diels-Alder reaction? Chemistry Stack Exchange. [Link]
-
Sakata, K., & Fujimoto, H. (2020). Roles of Lewis Acid Catalysts in Diels-Alder Reactions between Cyclopentadiene and Methyl Acrylate. PMC - NIH. [Link]
-
ChemConnections. (n.d.). Endo- vs. Exo-Selectivity in Diels-Alder Reactions of Maleic Anhydride. ChemConnections. [Link]
-
Pagni, R. M., et al. (1989). ChemInform Abstract: The Diels-Alder Reaction of Cyclopentadiene and Methyl Acrylate on . gamma.-Alumina. ResearchGate. [Link]
-
Ashenhurst, J. (2018). Diels-Alder Reaction: Kinetic and Thermodynamic Control. Master Organic Chemistry. [Link]
-
NIST. (n.d.). Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester, endo-. NIST WebBook. [Link]
-
LibreTexts Chemistry. (2022). 14.5: Characteristics of the Diels-Alder Reaction. LibreTexts. [Link]
-
Pasquale, A. J., Fornof, A. R., & Long, T. E. (2004). Synthesis of Norbornene Derivatives by Diels-Alder Cycloaddition and Subsequent Copolymerization with Maleic Anhydride. ResearchGate. [Link]
-
Pasquale, A. J., Fornof, A. R., & Long, T. E. (2004). Synthesis of norbornene derivatives by Diels-Alder cycloaddition and subsequent copolymerization with maleic anhydride. Waseda University. [Link]
-
Chegg. (2021). For this assignment, the target compound that you should synthesize is bicyclo[2.2.1]hept-5-ene-2. Chegg. [Link]
-
Krenske, E. H., & Houk, K. N. (2021). Click Chemistry with Cyclopentadiene. PMC - NIH. [Link]
- Google Patents. (2010). US20100093580A1 - Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions.
-
Balci, M., et al. (2009). Synthesis and Diels–Alder cycloaddition reaction of norbornadiene and benzonorbornadiene dimers. Beilstein Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Resolution of (±)-Bicyclo[2.2.1]hept-5-ene-trans-2,3-dicarboxylic Acid: Crystal Structure of Its Cinchoninium Salt. ResearchGate. [Link]
Sources
- 1. chemconnections.org [chemconnections.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. sciforum.net [sciforum.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Roles of Lewis Acid Catalysts in Diels-Alder Reactions between Cyclopentadiene and Methyl Acrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. community.wvu.edu [community.wvu.edu]
- 9. researchgate.net [researchgate.net]
- 10. This compound | 6203-08-3 [chemicalbook.com]
Technical Support Center: Diels-Alder Reaction Selectivity
Welcome to the technical support center for controlling stereoselectivity in the Diels-Alder reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the endo/exo selectivity of their cycloaddition experiments. As Senior Application Scientists, we provide not just protocols, but the underlying mechanistic reasoning to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
Here we address the foundational concepts that govern the stereochemical outcome of the Diels-Alder reaction.
Q1: What is the fundamental difference between the endo and exo products?
In the context of a Diels-Alder reaction involving a cyclic diene, two diastereomeric products can be formed, designated as endo and exo. The distinction lies in the orientation of the dienophile's substituents relative to the newly formed bicyclic system.
-
Endo Product : The key substituent(s) on the dienophile are oriented on the same side as the larger, unsaturated bridge of the bicyclic product. Visually, they are tucked "under" the main ring system.[1][2]
-
Exo Product : The key substituent(s) on the dienophile are oriented on the opposite side of the larger, unsaturated bridge, pointing away from the ring system.[3][4]
This stereochemical difference arises from two distinct transition states through which the dienophile can approach the diene.
Q2: Why is the endo product typically the major product under standard conditions?
The preference for the endo product is a classic example of kinetic control. The endo product is formed faster because its transition state is lower in energy.[3][4][5] This stabilization is widely attributed to secondary orbital interactions . In the endo transition state, the π-system of the electron-withdrawing group on the dienophile can overlap with the developing π-bond orbitals at the C2 and C3 positions of the diene.[6][7] This favorable electronic interaction stabilizes the transition state, lowering the activation energy required for its formation.[6] The exo transition state lacks this secondary overlap.[6][8] This principle is often referred to as the Alder Endo Rule .[7]
Q3: If the endo product forms faster, is it also the most stable product?
No, and this is a critical point. The exo product is generally the thermodynamically more stable isomer.[3][5][6][8] This is because the substituent on the dienophile is in a less sterically hindered position, pointing away from the bicyclic framework.[6][8] The endo product, while kinetically favored, suffers from greater steric strain.[4]
This dichotomy allows for selectivity to be controlled by reaction conditions.
-
Kinetic Control (Low Temperature) : At lower temperatures, the reaction is essentially irreversible. The product distribution reflects the relative rates of formation, favoring the faster-forming endo product.[5][6]
-
Thermodynamic Control (High Temperature) : At sufficiently high temperatures, the Diels-Alder reaction becomes reversible (a "retro-Diels-Alder" can occur).[5][7] This allows the initially formed products to revert to starting materials and re-react. Over time, the reaction mixture will equilibrate to favor the most stable species, which is the exo product.[4][5]
Troubleshooting Guides for Endo/Exo Selectivity
This section provides actionable guidance for common experimental challenges.
Issue 1: My reaction yields a poor endo:exo ratio, and I need to maximize the endo product.
A low endo:exo ratio under standard conditions suggests that the kinetic preference is not strong enough or that the reaction temperature is too high, allowing for equilibration.
Causality: To enhance endo selectivity, you must further stabilize the endo transition state relative to the exo transition state, ensuring the reaction is under strict kinetic control.
Solution A: Lower the Reaction Temperature
Running the reaction at a lower temperature minimizes the chance of the retro-Diels-Alder reaction occurring, effectively trapping the kinetically favored endo product.[5]
Protocol: General Procedure for Low-Temperature Diels-Alder
-
Dissolve the dienophile (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene) in a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to the desired temperature (e.g., 0 °C, -20 °C, or -78 °C) using an appropriate cooling bath.
-
Add the diene (1.1 eq), either neat or as a solution in the same solvent, dropwise over 10-15 minutes.
-
Maintain the reaction at the low temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated NH₄Cl solution if a Lewis acid is used, or simply concentrate in vacuo) while keeping the temperature low.
-
Proceed with standard aqueous workup and purification.
Solution B: Employ a Lewis Acid Catalyst
Lewis acids are highly effective at increasing both the rate and the endo selectivity of Diels-Alder reactions, particularly with dienophiles containing a Lewis basic site (e.g., a carbonyl group).[6][9]
Causality: The Lewis acid coordinates to the dienophile's electron-withdrawing group. This has two key effects: it lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), accelerating the reaction, and it enhances the secondary orbital interactions that preferentially stabilize the endo transition state.[6][10] For example, the uncatalyzed reaction of cyclopentadiene with methyl acrylate gives an endo:exo ratio of 82:12, while the AlCl₃-catalyzed reaction yields a 99:1 ratio.[9]
Protocol: Lewis Acid-Catalyzed Diels-Alder for Enhanced Endo Selectivity
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add the dienophile (1.0 eq) and a dry, non-coordinating solvent (e.g., CH₂Cl₂).
-
Cool the solution to -78 °C.
-
Add the Lewis acid (e.g., AlCl₃, Et₂AlCl, BF₃·OEt₂, SnCl₄; 0.1 to 1.1 eq) dropwise. A color change is often observed. Stir for 15-30 minutes.
-
Add the diene (1.1 eq) dropwise, keeping the internal temperature below -70 °C.
-
Stir at -78 °C for the required time (monitor by TLC).
-
Quench the reaction by slowly adding a pre-cooled solution of saturated NaHCO₃ or Rochelle's salt.
-
Allow the mixture to warm to room temperature and perform an aqueous workup.
Issue 2: My synthetic route requires the exo product, but the reaction overwhelmingly yields the endo isomer.
To obtain the less-favored exo product, you must devise conditions that either circumvent kinetic control or actively disfavor the endo transition state.
Solution A: Induce Thermodynamic Control
If the reaction is reversible, heating the reaction mixture for an extended period can allow the system to reach equilibrium, favoring the more stable exo product.[5] This is particularly effective for dienes like furan, where the retro-Diels-Alder reaction occurs at relatively low temperatures.[5]
Protocol: Favoring the Exo Product via Thermodynamic Control
-
Combine the diene (1.0 eq) and dienophile (1.2 eq) in a high-boiling point solvent (e.g., xylene, toluene) in a flask equipped with a reflux condenser.[11]
-
Heat the mixture to reflux and maintain for an extended period (12-48 hours). Monitor the endo:exo ratio periodically by ¹H NMR or GC-MS.
-
Once the ratio stabilizes, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure and purify the product mixture to isolate the exo adduct.
Solution B: Introduce Steric Hindrance
Steric effects can override the electronic preference for the endo pathway.[7] By using bulky reagents, you can make the endo transition state so sterically congested that the exo pathway becomes kinetically preferred.
Causality:
-
Bulky Lewis Acids: A very bulky Lewis acid (e.g., B(C₆F₅)₃) can coordinate to the dienophile and sterically block the diene from approaching in the endo orientation, forcing an exo approach.[12]
-
Bulky Substituents: Attaching bulky groups (e.g., silyl groups) to the diene can create a steric clash in the endo transition state, leading to high exo selectivity.[13][14]
Issue 3: The choice of solvent is affecting my selectivity in unpredictable ways.
Solvent can play a significant, sometimes non-obvious, role in selectivity.
Causality: The endo transition state is generally more polar than the exo transition state. Therefore, polar solvents tend to stabilize the endo transition state more effectively, increasing the endo:exo ratio.[15][16] Reactions in water can be particularly fast and selective due to a combination of hydrophobic effects (which organize the reactants) and hydrogen-bond stabilization of the transition state.[7] Conversely, non-polar solvents will have a less pronounced effect and may reveal the inherent selectivity of the reacting pair.[17]
Troubleshooting Steps:
-
For higher endo selectivity: Screen polar solvents like DMF, methanol, or even water.[7][15]
-
For baseline selectivity: Use non-polar solvents like hexane, toluene, or benzene.
-
Consistency is key: Ensure solvents are anhydrous, especially when using Lewis acids, as water can deactivate the catalyst.
Data Summary & Visual Guides
Table 1: Effect of Conditions on Endo/Exo Selectivity
Reaction: Cyclopentadiene + Methyl Acrylate
| Catalyst | Solvent | Temperature (°C) | Endo:Exo Ratio | Reference |
| None | (Not Specified) | 25 | 82:12 | [9] |
| AlCl₃·Et₂O | (Not Specified) | 25 | 99:1 | [9] |
| None | Methanol | 20 | >95:5 (High Polarity) | [15] |
| None | Hexane | 20 | ~75:25 (Low Polarity) | [15] |
| None | >180 | High (Reversible) | Favors Exo | [5] |
Visualizing the Transition States
The diagram below illustrates the orbital interactions governing the Alder Endo Rule. The stabilizing secondary interactions are only present in the endo approach.
Caption: Endo vs. Exo transition states and product formation pathways.
Troubleshooting Workflow
Use this flowchart to guide your experimental design when optimizing for a specific stereoisomer.
Caption: Decision workflow for optimizing endo/exo selectivity.
References
-
Diels-Alder Reaction: Kinetic and Thermodynamic Control . (2018). Master Organic Chemistry. [Link]
-
An Experimental Study of the Solvent Effect on Rate and Selectivity in a Concentrated Diels−Alder Reaction . ACS Publications. [Link]
-
Control of the exo and endo pathways of the Diels-Alder reaction by antibody catalysis . (1993). PubMed. [Link]
-
Why Are Endo vs Exo Products Favored in the Diels-Alder Reaction? . (2018). Master Organic Chemistry. [Link]
-
Diels–Alder reaction . Wikipedia. [Link]
-
Endo and Exo Selectivity in the Diels-Alder Reaction . (2018). YouTube. [Link]
-
Molecular design principles towards exo-exclusive Diels–Alder reactions . (2021). National Institutes of Health (NIH). [Link]
-
Solvent-Mediated Rate Deceleration of Diels–Alder Reactions for Enhanced Selectivity: Quantum Mechanical Insights . (2024). MDPI. [Link]
-
A rationalization of the solvent effect on the Diels–Alder reaction in ionic liquids using multiparameter linear solvation energy relationships . Royal Society of Chemistry. [Link]
-
Effect of Solvent on the Enantioselective Diels-Alder Reaction . ResearchGate. [Link]
-
Diels-Alder reaction - endo vs exo - transition states . ChemTube3D. [Link]
-
Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate . (2016). National Institutes of Health (NIH). [Link]
-
Exo-Endo Isomerism in Diels-Alder Reaction . AK Lectures. [Link]
-
exo/endo Selectivity Control in Diels–Alder Reactions of Geminal Bis(silyl) Dienes: Theoretical and Experimental Studies . (2019). ACS Publications. [Link]
-
Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals . (2019). Royal Society of Chemistry. [Link]
-
1.3: Diels-Alder_Reactions . (2021). Chemistry LibreTexts. [Link]
-
Mechanistic Insights into the Factors Determining Exo−Endo Selectivity in the Lewis Acid-Catalyzed Diels−Alder Reaction of 1,3-Dienes with 2-Cycloalkenones . (2000). ACS Publications. [Link]
-
15.7: Diels-Alder Stereochemistry . (2019). Chemistry LibreTexts. [Link]
-
Diels-Alder Reaction . [Link]
-
14.13: Specific Rules Governing the Diels–Alder Reaction . (2019). Chemistry LibreTexts. [Link]
-
CHEM-333: Lab experiment 11: The Diels-Alder Reaction . [Link]
-
The Diels-Alder Cycloaddition Reaction . [Link]
-
endo / exo Stereoselectivity in Diels Alder Reactions of α , β -Dialkylated Conjugated Enals to Cyclic 1,3-Dienes . (2014). ResearchGate. [Link]
-
L: 490: Endo vs Exo product in Diels Alder reaction: Molecular Orbital (MO) explanation of mechanism . (2021). YouTube. [Link]
-
Enhanced Reactivity for the Wagner-Jauregg Reaction Under Aqueous Conditions . ACS Publications. [Link]
-
Why is the endo product the major product in a Diels-Alder reaction? . (2016). Chemistry Stack Exchange. [Link]
-
The simplest Diels–Alder reactions are not endo-selective . (2020). National Institutes of Health (NIH). [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. aklectures.com [aklectures.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 8. chemtube3d.com [chemtube3d.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. Molecular design principles towards exo-exclusive Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Polymerization of Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
Welcome to our dedicated technical support center for the polymerization of Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile monomer. Here, we address common challenges encountered during its polymerization, primarily focusing on Ring-Opening Metathesis Polymerization (ROMP), providing in-depth troubleshooting advice and practical, field-proven protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary driving force for the polymerization of this compound?
The primary driving force for the polymerization of this monomer, a derivative of norbornene, is the relief of ring strain inherent in the bicyclic structure.[1][2] Ring-Opening Metathesis Polymerization (ROMP) is a particularly effective method as it leverages this thermodynamic driving force to produce polymers, often with a high degree of control over molecular weight and a narrow molecular weight distribution (low polydispersity).[1][3]
Q2: Which type of catalyst is most suitable for the ROMP of this monomer?
Both Ruthenium-based (e.g., Grubbs' catalysts) and Molybdenum- or Tungsten-based (e.g., Schrock-type) catalysts can be used.[4][5] The choice depends on several factors:
-
Functional Group Tolerance: Grubbs' catalysts, particularly the 2nd and 3rd generations, are known for their excellent tolerance to a wide variety of functional groups, including the ester moiety in your monomer.[6]
-
Reactivity: Schrock-type catalysts are generally more reactive but are also more sensitive to air and moisture.[4]
-
Desired Polymer Properties: For living polymerizations aiming for narrow polydispersity and the synthesis of block copolymers, both catalyst families can be effective, though optimization of conditions is key.[1][7]
Q3: My polymerization is not initiating. What are the likely causes?
Failure to initiate is a common issue and can often be traced back to one of the following:
-
Catalyst Deactivation: The catalyst may have been deactivated by impurities in the monomer, solvent, or reaction atmosphere. Strongly coordinating functional groups can also poison the catalyst.[6][8]
-
Improper Catalyst Handling: Ruthenium and especially Molybdenum/Tungsten catalysts can be sensitive to air, moisture, and even light. Improper storage or handling can lead to a significant loss of activity.[9] Storing catalyst solutions for extended periods is generally not recommended.[9]
-
Low Monomer Purity: The presence of impurities from the monomer synthesis, such as residual acids or other coordinating species, can inhibit the catalyst.
Q4: How can I effectively terminate the polymerization and isolate my polymer?
A common and effective method for quenching ROMP reactions initiated by Grubbs-type catalysts is the addition of an excess of ethyl vinyl ether.[10][11][12][13] This reacts with the active catalyst to form a stable Fischer carbene, effectively stopping the polymerization.[10][11] For molybdenum and tungsten catalysts, aldehydes like benzaldehyde can also be used as terminating agents.[11] After quenching, the polymer can typically be isolated by precipitation into a non-solvent, such as methanol.[12][13]
Troubleshooting Guides
Issue 1: Low Monomer Conversion or Stalled Reaction
You Observe: The polymerization starts but stops prematurely, resulting in a low yield of the polymer.
Potential Causes & Solutions:
-
Cause A: Insufficient Monomer Purity
-
Why it happens: Impurities in the monomer can act as catalyst poisons. For this compound, residual reagents from its synthesis (Diels-Alder reaction) or hydrolysis products (the corresponding carboxylic acid) are common culprits. The carboxylic acid can deactivate the catalyst.[8]
-
Troubleshooting Steps:
-
Verify Monomer Purity: Analyze your monomer by ¹H NMR and GC to ensure it is free from contaminants.
-
Purification Protocol: If impurities are detected, purify the monomer. Vacuum distillation is a standard and effective method.[14] Ensure the monomer is stored under an inert atmosphere (e.g., argon or nitrogen) and kept dry.
-
-
-
Cause B: Catalyst Decomposition
-
Why it happens: Even with a pure monomer, the catalyst can decompose over the course of the reaction, especially if the polymerization is slow. This can be exacerbated by traces of oxygen or moisture in the reaction vessel or solvent.[9]
-
Troubleshooting Steps:
-
Solvent Purity: Use freshly dried and deoxygenated solvents. Preferred solvents for ROMP include non-polar hydrocarbons, chlorinated solvents, or peroxide-resistant ethers.[5]
-
Inert Atmosphere: Ensure your reaction is set up under a strictly inert atmosphere. This can be achieved by using Schlenk line techniques or a glovebox.
-
Catalyst Handling: Use a fresh batch of catalyst or a freshly prepared stock solution. Avoid storing catalyst solutions for long periods as they can degrade.[9]
-
-
-
Cause C: Suboptimal Reaction Conditions
-
Why it happens: The rate of polymerization is influenced by temperature and concentration. If the conditions are not optimal, the reaction may be too slow to go to completion before the catalyst degrades.
-
Troubleshooting Steps:
-
Temperature Adjustment: Gently warming the reaction mixture (e.g., to 40-50 °C) can sometimes increase the rate of polymerization. However, be aware that higher temperatures can also increase the rate of catalyst decomposition.
-
Concentration Effects: For ring-closing metathesis, dilute solutions are favored, but for polymerization, higher concentrations are generally better.[5] Experiment with a higher monomer concentration.
-
-
Issue 2: Broad Molecular Weight Distribution (High Polydispersity Index - PDI)
You Observe: Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) analysis of your polymer shows a broad peak, indicating a PDI significantly greater than 1.1.
Potential Causes & Solutions:
-
Cause A: Slow Initiation Relative to Propagation
-
Why it happens: For a living polymerization that produces a polymer with a narrow molecular weight distribution, the rate of initiation should be faster than or equal to the rate of propagation. If initiation is slow, new polymer chains are formed throughout the reaction, leading to a broader distribution of chain lengths.
-
Troubleshooting Steps:
-
Catalyst Choice: Consider using a faster-initiating catalyst. For example, Grubbs' 3rd generation catalyst generally has a higher initiation rate compared to the 1st generation.[15]
-
Temperature: Increasing the reaction temperature may increase the initiation rate.
-
-
-
Cause B: Chain Transfer or Termination Reactions
-
Why it happens: Impurities in the reaction can act as chain transfer agents, leading to a broader PDI. Additionally, if the catalyst is too active, it can react with the double bonds within the polymer backbone ("back-biting"), causing a redistribution of chain lengths and broadening the PDI.[1]
-
Troubleshooting Steps:
-
Re-evaluate Purity: Double-check the purity of your monomer and solvent.
-
Catalyst Activity: If back-biting is suspected, you may need to use a less active catalyst or lower the reaction temperature.
-
-
-
Cause C: Exo/Endo Isomer Ratio
-
Why it happens: this compound exists as a mixture of exo and endo isomers. The exo isomer typically polymerizes much faster than the endo isomer.[15] If your monomer is a mix of isomers, this difference in reactivity can contribute to a broader PDI.
-
Troubleshooting Steps:
-
Isomer Separation: If a very narrow PDI is critical, consider separating the isomers before polymerization.
-
Reaction Time: Ensure the polymerization is allowed to proceed long enough for the less reactive endo isomer to be consumed.
-
-
Visualizing the Troubleshooting Workflow
Sources
- 1. The Organometallic HyperTextBook: Ring-Opening Metathesis Polymerization (ROMP) [ilpi.com]
- 2. Ring-opening metathesis polymerization - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Stereoselective Ring-Opening Metathesis Polymerization (ROMP) of Methyl- N -(1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate by Molybdenum and Tungsten Initiators (Journal Article) | OSTI.GOV [osti.gov]
- 5. React App [pmc.umicore.com]
- 6. researchgate.net [researchgate.net]
- 7. New tricks for catalytic and catalytic living ROMP using Grubbs-catalysts - American Chemical Society [acs.digitellinc.com]
- 8. Ring Opening Metathesis Polymerization of Norbornene and Derivatives by the Triply Bonded Ditungsten Complex Na[W2(µ-Cl)3Cl4(THF)2]·(THF)3 [mdpi.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 20.210.105.67 [20.210.105.67]
- 12. researchgate.net [researchgate.net]
- 13. sciforum.net [sciforum.net]
- 14. This compound | 6203-08-3 [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Methyl Bicyclo[2.2.1]hept-5-ene-2-carboxylate
Welcome to the technical support center for Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the purification of this versatile bicyclic ester. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental workflows.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The primary synthesis route for this compound is the Diels-Alder reaction between freshly cracked cyclopentadiene and methyl acrylate.[1][2] Consequently, the impurity profile of your crude product is directly related to this reaction. Common impurities include:
-
Unreacted Starting Materials: Residual cyclopentadiene and methyl acrylate.
-
Dicyclopentadiene: The dimer of cyclopentadiene, which can be present if the cracking process was incomplete or if the cyclopentadiene has been stored for too long.
-
Polymers: Poly(methyl acrylate) or other polymeric materials formed under the reaction conditions.
-
Diastereomers: The Diels-Alder reaction produces a mixture of endo and exo diastereomers.[3] The endo isomer is typically the kinetic product and forms faster, but the exo isomer is often thermodynamically more stable.[4] The ratio can vary significantly based on reaction temperature and the use of Lewis acid catalysts.[5]
Q2: How can I distinguish between the endo and exo isomers using standard analytical techniques?
A2: The most effective method for distinguishing and quantifying the endo and exo isomers is Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H NMR. The key diagnostic signals are the vinyl protons of the norbornene ring system. Due to differing steric environments, the chemical shifts (δ) of these protons, as well as the coupling constants, will be distinct for each isomer. Gas Chromatography (GC) can also often separate the two isomers, showing distinct retention times, especially on polar columns.[6]
Q3: My crude product is a mixture of endo and exo isomers. Do I need to separate them?
A3: This depends entirely on the requirements of your subsequent experimental steps. For some applications, a mixture of isomers is acceptable. However, in fields like polymer chemistry (for Ring-Opening Metathesis Polymerization) or in the synthesis of complex stereospecific molecules, a pure isomer is often required. The physical properties and reactivity of the endo and exo isomers can differ significantly.
Q4: What are the recommended storage conditions for this compound?
A4: this compound should be stored in a cool, dry place, typically at 4°C, under an inert atmosphere (e.g., nitrogen or argon).[7] This minimizes potential degradation pathways such as hydrolysis of the ester or polymerization initiated by light or air.
Section 2: Troubleshooting Guides for Purification
This section addresses specific issues you may encounter during the purification process. Each guide provides a step-by-step protocol and explains the scientific rationale behind the chosen method.
Issue 1: My crude product has low purity (<90%) with various volatile impurities.
Recommended Solution: Fractional Vacuum Distillation
Causality: This is the most effective method for removing lower-boiling impurities like residual starting materials and higher-boiling impurities like dicyclopentadiene from the thermally stable product. A vacuum is essential because the compound's boiling point at atmospheric pressure is high (approx. 195°C), which can lead to thermal degradation.[7] By reducing the pressure, the boiling point is significantly lowered, allowing for a clean separation.
Experimental Protocol: Fractional Vacuum Distillation
-
Setup: Assemble a fractional distillation apparatus with a short Vigreux column. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Initial Workup: Before distillation, it is advisable to perform a simple aqueous workup. Wash the crude product with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[8]
-
Filtration: Filter off the drying agent.
-
Distillation:
-
Transfer the dried, filtered crude product to the distillation flask. Add boiling chips or a magnetic stir bar.
-
Slowly and carefully apply vacuum.
-
Gently heat the distillation flask using a heating mantle.
-
Collect and discard the initial low-boiling fraction (fore-run), which will contain residual cyclopentadiene and methyl acrylate.
-
Carefully collect the main fraction at the appropriate temperature and pressure. For reference, the ethyl ester analog has a boiling point of 82°C at 10 mmHg.[9] The methyl ester will be similar.
-
Stop the distillation before the pot runs dry to avoid concentrating potentially explosive polymeric residues.
-
-
Analysis: Analyze the collected fraction(s) by GC or NMR to confirm purity.
Issue 2: My product is a mixture of endo and exo isomers, and I need a single, pure isomer.
Recommended Solution: Flash Column Chromatography
Causality: The endo and exo isomers are diastereomers, meaning they have different physical properties, including their affinity for a stationary phase.[3] This difference in polarity allows for their separation using silica gel chromatography. The separation can be challenging and requires careful optimization of the solvent system.
Experimental Protocol: Flash Column Chromatography
-
Stationary Phase: Use standard silica gel (230-400 mesh).
-
Mobile Phase (Eluent) Selection: The key is to find a solvent system with low polarity that provides a good separation factor (ΔR_f).
-
Start with a very non-polar eluent, such as hexane or petroleum ether.
-
Gradually increase the polarity by adding small percentages of a slightly more polar solvent like ethyl acetate or diethyl ether. A common starting point is a 95:5 mixture of Hexane:Ethyl Acetate.
-
Monitor the separation using Thin Layer Chromatography (TLC) to find the optimal solvent ratio.
-
-
Column Packing: Pack the column with a slurry of silica gel in the chosen eluent.
-
Sample Loading: Dissolve the isomeric mixture in a minimal amount of the eluent and load it onto the column.
-
Elution: Run the column, collecting fractions. Monitor the fractions by TLC.
-
Combine & Concentrate: Combine the pure fractions of the desired isomer and remove the solvent under reduced pressure.
-
Analysis: Confirm the purity and identity of the isolated isomer using NMR.
Data & Method Comparison
| Property / Method | Fractional Vacuum Distillation | Flash Column Chromatography |
| Best For | Removing volatile impurities; large-scale purification. | Separating diastereomers (endo/exo); removing non-volatile impurities.[10][11] |
| Throughput | High (grams to kilograms) | Low to Medium (milligrams to grams) |
| Primary Separation Principle | Difference in Boiling Point | Difference in Polarity / Adsorption |
| Pros | Fast, economical for large scales, effective for volatile impurities. | Excellent for isomer separation, works at room temperature. |
| Cons | Requires thermally stable compounds, may not separate isomers effectively. | Can be slow, requires significant solvent, adsorbent cost. |
Visualization of Workflows
A logical approach is crucial for efficient purification. The following diagrams illustrate the decision-making process.
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting endo/exo isomer mixtures.
References
-
de Oliveira, L. G., et al. (2015). Synthesis of 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester. Molecules, 20(6), 10142-10151. Available at: [Link]
- Google Patents. (2010). US20100093580A1 - Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions.
-
Tamariz, J., et al. (2016). Stereoselectivity of the captodative alkenes 1-acetylvinyl arenecarboxylates in Diels-Alder reactions with cyclic dienes and stereospecific rearrangement of their bicyclo[2.2.n] α-ketol adducts. Journal of the Mexican Chemical Society, 60(4), 185-195. Available at: [Link]
- Google Patents. (2012). US8114823B2 - Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions.
-
Oriental Journal of Chemistry. (2014). Enantioselective Diels-Alder Reactions of Carboxylic Ester Dienophiles Catalysed by Titanium-Based Chiral Lewis Acid. Available at: [Link]
-
Ashenhurst, J. (2018). Exo vs Endo Products In The Diels Alder: How To Tell Them Apart. Master Organic Chemistry. Available at: [Link]
-
SIELC. (2018). Separation of Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 3-(1-methylethyl)-, ethyl ester, (2-endo,3-exo)- on Newcrom R1 HPLC column. Available at: [Link]
-
Chegg.com. (2020). Solved O 3-5: Diels Alder - 2 For this assignment, the.... Available at: [Link]
-
ResearchGate. (n.d.). New exo/endo Selectivity Observed in Monohydrolysis of Dialkyl Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylates. Available at: [Link]
-
Deka, D. C., et al. (2001). Synthesis and X-ray crystal structures of bicyclo[2.2.1]heptan-2-yl(diphenyl)tin chloride. Tetrahedron, 57(48), 10017-10026. Available at: [Link]
-
NIST. (n.d.). Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester, exo-. NIST Chemistry WebBook. Available at: [Link]
-
PubChem. (n.d.). Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1,6-dimethyl-5-(1-methylethenyl)-, methyl ester. Available at: [Link]
-
SIELC. (2018). Separation of Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 3-(1-methylethyl)-, ethyl ester, (2-exo,3-endo)- on Newcrom R1 HPLC column. Available at: [Link]
-
PubChemLite. (n.d.). This compound. Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
-
ResearchGate. (n.d.). Resolution of (±)-Bicyclo[2.2.1]hept-5-ene-trans-2,3-dicarboxylic Acid: Crystal Structure of Its Cinchoninium Salt. Available at: [Link]
-
NIST. (n.d.). Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester, endo-. NIST Chemistry WebBook. Available at: [Link]
-
ResearchGate. (2002). Enzyme Catalyzed Kinetic Resolution of Racemic Methyl 3-Acetylbicyclo [2.2.1] Hept-5-ene-2-carboxylate Using Pig′s Liver Esterase. Available at: [Link]
- Google Patents. (2004). US6677464B2 - Process for preparation of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives.
Sources
- 1. Methyl (1R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylate | Benchchem [benchchem.com]
- 2. Solved O 3-5: Diels Alder - 2 For this assignment, the | Chegg.com [chegg.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Stereoselectivity of the captodative alkenes 1-acetylvinyl arenecarboxylates in Diels-Alder reactions with cyclic dienes and stereospecific rearrangement of their bicyclo[2.2.n] α-ketol adducts - Arabian Journal of Chemistry [arabjchem.org]
- 6. Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester, exo- [webbook.nist.gov]
- 7. This compound | 6203-08-3 [sigmaaldrich.com]
- 8. This compound | 6203-08-3 [chemicalbook.com]
- 9. US20100093580A1 - Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. US8114823B2 - Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions - Google Patents [patents.google.com]
Technical Support Center: Optimizing Catalyst Loading for ROMP of Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
Welcome to the technical support center for the Ring-Opening Metathesis Polymerization (ROMP) of methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to ensure successful polymerization outcomes. Our focus is on the critical parameter of catalyst loading and its impact on the synthesis of well-defined polymers.
Section 1: Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered when working with the ROMP of this compound.
Q1: What is the typical starting catalyst loading for the ROMP of this monomer?
A1: For a standard, non-catalytic "living" polymerization where the goal is to have one catalyst molecule per polymer chain, the monomer-to-catalyst ratio ([M]/[I]) directly determines the degree of polymerization. However, for catalytic ROMP, which is often desired to reduce costs and metal contamination, a good starting point is a [M]/[I] ratio in the range of 500:1 to 1000:1, in the presence of a chain transfer agent (CTA).[1][2] The optimal loading will depend on the desired molecular weight and the purity of the reagents.
Q2: Which catalyst is most suitable for the ROMP of this compound?
A2: Grubbs' 2nd and 3rd generation catalysts, as well as Hoveyda-Grubbs 2nd generation catalyst, are highly recommended due to their excellent functional group tolerance, including esters, and their high activity.[1][3] The 3rd generation Grubbs catalyst is often favored for its faster initiation rates, which can lead to polymers with narrower molecular weight distributions.[4][5]
Q3: My polymerization is sluggish or stalls completely. What are the likely causes?
A3: Several factors can lead to low or no conversion:
-
Catalyst Deactivation: The ester functional group of the monomer can chelate with the ruthenium center, especially if it is in the endo position, which can deactivate the catalyst.[6] Impurities in the monomer, solvent, or glassware (e.g., oxygen, water, or other coordinating species) can also poison the catalyst.
-
Endo Isomer: The endo isomer of this compound polymerizes much slower than the exo isomer.[4][6][7] If your monomer is a mixture of isomers, or primarily the endo form, this will significantly impact the reaction rate.
-
Insufficient Catalyst Loading: For a given level of impurities, a lower catalyst loading may result in complete catalyst deactivation before all the monomer is consumed.
Q4: The polydispersity index (PDI) of my polymer is high (>1.2). How can I achieve a narrower molecular weight distribution?
A4: A high PDI can be caused by several factors:
-
Slow Initiation: If the rate of initiation is slower than the rate of propagation, new chains will be formed throughout the polymerization, leading to a broad distribution of chain lengths. Using a fast-initiating catalyst like Grubbs' 3rd generation can mitigate this.[4]
-
Catalyst Decomposition: The catalyst can decompose over the course of the reaction, leading to irreversible termination and a broader PDI.[8]
-
"Back-biting": The catalyst can react with a double bond on the backbone of the growing polymer chain, leading to chain scission and a broadening of the molecular weight distribution.[9] This is more common with highly active catalysts.
-
Temperature: Running the polymerization at a lower temperature (e.g., 0 °C) can sometimes help to control the reaction and achieve a lower PDI.[10]
Q5: Is it necessary to use a chain transfer agent (CTA)?
A5: While not strictly necessary for polymerization to occur, a CTA is highly recommended if you wish to perform a catalytic ROMP. In the absence of a CTA, achieving low molecular weight polymers requires a high loading of the expensive and potentially toxic ruthenium catalyst.[1][11] Commercially available and inexpensive styrenes are effective CTAs for the catalytic synthesis of metathesis polymers, allowing for a significant reduction in catalyst loading.[2]
Section 2: Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to common issues encountered during the optimization of catalyst loading for the ROMP of this compound.
Issue 1: Low Monomer Conversion
| Potential Cause | Diagnostic Check | Recommended Solution |
| Catalyst Deactivation by Impurities | Check the purity of your monomer and solvent. Ensure all glassware is rigorously dried. | Purify the monomer (e.g., by distillation or column chromatography). Use freshly distilled, anhydrous, and deoxygenated solvents. Perform the reaction under a strictly inert atmosphere (e.g., in a glovebox or using Schlenk techniques). |
| Inhibition by endo Isomer | Analyze the isomeric composition of your starting material using ¹H NMR. Exo-isomers generally polymerize much faster than their endo counterparts.[6] | If possible, use the pure exo-isomer. Isomers can often be separated by column chromatography. Alternatively, specific chelated Ru-alkylidene initiators have shown improved performance with endo-norbornene monomers.[7] |
| Inhibition by the Ester Functional Group | The ester group can chelate to the metal center, slowing down or inhibiting polymerization.[6] | Choose a catalyst with high functional group tolerance, such as Grubbs' 2nd or 3rd generation catalysts. Increasing the reaction temperature may help overcome this inhibition, but it can also lead to increased catalyst decomposition. |
| Insufficient Catalyst Loading | The current catalyst loading may be too low to overcome baseline levels of impurities or inhibitors. | Incrementally increase the catalyst loading (e.g., from a [M]/[I] of 1000:1 to 500:1, then 250:1) to determine the threshold for efficient polymerization. |
Issue 2: Poor Control Over Molecular Weight and High Polydispersity (PDI)
| Potential Cause | Diagnostic Check | Recommended Solution |
| Slow Initiation vs. Propagation | A high PDI is a classic sign of slow initiation. | Use a faster initiating catalyst, such as Grubbs' 3rd generation catalyst.[4] Alternatively, adding a co-initiator or running the reaction at a slightly elevated temperature might improve the initiation rate, but this must be balanced against the risk of catalyst decomposition. |
| Chain Transfer to Solvent or Impurities | Unintended chain transfer events will broaden the PDI. | Ensure high purity of all reagents and solvents. Some solvents are more prone to participating in side reactions; dichloromethane and toluene are generally good choices. |
| Catalyst Decomposition | Monitor the reaction over time. If polymerization stops before full conversion and the PDI is broad, catalyst decomposition is likely. The stability of the catalyst can be solvent-dependent.[8] | Choose a more stable catalyst if possible. Optimize the reaction temperature and time to maximize conversion before significant decomposition occurs. In some cases, pulsed addition of the monomer can help maintain a living polymerization.[1][2] |
| Secondary Metathesis ("Back-biting") | This is more likely with highly active catalysts and can be difficult to diagnose directly without detailed polymer characterization. | If using a very active catalyst, consider switching to a slightly less active one or running the reaction at a lower temperature to suppress secondary metathesis.[9][10] |
Section 3: Experimental Protocols
Protocol 1: General Procedure for Optimizing Catalyst Loading in ROMP
This protocol outlines a general approach to systematically determine the optimal catalyst loading for the ROMP of this compound.
Materials:
-
This compound (purified, ideally exo isomer)
-
Grubbs' 3rd Generation Catalyst
-
Styrene (as CTA, purified)
-
Anhydrous, deoxygenated dichloromethane (DCM)
-
Ethyl vinyl ether (quenching agent)
-
Methanol (for precipitation)
-
Inert atmosphere glovebox or Schlenk line setup
Procedure:
-
Stock Solution Preparation:
-
In a glovebox, prepare a stock solution of the monomer in DCM (e.g., 1 M).
-
Prepare a stock solution of the catalyst in DCM (e.g., 10 mM).
-
Prepare a stock solution of the CTA in DCM (e.g., 100 mM).
-
-
Reaction Setup:
-
In a series of labeled vials, add the desired amount of the monomer stock solution.
-
Add the appropriate volume of the CTA stock solution to achieve the target monomer-to-CTA ratio (e.g., 100:1).
-
Dilute with additional DCM to achieve the desired final monomer concentration (e.g., 0.5 M).
-
-
Initiation:
-
Rapidly inject the calculated volume of the catalyst stock solution to achieve the target [M]/[I] ratio (e.g., starting with 1000:1, 500:1, and 250:1 in separate reactions).
-
Stir the reaction mixtures vigorously at room temperature.
-
-
Monitoring and Quenching:
-
After a set time (e.g., 1 hour), take an aliquot for ¹H NMR analysis to determine monomer conversion.
-
Quench the polymerization by adding a few drops of ethyl vinyl ether.
-
-
Polymer Isolation:
-
Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold methanol.
-
Collect the polymer by filtration or centrifugation.
-
Dry the polymer under vacuum to a constant weight.
-
-
Characterization:
-
Determine the number-average molecular weight (Mn) and PDI by gel permeation chromatography (GPC).
-
Analyze the polymer structure by ¹H and ¹³C NMR.
-
Section 4: Visual Guides
Workflow for Troubleshooting Low Conversion
Caption: Troubleshooting workflow for low monomer conversion in ROMP.
Decision Tree for Catalyst Selection and Optimization
Caption: Decision process for catalyst selection and optimization.
References
-
Catalytic living ring-opening metathesis polymerization with Grubbs’ second- and third-generation catalysts. Nature Chemistry. [Link]
-
Solvent effects in grafting-through ring-opening metathesis polymerization. VTechWorks - Virginia Tech. [Link]
-
Practical Route for Catalytic Ring-Opening Metathesis Polymerization. Journal of the American Chemical Society Au. [Link]
-
Practical Route for Catalytic Ring-Opening Metathesis Polymerization. PMC - NIH. [Link]
-
Ring-opening metathesis polymerization using polyisobutylene supported Grubbs second-generation catalyst. RSC Publishing. [Link]
-
Ring Opening Metathesis Polymerization of Norbornene and Derivatives by the Triply Bonded Ditungsten Complex Na[W2(µ-Cl)3Cl4(THF)2]. MDPI. [Link]
-
Frustrated Lewis Pair-Mediated Catalyst Efficiency in ROMP: Mechanistic Insights from Boronic Ester-Functionalized Monomers. Macromolecules - ACS Publications. [Link]
-
User Guide to Ring-Opening Metathesis Polymerization of endo-Norbornene Monomers with Chelated Initiators. Macromolecules - ACS Publications. [Link]
-
Mechanistic and Kinetic Studies of the Ring Opening Metathesis Polymerization of Norbornenyl Monomers by a Grubbs Third Generation. NSF Public Access Repository. [Link]
-
Optimization of Ring-Opening Metathesis Polymerization (ROMP) under Physiologically Relevant Conditions. PMC - NIH. [Link]
-
(PDF) Water‐soluble ROMP polymers from amine‐functionalized norbornenes. ResearchGate. [Link]
-
Ring Opening Metathesis Polymerizations of Norbornene and Norbornadiene Derivatives Containing Oxygen: A Study on the Regeneration of Grubbs′ Catalyst. ResearchGate. [Link]
-
A Review of the Ring-opening Metathesis Polymerization Involving Norbornene or Its Derivatives. ResearchGate. [Link]
-
Oxidative Stabilization of Poly(norbornene) Polymers Prepared by Ring Opening Metathesis Polymerization. ResearchGate. [Link]
-
Examining the Effects of Monomer and Catalyst Structure on the Mechanism of Ruthenium-Catalyzed Ring-Opening Metathesis Polymerization. R Discovery. [Link]
-
Ring-opening metathesis polymerization (ROMP) of norbornene by a Group VIII carbene complex in protic media. Journal of the American Chemical Society. [Link]
-
Ring-opening metathesis polymerization of norbornene- benzoladderene (macro)monomers. RSC Publishing. [Link]
-
Probing Catalyst Degradation in Metathesis of Internal Olefins: Expanding Access to Amine-Tagged ROMP Polymers. ACS Publications. [Link]
-
The Organometallic HyperTextBook: Ring-Opening Metathesis Polymerization (ROMP). Illinois Wesleyan University. [Link]
-
Ring Opening Metathesis Polymerization of 7-Oxabicyclo[2.2.1]Hept-5-Ene-2,3- Dicarboxylic Acid Dimethyl Ester. Sciforum. [Link]
-
Performing Ring Opening Metathesis Polymerization (ROMP) Reactions and Post-Polymerization Modifications Under Flow Conditions. Scholarly Works @ SHSU. [Link]
-
Examining the Effects of Monomer and Catalyst Structure on the Mechanism of Ruthenium-Catalyzed Ring-Opening Metathesis Polymerization. PubMed. [Link]
-
Oxanorbornenes: promising new single addition monomers for the metathesis polymerization. PMC - PubMed Central. [Link]
-
Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters. MDPI. [Link]
-
Can anyone suggest conditions for ring opening metathesis polymerization? ResearchGate. [Link]
-
Statistical Ring Opening Metathesis Copolymerization of Norbornene and Cyclopentene by Grubbs' 1st-Generation Catalyst. MDPI. [Link]
-
Selective ring-opening metathesis polymerization (ROMP) of cyclobutenes. Unsymmetrical ladderphane containing polycyclobutene and polynorbornene strands. Beilstein Journals. [Link]
-
Reversibly Charge-Switching Polyzwitterionic/Polycationic Coatings for Biomedical Applications: Optimizing the Molecular Structure for Improved Stability. Langmuir - ACS Publications. [Link]
-
Stereoselective Ring-Opening Metathesis Polymerization (ROMP) of Methyl- N -(1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate by Molybdenum and Tungsten Initiators. OSTI.GOV. [Link]
-
Stereoselective Ring-Opening Metathesis Polymerization (ROMP) of Methyl-N-(1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate by Molybdenum and Tungsten Initiators. DSpace@MIT. [Link]
-
Synthesis of polynorbornadienes by ring-opening metathesis polymerization and their saturated derivatives bearing various ester groups and carboxyl groups. PMC - NIH. [Link]
-
Tailored copolymers via coupled anionic and ring opening metathesis polymerization. Synthesis and polymerization of bicyclo [2.2. ScienceDirect. [Link]
-
Ring Opening Metathesis Polymerization of 7-Oxabicyclo[2.2.1]Hept-5-Ene-2,3- Dicarboxylic Acid, Dimethyl Ester. ResearchGate. [Link]
-
This compound. PubChem. [Link]
-
Synthesis of 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester. MDPI. [Link]
-
Catalytic Amplification of Patterning via Surface-Confined Ring-Opening Metathesis Polymerization on Mixed Primer Layers Formed by Contact Printing. Girolami Group Website - University of Illinois. [Link]
-
Modulation of Materials Properties of Thin Surface Layers by Means of UV-Light. MDPI. [Link]
-
W(II)-catalyzed hydroarylation of bicyclo[2.2.1]hept-2-ene by simple arenes. ResearchGate. [Link]Ring_Opening_Metathesis_Polymerization)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Practical Route for Catalytic Ring-Opening Metathesis Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Synthesis of polynorbornadienes by ring-opening metathesis polymerization and their saturated derivatives bearing various ester groups and carboxyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 9. The Organometallic HyperTextBook: Ring-Opening Metathesis Polymerization (ROMP) [ilpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Catalytic living ring-opening metathesis polymerization with Grubbs' second- and third-generation catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing degradation of Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate during storage
Welcome to the technical support center for Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on preventing degradation during storage and to offer practical troubleshooting advice for issues encountered during its use. Our goal is to ensure the integrity and stability of this versatile compound in your critical experiments.
I. Understanding the Molecule: A Proactive Approach to Stability
This compound is a valuable building block in organic synthesis, prized for its unique strained bicyclic structure and reactive double bond. However, these same features make it susceptible to degradation if not handled and stored correctly. The primary routes of degradation are:
-
Oxidation: The strained double bond in the norbornene moiety is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light (especially UV), and heat. This can lead to the formation of epoxides, aldehydes, and other oxygenated byproducts.
-
Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid in the presence of moisture, particularly under acidic or basic conditions.
-
Polymerization: The strained nature of the norbornene double bond makes it a candidate for certain types of polymerization, which can be catalyzed by trace impurities or initiated by heat and light.
-
Rearrangement: The bicyclo[2.2.1]heptane skeleton can undergo acid-catalyzed rearrangements, leading to isomeric impurities.[1]
Proactive measures to prevent these degradation pathways are crucial for maintaining the purity and reactivity of the compound.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the storage and handling of this compound.
Q1: What are the ideal storage conditions for long-term stability?
A1: For optimal long-term stability, this compound should be stored at 2-8°C in a tightly sealed, amber glass container to protect it from light. The headspace of the container should be purged with an inert gas like argon or nitrogen to minimize exposure to oxygen.
Q2: I've noticed a slight yellowing of my stored sample. Is it still usable?
A2: A change in color, such as yellowing, can be an initial indicator of degradation, likely due to autoxidation.[2] While minor discoloration might not significantly impact some applications, it is crucial to verify the purity of the material before use, especially for sensitive reactions. We recommend performing a purity analysis using Gas Chromatography (GC) as outlined in our troubleshooting section.
Q3: Can I store this compound in a plastic container?
A3: It is strongly recommended to store this compound in glass containers. Some plastics may contain leachable impurities or may not provide a sufficient barrier to oxygen and moisture, potentially accelerating degradation. If a plastic container must be used, ensure it is made of an inert polymer such as PTFE.
Q4: My laboratory has fluctuating temperatures. How critical is maintaining a constant storage temperature?
A4: While short-term fluctuations may be tolerated, consistent refrigerated storage is key to minimizing degradation. Temperature cycling can accelerate both hydrolysis and oxidation reactions. If consistent refrigeration is a challenge, consider storing smaller aliquots to minimize the number of times the main stock is warmed to room temperature.
III. Troubleshooting Guide: From Observation to Solution
This guide provides a systematic approach to identifying and resolving common issues related to the degradation of this compound.
| Observation/Issue | Potential Cause(s) | Recommended Action(s) |
| Change in physical appearance (e.g., color change to yellow, increased viscosity) | Oxidation of the double bond. | 1. Verify purity using GC-MS (see Protocol 1).2. If purity is compromised, consider purification by distillation or chromatography.3. Review storage procedures: ensure storage under inert atmosphere and protection from light. |
| Inconsistent reaction yields or unexpected side products | - Partial degradation of the starting material.- Presence of hydrolytic or oxidative impurities. | 1. Confirm the purity of the starting material using ¹H NMR and GC-MS (see Protocols 1 & 2).2. Analyze for the presence of common degradation products (epoxide, diol, carboxylic acid).3. If impurities are detected, purify the material before use. |
| pH of aqueous reaction mixtures changes unexpectedly | Presence of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid due to hydrolysis of the ester. | 1. Confirm the presence of the carboxylic acid impurity using ¹H NMR or by extraction and titration.2. Store the compound in a desiccator to minimize moisture exposure.3. For reactions sensitive to acid, consider using a freshly opened or purified batch of the ester. |
| Formation of insoluble material in the sample | Polymerization of the norbornene moiety. | 1. Filter the sample before use.2. Avoid prolonged exposure to heat and light.3. Ensure the absence of radical initiators or strong acid catalysts in the storage container. |
IV. Experimental Protocols
These protocols provide step-by-step guidance for assessing the stability and purity of this compound.
Protocol 1: Purity Assessment and Identification of Volatile Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for detecting volatile degradation products such as the corresponding epoxide.
1. Sample Preparation:
- Prepare a 1 mg/mL solution of this compound in a high-purity solvent such as ethyl acetate or dichloromethane.
- If analyzing for non-volatile degradation products, derivatization may be necessary.
2. GC-MS Instrumentation and Conditions (Example):
- GC System: Agilent 7890B or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
- Inlet Temperature: 250°C.
- Carrier Gas: Helium, constant flow at 1.0 mL/min.
- Oven Program:
- Initial temperature: 60°C, hold for 2 minutes.
- Ramp: 10°C/min to 280°C.
- Hold at 280°C for 5 minutes.
- MS System: Agilent 5977A or equivalent.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-400.
3. Data Analysis:
- The parent compound, this compound, will have a characteristic retention time and mass spectrum.
- Look for peaks with higher retention times and a mass increase of 16 amu, which could indicate the formation of the corresponding epoxide.
- Compare the obtained mass spectra with a library (e.g., NIST) for tentative identification of degradation products.
Protocol 2: Monitoring Degradation by ¹H NMR Spectroscopy
¹H NMR is a powerful tool for detecting a range of degradation products, including those from hydrolysis and oxidation.
1. Sample Preparation:
- Dissolve approximately 10-20 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard with a known concentration (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.
2. NMR Acquisition:
- Acquire a quantitative ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
- Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) to allow for accurate integration.
3. Spectral Interpretation:
- This compound: Look for the characteristic signals of the olefinic protons (around 6.0-6.2 ppm) and the methyl ester protons (around 3.7 ppm).
- Hydrolysis Product (Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid): The disappearance of the methyl ester singlet and the appearance of a broad singlet for the carboxylic acid proton (typically >10 ppm, may not be observed without specific experimental conditions) are indicative of hydrolysis.
- Oxidation Products (e.g., Epoxide): The olefinic proton signals will decrease in intensity. New signals in the 3.0-3.5 ppm region may appear, corresponding to the protons on the epoxide ring.
- Quantification: Compare the integral of the parent compound's characteristic peaks to the integral of the internal standard to determine the purity.
V. Visualization of Degradation Pathways and Workflows
Degradation Pathways
Caption: Key degradation routes for this compound.
Troubleshooting Workflow
Caption: A step-by-step guide to addressing potential compound degradation.
VI. References
-
Wikipedia. (2023). Norbornene. Retrieved from [Link]
-
MedCrave. (2016). Forced degradation studies. Retrieved from [Link]
-
Omics Online. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Retrieved from [Link]
-
ACS Publications. (n.d.). Rearrangements of Norbornene Oxide. Retrieved from [Link]
-
RSC Publishing. (n.d.). Formation of condensed tetraydrofurans in the oxidation of norbornene by bis(acetonitrile)chloronitropalladium(II). Retrieved from [Link]
-
AmeliCA. (2003). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Retrieved from [Link]
-
NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
ijarsct. (n.d.). A Review on Force Degradation Studies for Drug Substances. Retrieved from [Link]
-
Chemical Methodologies. (n.d.). Epoxidation of Norbornene in the Presence of Oxidizing Agents. Retrieved from [Link]
-
NIH. (n.d.). NMR Reaction Monitoring Robust to Spectral Distortions. Retrieved from [Link]
-
MDPI. (2020). Synthesis of 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
CORE. (2019). Investigations Directed Toward the Synthesis of New Cyclopentanoids Using Optically Active Bicyclo[2.2.1]heptene Monoester. Retrieved from [Link]
-
ResearchGate. (n.d.). Norbornene probes for the study of cysteine oxidation. Retrieved from [Link]
-
Springer. (n.d.). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Retrieved from [Link]
-
PubMed. (n.d.). Process and reaction monitoring by low-field NMR spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). Monitoring of deconstruction of 2 by NMR spectroscopy a Formation of 3, H2, HBpin and borates by the deconstruction of 2 in the presence of pinacol in CD3CN. Retrieved from [Link]
-
Google Patents. (n.d.). Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions. Retrieved from
-
NIST. (n.d.). Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester, exo-. Retrieved from [Link]
-
NIST. (n.d.). Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester, endo-. Retrieved from [Link]
-
SpectraBase. (n.d.). Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-acetyl-, methyl ester. Retrieved from [Link]
-
RSC Publishing. (n.d.). Resolution of the diols of bicyclo[2.2.1]heptane, bicyclo[2.2.2]octane and bicyclo[3.2.1]octane by enzymic hydrolysis, and their absolute configurations. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, hydrolytic reactivity, and polymerization of 2,6‐ and 2,7‐dioxabicyclo[2.2.1]‐heptanes. Retrieved from [Link]
-
Chemical Engineering Transactions. (n.d.). Accelerated Aging of Ethylene – Norbornene Copolymers Containing Transition Metals Stearates. Retrieved from [Link]
-
ResearchGate. (n.d.). Epoxidation of Norbornene in the Presence of Oxidizing Agents. Retrieved from [Link]
-
BMRB. (n.d.). 2-methyl-bicyclo(2.2.1)hept-5-ene-2-carboxylic acid (c9h12o2). Retrieved from [Link]
-
ResearchGate. (n.d.). W or M orientaition in norbornane and the corresponding coupling constants. Retrieved from [Link]
Sources
Technical Support Center: Reaction Condition Optimization for High Molecular Weight Polymer Synthesis
Welcome to the Technical Support Center for optimizing the synthesis of high molecular weight polymers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges in achieving high molecular weight polymers. Achieving the desired polymer chain length is a critical factor that dictates the material's mechanical, thermal, and rheological properties.[1][2] This resource provides a structured approach to identifying and resolving issues that may be limiting the molecular weight of your polymer.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for obtaining a low molecular weight polymer?
Low molecular weight is a frequent challenge in polymerization and can often be attributed to several key factors.[1][3] The primary culprits are typically related to the purity of monomers and solvents, improper stoichiometry of reactants, the presence of chain transfer agents, and suboptimal reaction conditions such as temperature and reaction time.[3] A systematic approach to troubleshooting is essential to pinpoint the root cause of the issue.
Q2: How crucial is the purity of monomers and solvents?
Monomer and solvent purity is of paramount importance in achieving high molecular weight polymers.[3] Impurities, such as water, oxygen, or other reactive compounds, can act as chain terminators or chain transfer agents, prematurely halting the growth of polymer chains.[3][4][5] This leads to a significant reduction in the final molecular weight. Therefore, it is highly recommended to use high-purity reagents and to purify them if their quality is uncertain.[6][][8]
Q3: What is the role of a chain transfer agent and how does it affect molecular weight?
A chain transfer agent is a molecule that can react with a growing polymer chain, terminating its growth and initiating a new chain.[][10] This process is a common method for intentionally controlling and often reducing the molecular weight of a polymer.[6][][10][11][12] The concentration of the chain transfer agent is inversely proportional to the resulting polymer's molecular weight; a higher concentration of the chain transfer agent leads to a lower molecular weight.[6][12] If high molecular weight is the goal, the presence of unintentional chain transfer agents (impurities) must be minimized, and the deliberate addition of such agents should be avoided or carefully controlled.[13]
Q4: How does the initiator concentration impact the molecular weight of the resulting polymer?
In many polymerization reactions, particularly in living polymerizations, the number-average molecular weight is inversely proportional to the initiator concentration.[14] A lower initiator concentration generally leads to a higher molecular weight, as there are fewer growing chains, and each chain incorporates a larger number of monomer units. However, reducing the initiator concentration too much can sometimes lead to a loss of control over the polymerization, especially in the presence of impurities or side reactions.[14]
Troubleshooting Guide: Low Molecular Weight Polymers
This section provides a systematic approach to diagnosing and resolving the issue of low molecular weight in your polymerization reactions.
Step 1: Verify the Purity of Monomers and Solvents
Impurities are a primary cause of premature chain termination.
Protocol for Monomer and Solvent Purification:
-
Initial Assessment: Check the manufacturer's certificate of analysis for the purity of your monomers and solvents.
-
Purification Techniques:
-
Distillation: For liquid monomers and solvents, distillation under an inert atmosphere can remove non-volatile impurities. For moisture-sensitive compounds, drying agents like calcium hydride can be used prior to distillation.
-
Recrystallization: Solid monomers can be purified by recrystallization from a suitable solvent.
-
Column Chromatography: This technique can be used to separate the monomer from impurities with different polarities.
-
-
Storage: After purification, store monomers and solvents under an inert atmosphere (e.g., nitrogen or argon) and away from light and heat to prevent degradation.
Step 2: Scrutinize the Reaction Stoichiometry
Incorrect stoichiometry, especially in step-growth polymerization, can severely limit the achievable molecular weight.
Experimental Protocol for Ensuring Accurate Stoichiometry:
-
Accurate Measurement: Use calibrated analytical balances and glassware to ensure precise measurement of all reactants.
-
Monomer Purity Consideration: The purity of the monomers, as determined in Step 1, should be factored into the stoichiometric calculations.
-
Controlled Addition: For sensitive reactions, consider the slow and controlled addition of one monomer to the other to maintain the desired stoichiometric ratio throughout the reaction.
Step 3: Evaluate the Impact of Chain Transfer Agents
Unintentional chain transfer can significantly reduce molecular weight.
Troubleshooting Chain Transfer:
-
Identify Potential Chain Transfer Agents: Review your reaction components and solvents for any species known to act as chain transfer agents for your specific polymerization type. Common examples include thiols, alcohols, and some solvents.[6][10][12]
-
Solvent Selection: Choose a solvent that is known to be inert under your polymerization conditions.
-
Impurity Removal: As detailed in Step 1, rigorous purification of all components is crucial to remove any unintentional chain transfer agents.
Step 4: Optimize Reaction Conditions
Temperature, time, and mixing are critical parameters that influence polymer chain growth.
Table 1: Effect of Reaction Parameters on Molecular Weight
| Parameter | Effect of Suboptimal Condition on Molecular Weight | Recommended Optimization Strategy |
| Temperature | Too Low: Slow propagation rate, incomplete conversion. Too High: Increased side reactions, chain transfer, or polymer degradation. | Determine the optimal temperature range for your specific monomer and initiator system through literature review and empirical studies.[15] |
| Reaction Time | Too Short: Incomplete monomer conversion, resulting in lower molecular weight. | Monitor the reaction progress over time using techniques like NMR, GC, or by measuring viscosity to determine the point of maximum conversion. |
| Mixing | Poor Mixing: Inhomogeneous distribution of reactants and temperature, leading to a broad molecular weight distribution and potentially lower average molecular weight. | Use efficient stirring to ensure the reaction mixture is homogeneous. For viscous solutions, a mechanical stirrer may be necessary. |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low molecular weight in polymer synthesis.
Caption: A systematic workflow for troubleshooting low molecular weight in polymerization.
Advanced Troubleshooting: Polydispersity Issues
A high polydispersity index (PDI) indicates a broad distribution of polymer chain lengths, which can be undesirable for many applications.[1]
Q5: What causes a broad polydispersity index (PDI) and how can it be narrowed?
A broad PDI can result from several factors, including:
-
Slow Initiation: If the initiation of new polymer chains is slow compared to their propagation, new chains will be formed throughout the reaction, leading to a wide range of chain lengths.
-
Chain Transfer Reactions: Chain transfer events terminate growing chains and initiate new ones, contributing to a broader molecular weight distribution.[10]
-
Termination Reactions: The presence of impurities or side reactions that terminate polymer chains at different stages of growth will broaden the PDI.
-
Non-uniform Reaction Conditions: Poor mixing or temperature gradients can lead to different polymerization rates in different parts of the reactor, resulting in a broader PDI.
To achieve a narrow PDI, it is crucial to use a "living" polymerization technique where possible, ensure rapid and efficient initiation, and minimize chain transfer and termination reactions through rigorous purification and control of reaction conditions.[16]
The following diagram illustrates the relationship between key factors influencing the final polymer characteristics.
Caption: Key input parameters and their influence on polymer molecular weight and polydispersity.
References
- Effect of the different chain transfer agents on molecular weight and optical properties of poly(methyl methacrylate). (n.d.). Elsevier.
- Optimizing the Conditions of Cationic Polyacrylamide Inverse Emulsion Synthesis Reaction to Obtain High–Molecular–Weight Polymers. (2022). MDPI.
- Effect of trace impurities on propylene polymerization. (n.d.). ResearchGate.
- Chain Transfer Agents - Polymer. (n.d.). BOC Sciences.
- What Is The Role Of Chain Transfer Agents In Acrylic Polymerization? (2025). Chemistry For Everyone - YouTube.
- Chain transfer. (n.d.). Wikipedia.
- Troubleshooting low molecular weight in 1,10-Decanediol polymerization. (n.d.). Benchchem.
- Key Challenges Faced in Polymerization Development. (n.d.). National Polymer.
- The Effect of Impurities on the Molecular Weight Distributions of Anionic Polymers. (n.d.). The Journal of Chemical Physics.
- Effect of the different chain transfer agents on molecular weight and optical properties of poly(methyl methacrylate). (2025). ResearchGate.
- Optimizing the Conditions of Cationic Polyacrylamide Inverse Emulsion Synthesis Reaction to Obtain High–Molecular–Weight Polymers. (2022). PMC - NIH.
- Polymer Isolation and Purification. (n.d.).
- Limitations in the Synthesis of High Molecular Weight Polymers via Nitroxide-Mediated Controlled Radical Polymerization: Experimental Studies. (n.d.). Macromolecules - ACS Publications.
- Why is it difficult to obtain polymers with high molecular mass having narrow molecular weight distribution using RAFT polymerization? (2013). ResearchGate.
- Effect of Purification Solvent on Polymer Impurities and Device Performance. (2019). ACS Publications.
- Dynamic Optimization of Molecular Weight Distribution in Industrial Batch Polymerization. (n.d.).
- Effect of Purification Solvent on Polymer Impurities and Device Performance. (n.d.). ResearchGate.
- Troubleshooting step growth polymerization. (2021). Reddit.
- Strategies for enhancing the processability of UHMWPE. (2024). RSC Publishing.
- Technical Support Center: Mastering Molecular Weight in Anionic Polymerization. (n.d.). Benchchem.
- Polymerization Optimization. (n.d.). Unchained Labs.
- Technical Support Center: Controlling the Molecular Weight of Carborane Polymers. (n.d.). Benchchem.
- How Does Molecular Weight Affect Mechanical Properties of Polymers? (2025). Patsnap Eureka.
- How Can We Achieve Narrow MWD In Polymers? (2025). Chemistry For Everyone - YouTube.
- How would you synthesize a low-molecular weight PMMA? (2023). Reddit.
Sources
- 1. nationalpolymer.com [nationalpolymer.com]
- 2. How Does Molecular Weight Affect Mechanical Properties of Polymers? [eureka.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. daneshyari.com [daneshyari.com]
- 8. pubs.acs.org [pubs.acs.org]
- 10. Chain transfer - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Optimizing the Conditions of Cationic Polyacrylamide Inverse Emulsion Synthesis Reaction to Obtain High–Molecular–Weight Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
minimizing catalyst poisoning in Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate polymerization
Technical Support Center: Polymerization of Methyl Bicyclo[2.2.1]hept-5-ene-2-carboxylate
Welcome to the technical support guide for the Ring-Opening Metathesis Polymerization (ROMP) of this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific polymerization, with a focus on preventing a common failure point: catalyst poisoning. This guide provides in-depth, field-tested insights and actionable protocols to ensure the success and reproducibility of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to quickly orient you to the critical parameters of this reaction.
Q1: What is catalyst poisoning in the context of this ROMP reaction?
A: Catalyst poisoning refers to the deactivation of the Ruthenium-based catalyst (e.g., Grubbs catalysts) by impurities or certain functional groups present in the reaction mixture. These agents can coordinate to the metal center, alter its electronic properties, or lead to irreversible decomposition, thereby halting the polymerization catalytic cycle. For successful ROMP, maintaining an active catalyst throughout the reaction is paramount.
Q2: Is the ester group on this compound a concern for catalyst poisoning?
A: Generally, modern Grubbs catalysts (2nd and 3rd generation) exhibit good tolerance to ester functionalities.[1][2] However, the endo vs. exo stereochemistry of the ester can influence the polymerization rate.[1][3] The primary concern is not the ester itself, but rather impurities often associated with the monomer, such as residual acid from synthesis, water, or inhibitors from storage. These impurities are potent catalyst poisons.
Q3: What are the most common sources of catalyst poisoning in this system?
A: The most frequent culprits are:
-
Atmospheric Oxygen and Water: Ruthenium carbenes are sensitive to oxygen and moisture. Reactions must be performed under a dry, inert atmosphere.[4][5]
-
Impure Monomer: Residual reagents from synthesis (e.g., acids, bases), inhibitors added for storage, or degradation byproducts can deactivate the catalyst.[6]
-
Contaminated Solvent: Solvents can contain dissolved oxygen, peroxides (especially in ethers like THF), or other reactive impurities. Proper degassing and purification are essential.[7]
-
Lewis Basic Impurities: Amines, phosphines, and some sulfur compounds are strong Lewis bases that can bind to the ruthenium center and inhibit monomer coordination.[8][9]
Q4: What are the visual or analytical signs of a poisoned or failed polymerization?
A: Indicators of a problematic reaction include:
-
No change in viscosity: A successful polymerization will show a noticeable increase in the viscosity of the reaction mixture.
-
Precipitation of the catalyst: Some deactivated catalyst species are insoluble and may precipitate out of the solution as a dark solid.
-
Incomplete monomer conversion: Analysis by ¹H NMR spectroscopy will show significant unreacted monomer signals (specifically the vinyl protons of the norbornene ring) after the expected reaction time.[5]
-
Low polymer yield: After precipitation and drying, the isolated polymer mass is significantly lower than theoretically expected.
-
Broad polydispersity (PDI): Gel Permeation Chromatography (GPC) results showing a PDI significantly greater than the typical 1.03-1.10 for living ROMP suggests chain termination or transfer side reactions, often initiated by impurities.[10]
Part 2: Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to diagnosing and solving common issues encountered during the polymerization.
Issue 1: Polymerization Fails to Initiate or Stalls at Low Conversion
Q: I added my Grubbs catalyst to the monomer solution, but the reaction mixture shows no signs of polymerization even after several hours. What is the likely cause?
A: This symptom points to rapid and complete catalyst deactivation upon introduction to the reaction medium. The catalyst is effectively "dead on arrival."
Potential Causes & Diagnostic Steps:
-
Gross Atmospheric Contamination: An air leak in your reaction setup is a primary suspect.
-
Diagnosis: Review your inert atmosphere setup. Are the seals on your glassware tight? Is there a positive pressure of inert gas (Argon or Nitrogen)? Was the headspace of the flask adequately flushed before adding reagents?[11]
-
-
Severely Contaminated Monomer/Solvent: The presence of potent inhibitors is the next most likely cause.
-
Diagnosis: Did you purify the monomer immediately before use? A simple test is to run a small-scale control reaction with a highly pure, simple monomer like norbornene. If that reaction proceeds, your functionalized monomer is the source of the problem.
-
Recommended Solutions:
-
Refine Your Inert Atmosphere Technique: Ensure all glassware is oven-dried or flame-dried under vacuum to remove adsorbed water.[11] Use a robust Schlenk line or a glovebox for all manipulations. Purge all reagents and the reaction vessel thoroughly with a high-purity inert gas like argon or nitrogen.[4][5]
-
Implement Rigorous Monomer Purification: Do not use the monomer as received. It must be purified to remove inhibitors and synthetic byproducts. See Protocol 3.1 for a detailed procedure.
-
Ensure Solvent Purity: Use a solvent that has been passed through a purification system (e.g., a solvent column) or freshly distilled from an appropriate drying agent. See Protocol 3.2 .
Issue 2: Low Polymer Yield and Inconsistent Results Between Batches
Q: My polymerizations sometimes work, but I often get low yields and my results are not reproducible. What causes this variability?
A: Inconsistency typically points to subtle or variable levels of contamination that partially, but not completely, poison the catalyst.
Potential Causes & Diagnostic Steps:
-
Variable Monomer Purity: Batch-to-batch variations in monomer quality are common.
-
Diagnosis: Characterize each new batch of monomer by ¹H NMR and GC-MS before use to check for impurities. Establish a purity standard (e.g., >99%) for all batches used in polymerization.
-
-
Slow Air/Moisture Leak: A small, undetected leak in the setup can introduce contaminants over the course of the reaction.
-
Diagnosis: Re-grease all joints and check for cracks in the glassware. Use a bubbler to monitor for a consistent, slow outflow of inert gas, indicating a positive pressure is maintained.
-
-
Inhibitor on Glassware: Residual cleaning agents (e.g., detergents) or material from a previous reaction can contaminate the glassware.
-
Diagnosis: Ensure a rigorous cleaning protocol is in place. A base bath followed by an acid bath and thorough rinsing with deionized water before oven-drying is recommended.
-
Recommended Solutions:
-
Standardize Purification Protocols: Do not take shortcuts. Make the detailed monomer and solvent purification protocols (Section 3) a mandatory part of your workflow for every single experiment.
-
Pre-treat the Reaction Mixture: Stirring the monomer/solvent mixture over a drying agent like calcium hydride (CaH₂) for several hours before transferring it to the reaction flask can remove trace water.
-
Catalyst Health Check: Before committing a large amount of monomer, perform a small test reaction. Add a tiny amount of catalyst to a small aliquot of your purified monomer/solvent solution. A rapid color change and increase in viscosity indicate the system is clean.
Part 3: Key Experimental Protocols
Adherence to these validated protocols is critical for minimizing catalyst poisoning and achieving reproducible results.
Protocol 3.1: Monomer Purification Workflow
This protocol details the purification of this compound to remove common catalyst poisons.
Objective: To remove water, acidic impurities, and polymerization inhibitors.
Materials:
-
Crude this compound
-
Calcium hydride (CaH₂), powder
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Vacuum distillation apparatus with a Vigreux column
-
Schlenk flask for storage
Procedure:
-
Initial Drying: In a round-bottom flask, stir the crude monomer over anhydrous Na₂SO₄ or MgSO₄ for 4-6 hours to remove bulk water.
-
Removal of Acidic Impurities: Filter the monomer away from the drying agent. Add fresh calcium hydride (CaH₂) to the monomer (approx. 5-10% w/v). Stir the suspension under an inert atmosphere for at least 12-24 hours. CaH₂ will react with both water and acidic protons.
-
Vacuum Distillation: Carefully assemble a vacuum distillation apparatus. It is crucial that the apparatus is flame-dried under vacuum before use. Transfer the monomer slurry to the distillation flask.
-
Fractional Collection: Distill the monomer under reduced pressure. Collect the fraction boiling at the correct temperature (refer to literature for the boiling point at your target pressure). Discard the initial and final fractions, which are more likely to contain impurities.[6]
-
Inert Storage: Collect the purified monomer in a Schlenk flask that has been pre-dried and flushed with inert gas. Store the flask in a desiccator or glovebox, ready for use.
Protocol 3.2: Solvent Purification and Degassing
Objective: To remove dissolved oxygen and water from the reaction solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)).
Procedure:
-
Distillation (Traditional Method):
-
DCM: Distill from calcium hydride (CaH₂).
-
THF: Distill from sodium/benzophenone ketyl under an inert atmosphere. The persistent deep blue color of the ketyl indicates the solvent is anhydrous and oxygen-free.
-
-
Solvent Purification System (Modern Method): If available, use a commercial solvent purification system (e.g., Grubbs-type columns) that passes solvent through columns of activated alumina and other purifying agents under positive inert gas pressure. This is often the most reliable method.[7]
-
Degassing: Even after purification, the solvent must be degassed immediately before use to remove dissolved atmospheric gases. The most effective method is Freeze-Pump-Thaw : a. Place the solvent in a Schlenk flask and freeze it using liquid nitrogen. b. Once fully frozen, open the flask to a high vacuum line for 5-10 minutes to remove gases from the headspace. c. Close the flask to the vacuum and thaw the solvent in a water bath. You may see bubbling as dissolved gas is released. d. Repeat this cycle at least three times to ensure complete removal of dissolved oxygen.[12]
Part 4: Visualizing the Workflow and Poisoning Pathways
Diagrams can clarify complex processes. Below are Graphviz representations of the ideal workflow and a common catalyst poisoning event.
Ideal Experimental Workflow for ROMP
Caption: Idealized Workflow for Minimizing Catalyst Poisoning in ROMP.
Mechanism of Catalyst Poisoning by Water
Caption: Simplified Pathway of Grubbs Catalyst Decomposition by Water.
Part 5: Data Summary
For successful living polymerization of functionalized norbornenes, catalyst selection is key. While many catalysts work, their performance can be affected by the monomer's stereochemistry.
| Catalyst Generation | Common Name | Key Characteristics for this Monomer |
| 2nd Generation | Grubbs II (G2) | High activity, good functional group tolerance. A robust choice for many systems.[2] |
| 3rd Generation | Grubbs III (G3) | Fast initiation relative to propagation, often leading to lower polydispersity.[1][2] Can be sensitive to impurities that inhibit pyridine ligand dissociation.[3] |
| Hoveyda-Grubbs | HG2 | Increased air stability and ease of handling. The chelating isopropoxybenzylidene ligand can influence initiation rates. |
Note: The choice between an exo and endo isomer of the monomer can significantly impact polymerization kinetics, with exo isomers typically polymerizing much faster than their endo counterparts.[1][3]
References
-
Probing Catalyst Degradation in Metathesis of Internal Olefins: Expanding Access to Amine-Tagged ROMP Polymers. ACS Publications. [Link]
-
Inert Atmosphere Guide. MY Polymers. [Link]
-
Solvent effects in grafting-through ring-opening metathesis polymerization. VTechWorks, Virginia Tech. [Link]
-
Ring-opening metathesis polymerization using polyisobutylene supported Grubbs second-generation catalyst. RSC Publishing. [Link]
-
The Organometallic HyperTextBook: Ring-Opening Metathesis Polymerization (ROMP). Illinois Wesleyan University. [Link]
-
Reversible inhibition/activation of olefin metathesis: a kinetic investigation of ROMP and RCM reactions with Grubbs' catalyst. PubMed. [Link]
-
Ring-Opening Metathesis Polymerization and Related Olefin Metathesis Reactions in Benzotrifluoride as an Environmentally Advantageous Medium. National Institutes of Health (NIH). [Link]
-
The influence of the norbornene anchor group in Ru- mediated ring-opening metathesis polymerization: Synthesis of linear polymer bottlebrush polymers. ChemRxiv. [Link]
-
Practical Route for Catalytic Ring-Opening Metathesis Polymerization. National Institutes of Health (NIH). [Link]
-
Ring Opening Metathesis (Polymerization) - ROM(P). Organic Chemistry Portal. [Link]
-
Living ring-opening metathesis polymerization. ScienceDirect. [Link]
-
Inert Atmosphere. YouTube. [Link]
-
Ring opening metathesis polymerization (ROMP). YouTube. [Link]
-
Selective ring-opening metathesis polymerization (ROMP) of cyclobutenes. Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis of 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester. Scielo. [Link]
-
Tailored copolymers via coupled anionic and ring opening metathesis polymerization. ScienceDirect. [Link]
-
Optimization of ring-opening metathesis polymerization (ROMP) under physiologically relevant conditions. RSC Publishing. [Link]
-
Supplementary Information. The Royal Society of Chemistry. [Link]
-
Probing Catalyst Degradation in Metathesis of Internal Olefins: Expanding Access to Amine-Tagged ROMP Polymers - ACS Publications. ACS Publications. [Link]
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. Practical Route for Catalytic Ring-Opening Metathesis Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mypolymers.com [mypolymers.com]
- 5. Ring-Opening Metathesis Polymerization and Related Olefin Metathesis Reactions in Benzotrifluoride as an Environmentally Advantageous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 6203-08-3 [chemicalbook.com]
- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 8. Probing Catalyst Degradation in Metathesis of Internal Olefins: Expanding Access to Amine-Tagged ROMP Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reversible inhibition/activation of olefin metathesis: a kinetic investigation of ROMP and RCM reactions with Grubbs' catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Organometallic HyperTextBook: Ring-Opening Metathesis Polymerization (ROMP) [ilpi.com]
- 11. m.youtube.com [m.youtube.com]
- 12. rsc.org [rsc.org]
Validation & Comparative
A Multi-Spectroscopic Approach to the Structural Validation of Methyl Bicyclo[2.2.1]hept-5-ene-2-carboxylate
A Senior Application Scientist's Guide for Researchers
In the realm of synthetic chemistry, the synthesis of novel compounds is only half the battle; rigorous structural confirmation is paramount. Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate, also known as methyl 5-norbornene-2-carboxylate, serves as a quintessential example. This molecule, a common building block in polymer and materials science and a frequent synthetic intermediate, is typically formed through a Diels-Alder reaction between cyclopentadiene and methyl acrylate.[1][2][3] This cycloaddition inherently produces a mixture of two diastereomers: the kinetically favored endo isomer and the thermodynamically favored exo isomer. Distinguishing between these isomers is a critical quality control step that demands a robust, multi-faceted analytical approach.
This guide provides a comprehensive framework for the unambiguous structural validation and stereochemical assignment of this compound using a synergistic combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will delve into the causality behind experimental choices, presenting field-proven insights to ensure a self-validating analytical workflow.
The Validation Workflow: A Strategic Overview
A successful structural elucidation relies on a logical progression from synthesis and isolation to a multi-pronged spectroscopic analysis. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident assignment.
Caption: Overall workflow for the synthesis, isolation, and structural validation of this compound.
¹H NMR Spectroscopy: The Cornerstone of Stereochemical Assignment
Proton NMR (¹H NMR) is the most powerful technique for differentiating the endo and exo isomers. The rigid bicyclic structure fixes the protons in distinct spatial environments, leading to predictable and discernible differences in their chemical shifts and coupling constants. The primary distinction arises from the anisotropic effect of the C5-C6 double bond, which shields nearby protons.
Causality of Spectral Differences:
-
In the endo isomer , the C2 proton and the ester group are on the same side of the bicyclic system as the C7 bridge. This orientation places the C2 proton in the shielding cone of the π-electron cloud of the double bond, causing its signal to appear at a higher field (further upfield) compared to the exo isomer.
-
In the exo isomer , the ester group is oriented away from the double bond. Consequently, the C2 proton is not significantly shielded and resonates at a lower field (further downfield).[4][5]
Comparative ¹H NMR Data (Typical Shifts in CDCl₃)
| Proton Assignment | endo-Isomer (δ, ppm) | exo-Isomer (δ, ppm) | Multiplicity | Key Differentiator |
| H5, H6 (Vinylic) | ~6.19 | ~6.10 | m | Subtle shift, often coupled to each other |
| H-OCH₃ (Ester) | ~3.67 | ~3.70 | s | |
| H1 (Bridgehead) | ~3.21 | ~2.95 | br s | |
| H4 (Bridgehead) | ~2.90 | ~3.03 | br s | |
| H2 (Substituent) | ~2.94 | ~2.21 | m | Primary diagnostic signal |
| H3endo | ~1.90 | ~1.89 | m | |
| H7a, H7b (Bridge) | ~1.43 | ~1.35 | m | |
| H3exo | ~1.28 | ~1.42 | m |
Data compiled from representative spectra. Actual values may vary slightly based on solvent and concentration.[6][7]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.
-
Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Analysis: Integrate the signals to determine proton ratios and analyze coupling patterns to confirm assignments. For definitive stereochemical proof, a 2D NOESY experiment can be performed, which would show through-space correlation between the C2 proton and the vinylic protons in the endo isomer.[5]
¹³C NMR Spectroscopy: Confirming the Carbon Skeleton
While ¹H NMR is superior for stereochemistry, ¹³C NMR is essential for verifying the complete carbon framework. It confirms the presence of all nine carbon atoms and their respective types (C, CH, CH₂, CH₃), providing a robust check against alternative structures.
Comparative ¹³C NMR Data (Typical Shifts in CDCl₃)
| Carbon Assignment | endo-Isomer (δ, ppm) | exo-Isomer (δ, ppm) |
| C=O (Ester) | ~174.5 | ~176.0 |
| C5, C6 (Vinylic) | ~137.9, ~135.5 | ~138.1, ~132.4 |
| C-OCH₃ (Ester) | ~51.4 | ~51.5 |
| C7 (Bridge) | ~48.9 | ~46.5 |
| C1 (Bridgehead) | ~46.5 | ~45.8 |
| C4 (Bridgehead) | ~43.0 | ~42.5 |
| C2 (Substituent) | ~43.5 | ~46.6 |
| C3 | ~29.2 | ~30.4 |
Data compiled from representative spectra and databases.[8][9][10]
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial.
-
Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required (e.g., 1024 or more).
-
DEPT Analysis: Perform Distortionless Enhancement by Polarization Transfer (DEPT-135 and DEPT-90) experiments. A DEPT-135 spectrum will show CH₃ and CH signals as positive peaks and CH₂ signals as negative peaks. A DEPT-90 spectrum will show only CH signals. This is invaluable for unambiguous assignment of the aliphatic carbons.
-
Processing & Analysis: Process the spectra and reference to the CDCl₃ solvent peak (δ 77.16 ppm). Correlate the number of signals with the expected structure.
Infrared (IR) Spectroscopy: Rapid Functional Group Identification
IR spectroscopy is a fast and simple method to confirm the presence of the key functional groups: the ester and the alkene. While it cannot reliably distinguish between the endo and exo isomers, it serves as an excellent verification of the overall molecular composition.
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group Confirmed |
| 3100-3000 | =C-H Stretch | Medium | Alkene |
| 2980-2850 | C-H Stretch (sp³) | Strong | Bicyclic Alkane Structure |
| ~1735 | C=O Stretch | Very Strong | Ester Carbonyl |
| ~1640 | C=C Stretch | Medium | Alkene |
| 1300-1170 | C-C-O Stretch | Strong | Ester C-O Linkage |
| 1190-1030 | O-C-C Stretch | Strong | Ester C-O Linkage |
Characteristic absorption ranges.[11][12][13] The ester group is particularly prominent, exhibiting a "Rule of Three" pattern with three strong peaks: the C=O stretch and two distinct C-O stretches.[13]
Experimental Protocol: ATR-FTIR Spectroscopy
-
Sample Preparation: Place one drop of the neat liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Perform a background scan of the clean, empty ATR crystal.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands corresponding to the expected functional groups.
Mass Spectrometry: Molecular Weight and Fragmentation Analysis
Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and structural clues from its fragmentation pattern under ionization. For norbornene derivatives, the fragmentation is often dominated by a characteristic retro-Diels-Alder (rDA) reaction.
Expected Mass Spectrum (Electron Ionization)
-
Molecular Ion (M⁺): A peak at m/z 152, confirming the molecular formula C₉H₁₂O₂.[14]
-
Base Peak: The most intense peak is expected at m/z 66 , corresponding to the stable cyclopentadiene cation radical, formed via the rDA pathway.[15][16] This is a hallmark fragmentation for norbornene systems.[17][18]
-
Other Key Fragments:
-
m/z 86: Methyl acrylate cation radical, the other product of the rDA reaction.
-
m/z 121: Loss of a methoxy radical (•OCH₃) from the molecular ion [M-31]⁺.
-
m/z 93: Loss of the entire carbomethoxy group (•COOCH₃) [M-59]⁺.
-
Caption: Key fragmentation pathways for this compound under electron ionization.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Method: Use a non-polar capillary column (e.g., DB-5ms). Set an appropriate temperature program to separate the endo and exo isomers (e.g., ramp from 50°C to 250°C at 10°C/min).
-
MS Method: Use a standard electron ionization (EI) source at 70 eV. Scan a mass range of m/z 40-200.
-
Analysis: Extract the mass spectrum for each separated GC peak. Verify the molecular ion peak and identify the characteristic fragments, particularly the base peak at m/z 66.
Conclusion
The structural validation of this compound is a clear demonstration of the power of a multi-spectroscopic strategy. While IR and MS confirm the molecular formula and functional groups, ¹H NMR spectroscopy stands out as the definitive tool for distinguishing between the crucial endo and exo diastereomers. By integrating the data from each of these techniques, researchers can achieve an unambiguous and self-validating confirmation of the target structure, ensuring the integrity and reliability of their scientific findings. This systematic approach serves as a reliable blueprint for the characterization of complex bicyclic systems across the drug development and materials science landscape.
References
-
Synthesis of 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester. (n.d.). MDPI. Retrieved from [Link]
- Abraham, R. J., & Griffiths, L. (1986). Substituent Chemical Shifts in NMR - 3+-Carbonitrile SCS in Rigid Molecules. Magnetic Resonance in Chemistry, 24(5), 451-459.
- Spectroscopic data of norbornene and oxanorbornene dicarboximides functionalized with carbazole and coumarin groups. (2020).
-
This compound. (n.d.). PubChem. Retrieved from [Link]
- Sannikov, O., Ye, E., Pinto, B. M., & Merbouh, N. (2021). Introducing Complex NMR Mixtures at the Undergraduate Level: Isomerization, Separation and Analysis of the Diels-Alder Adducts from the Reaction of Methylcyclopentadiene and Maleic Anhydride (Part II).
-
3-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
-
Methyl 3-exo-methylbicyclo[2.2.1]hept-5-ene-2-endo-carboxylate. (n.d.). SpectraBase. Retrieved from [Link]
- Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions. (2010). Google Patents.
-
2-methyl-bicyclo(2.2.1)hept-5-ene-2-carboxylic acid (c9h12o2). (n.d.). Biological Magnetic Resonance Bank. Retrieved from [Link]
- Pihlaja, K., & Vainiotalo, P. (1987). Electron ionization-induced fragmentation of bridgehead-substituted norbornan-2-ones derived from fenchone. Journal of Heterocyclic Chemistry, 24(1), 13-16.
-
Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
IR Spectroscopy Tutorial: Esters. (n.d.). University of Colorado Boulder. Retrieved from [Link]
- Leonard, N. J., Gutowsky, H. S., Middleton, W. J., & Petersen, E. M. (1952). The Infrared Absorption Spectra of Cyclic β-Ketoesters. Journal of the American Chemical Society, 74(16), 4070-4074.
-
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-acetyl-, methyl ester. (n.d.). SpectraBase. Retrieved from [Link]
- Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions. (2012). Google Patents.
-
Carbonyl compounds - IR spectroscopy. (n.d.). University of Babylon. Retrieved from [Link]
-
Solved O 3-5: Diels Alder - 2 For this assignment, the. (2020). Chegg.com. Retrieved from [Link]
- Al-Awadi, N. A., El-Dusouqui, O. M., Mathew, T., & El-Din, M. S. (2001). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo- and 3-exo-substituted norbornanones. Magnetic Resonance in Chemistry, 39(3), 159-164.
-
The features of IR spectrum. (n.d.). SlidePlayer. Retrieved from [Link]
- Tamariz, J., & Vogel, P. (1999). Stereoselectivity of the captodative alkenes 1-acetylvinyl arenecarboxylates in Diels-Alder reactions with cyclic dienes and stereospecific rearrangement of their bicyclo[2.2.n] α-ketol adducts. Tetrahedron, 55(48), 14157-14172.
- Jasiński, R., & Barański, A. (2013). Experimental and theoretical studies of Diels–Alder reaction between methyl (Z)-2-nitro-3-(4-nitrophenyl)-2-propenoate and cyclopentadiene. Structural Chemistry, 24(5), 1547-1554.
- Tritto, I., Marestin, C., Boggioni, L., & Sacchi, M. C. (2001). Microstructure of Copolymers of Norbornene Based on Assignments of 13 C NMR Spectra: Evolution of a Methodology. Macromolecules, 34(17), 5770-5776.
-
exo-Bicyclo[2.2.1]hept-5-en-2-carboxylic acid, 7,7-cyclopropano-2-methyl, methyl ester. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
-
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-iodo-, methyl ester - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]
-
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester, endo-. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
-
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester, exo-. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
-
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester comparison FTIR Common Name. (2021). Chegg.com. Retrieved from [Link]
-
endo-Bicyclo[2.2.1]hept-5-en-2-carboxylic acid, 2-methyl, methyl ester. (n.d.). Cheméo. Retrieved from [Link]
-
Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. (2015). ResearchGate. Retrieved from [Link]
-
Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]
-
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1,6-dimethyl-5-(1-methylethenyl)-, methyl ester. (n.d.). PubChem. Retrieved from [Link]
-
Separation of Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 3-(1-methylethyl)-, ethyl ester, (2-endo,3-exo)- on Newcrom R1 HPLC column. (2018). SIELC Technologies. Retrieved from [Link]
-
This compound. (n.d.). PubChemLite. Retrieved from [Link]
-
2-Norbornene. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
-
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester, endo-. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
-
Fill out the table for Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester based on its H NMR spectrum. (2020). Chegg.com. Retrieved from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Solved O 3-5: Diels Alder - 2 For this assignment, the | Chegg.com [chegg.com]
- 3. Stereoselectivity of the captodative alkenes 1-acetylvinyl arenecarboxylates in Diels-Alder reactions with cyclic dienes and stereospecific rearrangement of their bicyclo[2.2.n] α-ketol adducts - Arabian Journal of Chemistry [arabjchem.org]
- 4. modgraph.co.uk [modgraph.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. US20100093580A1 - Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions - Google Patents [patents.google.com]
- 7. US8114823B2 - Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions - Google Patents [patents.google.com]
- 8. Spectroscopic data of norbornene and oxanorbornene dicarboximides functionalized with carbazole and coumarin groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid | C9H12O2 | CID 269494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. bmse001204 2-METHYL-BICYCLO(2.2.1)HEPT-5-ENE-2-CARBOXYLIC ACID at BMRB [bmrb.io]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. chem.pg.edu.pl [chem.pg.edu.pl]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. This compound | C9H12O2 | CID 250075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 2-Norbornene [webbook.nist.gov]
- 16. Norbornene(498-66-8) MS spectrum [chemicalbook.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Quantitative Analysis of Endo and Exo Isomers of Methyl Bicyclo[2.2.1]hept-5-ene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and drug development, the precise stereochemical composition of a compound is paramount. The Diels-Alder reaction, a cornerstone of cyclic compound synthesis, often yields a mixture of stereoisomers, namely the endo and exo adducts. The quantitative determination of these isomers is a critical step in reaction monitoring, process optimization, and ensuring the purity of the final product. This guide provides an in-depth comparison of the primary analytical techniques for the quantitative analysis of the endo and exo isomers of methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate, a common Diels-Alder adduct.
The Significance of Endo vs. Exo Isomerism
The bicyclo[2.2.1]heptene framework, also known as the norbornene system, is a rigid and structurally significant motif found in numerous natural products and pharmaceutical agents. The spatial orientation of substituents, designated as endo (syn to the longer bridge) or exo (anti to the longer bridge), can profoundly influence a molecule's biological activity, reactivity, and physical properties. The Diels-Alder reaction between cyclopentadiene and methyl acrylate typically yields a mixture of these two isomers, with the endo product generally favored under kinetic control due to secondary orbital interactions.[1] However, the exo isomer is often the thermodynamically more stable product.[1] Consequently, accurate and reliable quantitative methods are essential to characterize the isomeric ratio of the reaction product.
Core Analytical Methodologies: A Head-to-Head Comparison
The two most prevalent and powerful techniques for the quantitative analysis of endo and exo isomers of this compound are Nuclear Magnetic Resonance (NMR) Spectroscopy and Gas Chromatography (GC).
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The Structural Authority
¹H NMR spectroscopy stands as a primary tool for both the identification and quantification of these diastereomers. The rigid bicyclic structure locks the protons into distinct chemical environments, leading to characteristic and well-resolved signals for each isomer.
The key to distinguishing the endo and exo isomers lies in the anisotropic effect of the double bond and the differing spatial relationships between protons. In the endo isomer, the ester group is situated beneath the bicyclic ring, closer to the vinyl protons. This proximity leads to characteristic shielding or deshielding effects on nearby protons compared to the exo isomer, where the ester group is oriented away from the double bond. The coupling constants (J-values) between adjacent protons also differ due to the distinct dihedral angles in each isomer, providing further structural confirmation.[1]
-
Sample Preparation: Dissolve a precisely weighed amount of the isomer mixture (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumental Parameters:
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended for optimal signal dispersion.[2]
-
Pulse Sequence: A standard single-pulse experiment is sufficient.
-
Relaxation Delay (d1): Ensure a sufficiently long relaxation delay (e.g., 5 times the longest T1) to allow for complete relaxation of all protons, which is crucial for accurate integration and quantification.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Integrate the characteristic, well-resolved signals corresponding to either the vinyl protons or the methoxy protons of the endo and exo isomers.
-
The ratio of the integrals directly corresponds to the molar ratio of the isomers in the mixture.[3]
-
Workflow for ¹H NMR Quantitative Analysis
Sources
comparing Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate with ethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
For researchers and professionals in drug development and materials science, the selection of starting materials is a critical decision that profoundly influences synthetic outcomes and final product characteristics. Among the versatile building blocks available, bicyclo[2.2.1]hept-5-ene-2-carboxylate esters, often referred to as norbornene esters, are prized for their unique strained ring system, which makes them amenable to a variety of transformations, most notably ring-opening metathesis polymerization (ROMP). This guide provides an in-depth, objective comparison of two commonly utilized analogues: Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate and Ethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate. This analysis is grounded in experimental data and established chemical principles to aid in the rational selection of the appropriate monomer for your specific application.
At a Glance: Key Physicochemical Properties
A fundamental understanding of the physical properties of these two esters is essential for predicting their behavior in various reaction and processing conditions. The primary difference lies in the alkyl group of the ester functionality, which subtly influences properties such as molecular weight, boiling point, and density.
| Property | This compound | Ethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate |
| Molecular Formula | C₉H₁₂O₂ | C₁₀H₁₄O₂ |
| Molecular Weight | 152.19 g/mol [1] | 166.22 g/mol [2] |
| Boiling Point | ~184-186 °C (estimated) | 71-73 °C @ 8 Torr |
| Density | 1.052 g/mL at 25 °C[1] | 1.0543 g/cm³ at 25 °C |
Synthesis via Diels-Alder Reaction: A Stereochemical Consideration
Both esters are typically synthesized via the Diels-Alder reaction, a powerful [4+2] cycloaddition between cyclopentadiene and the corresponding acrylate ester (methyl acrylate or ethyl acrylate). A key consideration in this synthesis is the formation of two diastereomeric products: the endo and exo isomers.
The endo product is generally the kinetically favored isomer in the Diels-Alder reaction due to secondary orbital interactions between the developing pi system of the diene and the electron-withdrawing group of the dienophile.[3] However, the exo isomer is the thermodynamically more stable product due to reduced steric hindrance.[4]
Caption: General schematic of the Diels-Alder reaction for the synthesis of bicyclo[2.2.1]hept-5-ene-2-carboxylate esters, highlighting the formation of kinetic and thermodynamic products.
Experimental evidence suggests that the choice of the ester group (methyl vs. ethyl) has a minor influence on the endo/exo selectivity under standard conditions. For the reaction with methyl acrylate at room temperature, the endo/exo ratio is approximately 3:1 to 4:1.[5] While specific comparative data for ethyl acrylate under identical conditions is scarce in the readily available literature, the underlying principles of frontier molecular orbital theory suggest a similar preference for the endo product. It is important to note that the reaction temperature can significantly impact the isomer ratio, with higher temperatures favoring the formation of the more stable exo product through a retro-Diels-Alder and subsequent re-cycloaddition.[4]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a representative synthesis and can be modified for the ethyl analogue by substituting methyl acrylate with ethyl acrylate.
-
Reactant Preparation: Freshly crack dicyclopentadiene by heating it to its boiling point (~170 °C) and collecting the cyclopentadiene monomer via distillation. The monomer should be kept cold (in an ice bath) and used promptly.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl acrylate (1.0 equivalent) in a suitable solvent such as toluene.
-
Cycloaddition: Slowly add the freshly distilled cyclopentadiene (1.1 equivalents) to the methyl acrylate solution at room temperature. The reaction is exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the limiting reagent is consumed.
-
Workup and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, a mixture of endo and exo isomers, can be purified by vacuum distillation.
Comparative Performance in Chemical Transformations
The subtle structural difference between the methyl and ethyl esters can lead to notable variations in their reactivity and performance in subsequent chemical transformations.
Hydrolysis: A Tale of Two Isomers
The rate of hydrolysis of the ester functionality is a critical parameter, particularly in applications where the corresponding carboxylic acid is the desired product or in assessing the stability of the monomer under aqueous conditions. The steric environment around the carbonyl group plays a significant role in the rate of nucleophilic attack by hydroxide ions.
A study on the hydrolysis of this compound revealed that the exo isomer hydrolyzes faster than the endo isomer.[6][7] This is attributed to the greater steric hindrance around the ester group in the endo position, which is shielded by the bicyclic ring structure.
Caption: Comparative hydrolysis rates of endo and exo isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylate esters.
Ring-Opening Metathesis Polymerization (ROMP)
Both the methyl and ethyl esters are excellent monomers for ROMP, a powerful polymerization technique that allows for the synthesis of polymers with well-defined microstructures and functionalities. The choice between the methyl and ethyl ester can influence the properties of the resulting polymer.
The slightly larger ethyl group will impart a greater degree of hydrophobicity to the resulting polymer compared to the methyl group. This can affect the polymer's solubility in various solvents, its glass transition temperature (Tg), and its thermal stability. While a direct comparative study on the ROMP of these specific two monomers is not prevalent in the literature, research on the ROMP of other norbornene derivatives with varying ester functionalities supports this general trend. For instance, polymers derived from bulkier esters generally exhibit lower glass transition temperatures.
The reactivity of the norbornene double bond in ROMP is primarily governed by ring strain and is not expected to be significantly different between the methyl and ethyl esters. However, the nature of the ester group can influence the coordination of the monomer to the metal catalyst, which could lead to subtle differences in polymerization kinetics.
Conclusion and Recommendations
The choice between this compound and Ethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate should be guided by the specific requirements of the intended application.
-
For applications requiring a slightly faster hydrolysis rate or where the resulting methanol byproduct is preferred, the methyl ester is the logical choice.
-
If a slightly more hydrophobic polymer with potentially a lower glass transition temperature is desired from ROMP, the ethyl ester would be the preferred monomer.
-
In terms of synthesis, both esters can be prepared via a similar Diels-Alder reaction, with the endo isomer being the kinetically favored product.
-
The physical properties, such as boiling point and density, differ slightly due to the difference in molecular weight, which may be a consideration for process development and purification.
Ultimately, for critical applications, it is recommended to perform small-scale comparative experiments to empirically determine the optimal monomer for your specific system and desired outcomes.
References
-
Sciforum. Diels-‐Alder Reactions of Dienophiles and Cyclopentadiene Using a Sealed Tube. Available from: [Link]
-
Master Organic Chemistry. Diels-Alder Reaction: Kinetic and Thermodynamic Control. (2018). Available from: [Link]
- Google Patents. Process for producing 5-norbornene-2-carboxylic acid and its ester. (2011).
-
MDPI. Ring Opening Metathesis Polymerization of Norbornene and Derivatives by the Triply Bonded Ditungsten Complex Na[W2(µ-Cl)3Cl4(THF)2]. (2018). Available from: [Link]
-
Semantic Scholar. Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. (2016). Available from: [Link]
-
Scirp.org. Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. (2016). Available from: [Link]
-
Chemistry LibreTexts. 14.5: Characteristics of the Diels-Alder Reaction. (2024). Available from: [Link]
-
PubMed Central. The simplest Diels–Alder reactions are not endo-selective. (2020). Available from: [Link]
-
ResearchGate. (PDF) Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. (2016). Available from: [Link]
-
PubChem. Bicyclo(2.2.1)hept-5-ene-2-carboxylic acid, 3-(1-methylethyl)-, ethyl ester, (2-endo,3-exo)-. Available from: [Link]
-
PubChem. Bicyclo(2.2.1)hept-5-ene-2-carboxylic acid, 3-(1-methylethyl)-, ethyl ester, (1R,2R,3R,4S)-rel-. Available from: [Link]
-
ResearchGate. ROMP of 2-norbornene and 5-ethyliden-2-norbornene. | Download Scientific Diagram. Available from: [Link]
-
Master Organic Chemistry. Exo vs Endo Products In The Diels Alder: How To Tell Them Apart. (2018). Available from: [Link]
-
ResearchGate. (PDF) Synthesis of Poly(5-norbornene-2,3-dicarboxylic Anhydride) by ROMP in the Presence of the Second-Generation Grubbs Catalyst and 1-Hexene in DMF. (2017). Available from: [Link]
-
PubChem. Ethyl 5-norbornene-2-carboxylate. Available from: [Link]
-
Semantic Scholar. Ring-opening metathesis polymerization (ROMP) of norbornene by a Group VIII carbene complex in protic media. (1992). Available from: [Link]
-
PubChem. Ethyl 5-norbornene-2-carboxylate, endo-. Available from: [Link]
Sources
- 1. ETHYL 5-NORBORNENE-2-CARBOXYLATE (MIXTURE OF ENDO AND EXO) | 10138-32-6 [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. sciforum.net [sciforum.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Beyond the Benchmark: A Comparative Guide to Alternative Monomers for Ring-Opening Metathesis Polymerization
An In-depth Technical Guide for Researchers
Ring-Opening Metathesis Polymerization (ROMP) stands as a cornerstone technique in modern polymer chemistry, prized for its remarkable functional group tolerance, mild reaction conditions, and the ability to produce polymers with controlled molecular weights and complex architectures.[1][2][3][4][5] For years, functionalized norbornenes, particularly esters like Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate, have served as the workhorse monomers. Their high ring strain ensures a strong thermodynamic driving force for polymerization, making them reliable and highly reactive starting materials.[5][6][7]
However, the expanding horizons of materials science, drug delivery, and specialty chemicals demand polymers with tailored properties that often transcend the capabilities of standard polynorbornene backbones. The need for enhanced thermal stability, controlled degradability, specific surface properties, or chemical recyclability has spurred the exploration of a diverse landscape of alternative monomers.
This guide provides a comparative analysis of promising alternatives to this compound. We will delve into the performance of different monomer classes, supported by experimental data, to equip researchers, scientists, and drug development professionals with the insights needed to select the optimal building blocks for their next generation of advanced polymeric materials.
The Foundation of Comparison: Key Performance Metrics
The suitability of a monomer for ROMP is not a singular quality but a balance of several interconnected factors. Our comparison is grounded in the following core metrics:
-
Polymerization Kinetics & Control: The rate of polymerization is fundamentally linked to the monomer's ring strain and steric profile.[6][7][8] Highly strained rings like norbornenes and cyclobutenes polymerize rapidly, while less strained systems like cyclooctenes react more slowly.[7][9] The ability to achieve a "living" polymerization—where termination and chain-transfer events are suppressed—is critical for synthesizing well-defined block copolymers and controlling molecular weight.[4] Modern ruthenium-based catalysts, such as the Grubbs series, offer exceptional control for a wide range of monomers.[1][10]
-
Resulting Polymer Properties: The ultimate application dictates the desired material properties. Key characteristics include:
-
Thermal Properties: Glass transition temperature (Tg) and decomposition temperature (Td) define the material's operational window.[4][11]
-
Mechanical Performance: Properties like stiffness and elasticity are direct consequences of the polymer backbone's structure.[2][11][12]
-
Physicochemical Attributes: Functionalities incorporated into the monomer can control solubility, surface energy, gas permeability, and even introduce stimuli-responsive or biodegradable behavior.[1][13][14][15]
-
-
Synthetic Accessibility: The ease and scalability of monomer synthesis are crucial practical considerations for any research program. Monomers derived from readily available starting materials via high-yielding reactions are always preferred.[16][17][18]
A Curated Selection of Alternative Monomers
We will now explore several classes of monomers that offer distinct advantages over the standard norbornene ester.
Oxanorbornene and Aza-norbornene Derivatives: Engineering the Backbone
Introducing heteroatoms into the bicyclic norbornene scaffold is a powerful strategy for tuning polymer properties.
-
Oxanorbornene Derivatives: These monomers, readily synthesized via a Diels-Alder reaction between furan and a suitable dienophile, contain an oxygen atom in the bridge.[19] This modification can introduce a degree of hydrophilicity and, in some cases, provide a site for backbone degradation.[1] The polymerization kinetics of oxanorbornenes can be finely tuned; for example, introducing steric hindrance via substitution can slow the rate of propagation, allowing for greater control even with highly active second-generation Grubbs catalysts.[20] Oxanorbornene imides, in particular, are easily synthesized and are excellent candidates for creating precisely functionalized multiblock copolymers.[16][21][22]
-
Aza-norbornene Derivatives: Replacing the bridging oxygen with a nitrogen atom opens the door to a new family of functional materials.[4] The nitrogen's lone pair can influence catalyst interaction, and the substituent on the nitrogen provides a convenient handle for introducing a vast array of functional groups. Critically, using chiral Vince lactam as a starting material allows for the synthesis of chiral aza-norbornene monomers. The subsequent ROMP, depending on the choice of catalyst, can yield polymers with tunable tacticity (isotactic or syndiotactic), which significantly impacts the material's thermal and mechanical properties.[4]
Cyclooctene Derivatives: Access to Elastomers and Recyclable Materials
Cyclooctenes generally possess lower ring strain than norbornenes, leading to polymers with lower glass transition temperatures and more elastomeric properties.[13][23]
-
Functionalized Cyclooctenes: These monomers can be copolymerized with cis-cyclooctene to create modified polycyclooctenes with enhanced solubility and tailored thermal properties.[13]
-
trans-Cyclooctene: This isomer possesses significantly higher ring strain (16.7 kcal/mol) compared to its cis counterpart (7.4 kcal/mol), making it an excellent monomer for living ROMP.[24] Its polymerization proceeds with minimal side reactions, yielding narrowly dispersed polymers.[24][25]
-
Fused-Ring Cyclooctenes for Depolymerization: A groundbreaking development is the synthesis of cyclooctene derivatives fused with a cyclobutane ring.[26][27] This structural modification precisely tunes the ring strain to a level where the polymerization becomes reversible. After their useful life, the resulting polymers can be efficiently depolymerized back to the constituent monomers using a metathesis catalyst, paving the way for chemically recyclable plastics and elastomers.[26][27]
Heterocyclic Monomers for Backbone Degradability
A major limitation of traditional ROMP polymers is their robust, all-carbon backbone, which resists degradation.[5] To address this, monomers have been designed to incorporate cleavable linkages directly into the polymer chain.
-
7-Oxa-2,3-diazanorbornene (ODAN): This novel monomer class is synthesized in a single step and exhibits exceptionally high ring strain (22.8 kcal/mol), even greater than norbornene.[17][28] This high reactivity enables well-controlled, living polymerizations to produce precisely defined homo- and block-copolymers. The resulting polymer backbone contains hydrolyzable hemiaminal ether groups, allowing the material to degrade under physiological conditions at tunable rates.[17][28] This makes ODAN-based polymers highly promising for applications in drug delivery and temporary medical devices.
Comparative Performance Data
The following table summarizes key experimental data for polymers synthesized from the benchmark monomer and selected alternatives, illustrating the diverse properties that can be achieved.
| Monomer Class | Specific Monomer Example | Catalyst | Mn (kDa) | Đ (PDI) | Tg (°C) | Key Feature/Advantage | Reference |
| Benchmark Norbornene | Methyl 5-norbornene-2-carboxylate | Grubbs' 2nd Gen | - | - | ~35-45 | High reactivity, well-studied | General Knowledge |
| Aza-norbornene | N-(4-methylbenzenesulfonyl)-2-azabicyclo[2.2.1]hept-5-ene | Ru-3 (G3) | 213.2 | 1.05 | 128.2 | Tunable tacticity, living polymerization | [4] |
| Aza-norbornene | N-(4-methylbenzenesulfonyl)-2-azabicyclo[2.2.1]hept-5-ene | Ru-5 (cyclometalated) | 103.9 | 1.08 | 133.6 | Syndiotactic microstructure | [4] |
| Cyclooctene Derivative | Butyl ester functionalized fused-ring E-cyclooctene | Grubbs' Catalyst | - | Narrow | - | Chemically recyclable (depolymerizable) | [26] |
| Degradable Heterocycle | Di-tert-butyl 7-oxa-2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate (ODAN) | Grubbs' 3rd Gen (G3) | 26.4 | 1.12 | - | Backbone degradability, high ring strain | [17] |
| Norbornene Imide | N-(2-hydroxyethyl) oxanorbornene imide | Grubbs' 3rd Gen (G3) | - | Low | - | Precise functionalization, single-unit addition capability | [16] |
Note: Experimental conditions (catalyst loading, solvent, temperature) vary between studies and directly impact results. This table is for comparative illustration.
Visualizing the Chemistry and Workflow
To better understand the underlying processes, the following diagrams illustrate the ROMP mechanism, monomer structures, and a typical experimental workflow.
Caption: The catalytic cycle of Ring-Opening Metathesis Polymerization (ROMP).
Caption: A generalized workflow for a typical ROMP experiment.
Experimental Protocols
Trustworthy and reproducible results are paramount in scientific research. The following protocols provide a self-validating framework for conducting ROMP.
Protocol 1: General Procedure for ROMP of a Functionalized Norbornene
This protocol describes a typical small-scale polymerization using a Grubbs-type catalyst.
Causality Behind Choices:
-
Inert Atmosphere: Ruthenium catalysts, while robust, can be sensitive to oxygen over long periods. A nitrogen or argon atmosphere ensures catalyst longevity and reproducibility. [29]* Anhydrous Solvent: While many Grubbs catalysts tolerate some water, using dry solvent (e.g., dichloromethane or THF) prevents potential side reactions and ensures optimal performance.
-
Ethyl Vinyl Ether: This compound is a highly effective terminating agent. It reacts with the propagating ruthenium carbene to form a stable, inactive Fischer-type carbene, effectively stopping chain growth. [3] Step-by-Step Methodology:
-
Preparation: In a nitrogen-filled glovebox, add the desired amount of monomer (e.g., 100 mg, 0.5 mmol) to a dry vial equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous dichloromethane (DCM) to achieve the target concentration (typically 0.1-1.0 M). Stir until the monomer is fully dissolved.
-
Initiator Stock Solution: In a separate vial, prepare a stock solution of the Grubbs catalyst (e.g., Grubbs' 3rd Generation, G3) in a minimal amount of anhydrous DCM. The concentration should be calculated based on the desired monomer-to-initiator ratio (e.g., 100:1 for a target degree of polymerization of 100).
-
Initiation: Using a microsyringe, rapidly inject the required volume of the catalyst stock solution into the stirring monomer solution. The reaction mixture may change color or viscosity as polymerization proceeds.
-
Polymerization: Allow the reaction to stir at room temperature for the designated time (from minutes to hours, depending on monomer reactivity). Monitor conversion by taking aliquots for ¹H NMR analysis if desired.
-
Termination: Add an excess of a quenching agent, such as ethyl vinyl ether (typically >20 equivalents relative to the catalyst), to the reaction mixture. Allow it to stir for 30 minutes.
-
Isolation: Remove the vial from the glovebox. Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol).
-
Purification: Collect the precipitated polymer by filtration or centrifugation. Wash the polymer with fresh non-solvent and dry it under vacuum to a constant weight.
-
Characterization: Analyze the polymer's molecular weight and dispersity (Đ) by Gel Permeation Chromatography (GPC), confirm its structure by NMR spectroscopy, and determine its thermal properties using DSC and TGA.
Protocol 2: Synthesis of a Degradable Polymer via ROMP of an ODAN Monomer
This protocol is adapted from literature for the synthesis of a backbone-degradable polymer. [17] Causality Behind Choices:
-
Grubbs' 3rd Generation (G3) Catalyst: G3 is chosen for its fast initiation and high stability, which provides excellent control over the living polymerization of highly reactive monomers like ODAN, resulting in low dispersity. [10][17]* Tetrahydrofuran (THF): THF is an excellent solvent for both the monomer and the resulting polymer, ensuring the reaction remains homogeneous.
Step-by-Step Methodology:
-
Monomer Preparation: Synthesize the ODAN monomer (e.g., Di-tert-butyl 7-oxa-2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate) via a one-step hetero-Diels-Alder cycloaddition of furan and di-tert-butyl azodicarboxylate. [17]Purify by column chromatography.
-
Reaction Setup: In a nitrogen-filled glovebox, dissolve the ODAN monomer (e.g., 50 mg) in anhydrous THF in a 4 mL vial with a stir bar.
-
Initiation: Add the appropriate amount of a stock solution of G3 catalyst in THF to begin the polymerization.
-
Monitoring: Allow the reaction to proceed at room temperature. The living nature of the polymerization allows for the synthesis of block copolymers by sequential addition of another monomer at this stage if desired. [17]5. Termination & Isolation: After full conversion is achieved (as determined by ¹H NMR), terminate the reaction with ethyl vinyl ether. Precipitate the polymer into cold methanol, filter, and dry under vacuum.
-
Hydrolysis Test (Validation): To confirm backbone degradability, dissolve a sample of the purified polymer in a THF/HCl solution. Monitor the degradation over time by GPC, which will show a decrease in molecular weight as the hemiaminal ether linkages are cleaved.
Conclusion and Future Outlook
While this compound remains a valuable and reliable monomer for ROMP, the field has matured significantly. The strategic selection of alternative monomers offers a powerful toolkit to design and synthesize polymers with precisely controlled, advanced functionalities. Oxanorbornenes and aza-norbornenes provide routes to polymers with modified backbones and tunable tacticity. [4][20]Cyclooctene derivatives enable the creation of soft elastomers and, critically, materials capable of chemical recycling. [26][27]Finally, novel heterocyclic monomers like ODAN are unlocking the potential of ROMP for creating truly biodegradable materials for biomedical applications. [17][28] By understanding the interplay between monomer structure, catalyst choice, and polymerization conditions, researchers can move beyond the benchmark and harness the full potential of ROMP to address the complex challenges in materials science and medicine.
References
- Source: Polymer Chemistry (RSC Publishing)
- Title: Synthesis of Functionalizable and Degradable Polymers by ROMP Source: PMC - NIH URL
- Title: Main group functionalized polymers through ring-opening metathesis polymerization (ROMP)
- Title: Fast Ring-Opening Metathesis Polymerization of Tricyclic Oxanorbornene Derivatives Source: Macromolecules - ACS Publications URL
- Title: What Is Ring-Opening Metathesis Polymerization (ROMP)?
- Title: Functional end groups for polymers prepared using ring-opening metathesis polymerization Source: Nature URL
- Title: ROMP of Functionalized Cyclooctene and Norbornene Derivatives and their Copolymerization with Cyclooctene Source: Taylor & Francis URL
- Source: OSTI.
- Title: Synthesis and Gas Permeation Properties of Functionalized Norbornene-Based Polymers Source: Current Organic Chemistry URL
- Title: Chemically Recyclable Polymers from Living ROMP of Cyclooctene Derivatives Source: OhioLINK URL
- Title: Simple Monomers for Precise Polymer Functionalization During Ring-Opening Metathesis Polymerization Source: ORNL URL
- Title: Synthesis and Gas Permeation Properties of Functionalized Norbornene-Based Polymers Source: Bentham Science URL
- Title: Synthesis and Aqueous Ring Opening Metathesis Polymerization of 7-Oxanorbornene Derivatives Source: ProQuest URL
- Title: Depolymerizable ROMP polymers based on fused ring cyclooctene monomers Source: American Chemical Society URL
- Title: New tricks for catalytic and catalytic living ROMP using Grubbs-catalysts Source: American Chemical Society URL
- Title: Highly Strained Tricyclic Oxanorbornenes with Uncommon Reactivity Enable Rapid ROMP for Thermally High-Performing Polyenes Source: Macromolecules - ACS Publications URL
- Title: 7-Oxa-2,3-Diazanorbornene: A One-Step Accessible Monomer for Living Ring-Opening Metathesis Polymerization to Produce Backbone-Biodegradable Polymers Source: CCS Chemistry URL
- Title: Chiral poly(aza-norbornene)
- Title: 7-Oxa-2,3-diazanorbornene: A One-Step Accessible Monomer for Living ROMP to Produce Backbone-Biodegradable Polymers Source: ChemRxiv URL
- Title: The Living ROMP of trans-Cyclooctene Source: Caltech Authors URL
- Title: Palladium-Catalyzed Synthesis of Norbornene-Based Polar-Functionalized Polyolefin Elastomers Source: Macromolecules - ACS Publications URL
- Title: Probing Catalyst Degradation in Metathesis of Internal Olefins: Expanding Access to Amine-Tagged ROMP Polymers Source: ACS Publications URL
- Title: Ring opening metathesis polymerization (ROMP)
- Title: Catalytic living ring-opening metathesis polymerization Source: FOLIA URL
- Title: The Living ROMP of trans-Cyclooctene Source: PMC - NIH URL
- Title: Synthesis and properties of poly(norbornene)
- Title: Practical Route for Catalytic Ring-Opening Metathesis Polymerization Source: JACS Au URL
- Title: Living ring-opening metathesis polymerization Source: ScienceDirect URL
- Title: N-Amino Norbornene Imides as Scalable Monomers for Living Ring-Opening Metathesis Polymerization Source: ACS Macro Letters URL
- Title: a Ring opening metathesis polymerization (ROMP) by 2nd-generation...
- Title: A Review of the Ring-opening Metathesis Polymerization Involving Norbornene or Its Derivatives Source: ResearchGate URL
- Title: Ring-Opening Polymerization—An Introductory Review Source: MDPI URL
- Title: Simple Monomers for Precise Polymer Functionalization During Ring-Opening Metathesis Polymerization Source: Macromolecules - ACS Publications URL
- Title: User Guide to Ring-Opening Metathesis Polymerization of endo-Norbornene Monomers with Chelated Initiators Source: Macromolecules - ACS Publications URL
Sources
- 1. Synthesis of Functionalizable and Degradable Polymers by ROMP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. 20.210.105.67 [20.210.105.67]
- 4. Chiral poly(aza-norbornene) derivatives with tunable tacticity and living ROMP capability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. 20.210.105.67 [20.210.105.67]
- 8. pubs.acs.org [pubs.acs.org]
- 9. m.youtube.com [m.youtube.com]
- 10. folia.unifr.ch [folia.unifr.ch]
- 11. folia.unifr.ch [folia.unifr.ch]
- 12. pubs.acs.org [pubs.acs.org]
- 13. tandfonline.com [tandfonline.com]
- 14. benthamdirect.com [benthamdirect.com]
- 15. eurekaselect.com [eurekaselect.com]
- 16. osti.gov [osti.gov]
- 17. chinesechemsoc.org [chinesechemsoc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Synthesis and Aqueous Ring Opening Metathesis Polymerization of 7-Oxanorbornene Derivatives - ProQuest [proquest.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Simple Monomers for Precise Polymer Functionalization During Ring-Opening Metathesis Polymerization | ORNL [ornl.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. The Living ROMP of trans-Cyclooctene - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The Living ROMP of trans-Cyclooctene [authors.library.caltech.edu]
- 26. OhioLINK ETD: Shi, Zhen [etd.ohiolink.edu]
- 27. Depolymerizable ROMP polymers based on fused ring cyclooctene monomers - American Chemical Society [acs.digitellinc.com]
- 28. chemrxiv.org [chemrxiv.org]
- 29. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Norbornene Polymerization: A Comparative Study of Catalytic Systems
For researchers and professionals in materials science and drug development, polynorbornene stands out due to its exceptional properties: high thermal stability, impressive chemical resistance, and tunable mechanical characteristics.[1][2][3] The choice of catalyst is the single most critical decision in harnessing the potential of this unique polymer, as it dictates the polymerization pathway, the polymer's final structure, and its ultimate performance.
This guide provides an in-depth comparison of the primary catalytic systems for norbornene polymerization. We will move beyond a simple listing of options to explore the causality behind catalyst selection, offering field-proven insights into how different systems achieve specific polymer architectures. We will dissect the two major polymerization routes—Ring-Opening Metathesis Polymerization (ROMP) and Vinyl-Addition Polymerization (VAP)—and provide the data and protocols necessary to make informed experimental decisions.
The Two Paths of Norbornene Polymerization: ROMP vs. VAP
Norbornene, a strained bicyclic olefin, can be polymerized through two distinct mechanisms, each yielding a polymer with a fundamentally different backbone structure and properties.
-
Ring-Opening Metathesis Polymerization (ROMP): This pathway involves a metal carbene catalyst that breaks the double bond within the norbornene ring.[4] The ring "opens up" and connects with other opened rings to form an unsaturated polymer backbone containing repeating cyclopentenylevinylene units.[5][6] This method is renowned for its tolerance of a wide variety of functional groups on the monomer.[7]
-
Vinyl-Addition Polymerization (VAP): In this process, the catalyst breaks the π-bond of the olefin without opening the ring.[1][8] The bicyclic norbornane structure remains intact, creating a fully saturated and highly rigid polymer backbone.[1][2] These polymers are prized for their high glass transition temperatures (Tg) and excellent thermal stability.[1][2]
The choice between these pathways is entirely dependent on the desired end-product characteristics, and this choice is controlled by the catalyst.
Caption: Deciding between ROMP and VAP for desired polymer backbones.
Catalysts for Ring-Opening Metathesis Polymerization (ROMP)
ROMP is a powerful and versatile polymerization method, largely due to the development of well-defined, single-component catalysts.[4] The reaction is initiated by a metal-carbene complex, which proceeds through a metallacyclobutane intermediate.
The ROMP Mechanism
Caption: The catalytic cycle of Ring-Opening Metathesis Polymerization (ROMP).
Key ROMP Catalyst Families
Schrock Catalysts (Molybdenum & Tungsten): Developed by Richard Schrock, these catalysts are molybdenum- or tungsten-based alkylidene complexes.[6][9] They are characterized by extremely high activity, enabling the polymerization of even sterically hindered or less reactive monomers.[6]
-
Expertise & Experience: The high electrophilicity of the metal center in Schrock catalysts makes them exceptionally reactive. However, this reactivity comes at the cost of stability; they are highly sensitive to air, moisture, and certain functional groups, requiring stringent handling conditions (e.g., glovebox or Schlenk techniques).[6] Their primary advantage lies in stereoselectivity, with specific initiators capable of producing highly cis- or trans-polymers, and in some cases, with specific tacticity (>98% cis, isotactic or >98% cis, syndiotactic).[10][11]
Grubbs' Catalysts (Ruthenium): The development of ruthenium-based catalysts by Robert H. Grubbs revolutionized ROMP by introducing unprecedented air and moisture stability.[6][7] These catalysts are commercially available in several generations.
-
1st Generation: The original (PCy3)2Cl2Ru=CHPh is a robust workhorse but has lower activity compared to Schrock catalysts and later Grubbs generations.[7]
-
2nd Generation: This catalyst replaces one phosphine (PCy3) ligand with an N-heterocyclic carbene (NHC), dramatically increasing its activity and making it suitable for a wider range of monomers, including more sterically demanding ones.[7]
-
3rd Generation (Hoveyda-Grubbs type): These feature a chelating isopropoxybenzylidene ligand, which imparts even greater stability and allows for initiation at higher temperatures.[12] They are often the catalyst of choice for controlled, living polymerizations.[12]
-
Trustworthiness: The key advantage of Grubbs' catalysts is their remarkable tolerance to a vast array of functional groups (alcohols, acids, aldehydes) and their stability, which allows for experiments to be conducted on the benchtop with minimal precautions.[7][13] While traditionally producing polymers with a high trans content, newer specialized ruthenium catalysts have been developed that show high cis-selectivity.[14]
Comparative Data: Schrock vs. Grubbs' Catalysts
| Feature | Schrock Catalysts | Grubbs' Catalysts (2nd/3rd Gen) |
| Metal Center | Molybdenum (Mo), Tungsten (W) | Ruthenium (Ru) |
| Catalytic Activity | Very High | High |
| Air & Moisture Stability | Low (Requires inert atmosphere) | High (Bench-stable) |
| Functional Group Tolerance | Moderate | Very High[7] |
| Stereoselectivity | Tunable (High cis or trans)[10] | Typically high trans (Specialty cis catalysts exist)[14] |
| Polymerization Control | Good | Excellent (Living polymerization is common)[12] |
Experimental Protocol: General ROMP of Norbornene with Grubbs' 3rd Gen. Catalyst
This protocol provides a self-validating system for achieving a well-defined polynorbornene. The living nature of the polymerization with G3 allows for predictable molecular weights based on the monomer-to-initiator ratio.
-
Preparation (Inert Atmosphere): In a glovebox or under a nitrogen atmosphere using a Schlenk line, add norbornene (e.g., 100 molar equivalents) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous, degassed solvent (e.g., dichloromethane or toluene) to achieve the desired monomer concentration (e.g., 0.5 M).[15]
-
Catalyst Stock Solution: In a separate vial, dissolve Grubbs' 3rd generation catalyst (1 molar equivalent) in a small amount of the same anhydrous, degassed solvent.
-
Initiation: Rapidly inject the catalyst solution into the vigorously stirring monomer solution. A color change is typically observed.
-
Polymerization: Allow the reaction to stir at room temperature. The solution's viscosity will increase noticeably as the polymer forms. Reaction times can range from minutes to a few hours, which can be monitored by taking aliquots for ¹H NMR analysis to observe the disappearance of monomer olefin protons.[15][16]
-
Termination: To quench the reaction, add a small excess of ethyl vinyl ether and allow it to stir for 30 minutes. This process removes the active ruthenium carbene from the polymer chain ends.[15]
-
Precipitation & Isolation: Pour the viscous polymer solution into a large volume of rapidly stirring methanol. The polynorbornene will precipitate as a white solid.
-
Purification: Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
Catalysts for Vinyl-Addition Polymerization (VAP)
VAP produces polymers with a saturated, aliphatic backbone, leading to materials with high thermal stability and rigidity.[1][2] This is achieved primarily with late-transition metal catalysts, often requiring a cocatalyst for activation.
Key VAP Catalyst Families
Late-Transition Metal Catalysts (Palladium & Nickel): These are the most effective and widely studied catalysts for norbornene VAP.[17] The specific performance—activity, polymer molecular weight, and tolerance to functional groups—is highly dependent on the ligand architecture around the metal center and the cocatalyst used.
-
Expertise & Experience: Palladium complexes, particularly those with N-heterocyclic carbene (NHC) or phosphine ligands, are highly efficient.[1][8][18] Cationic Pd-NHC complexes can act as stable, single-component catalysts that are tolerant to air and functional groups, capable of polymerizing at very low catalyst loadings (as low as 2 ppm).[8] Nickel(II) complexes, often bearing diimine or (pyridyl)imine ligands, also show very high catalytic activities, especially when activated by a cocatalyst.[3][19] Sterically bulky ligands on Ni(II) catalysts can produce polymers with exceptionally high molecular weights (Mw > 1,000,000 g/mol ).[19]
-
Trustworthiness & Causality: The choice of cocatalyst is crucial. Methylaluminoxane (MAO) is a common and powerful activator for many Ni and Pd systems.[3][20][21] Boranes, such as tris(pentafluorophenyl)borane (B(C6F5)3), often in combination with a trialkylaluminum scavenger like triethylaluminium (TEA), serve as effective activators by abstracting a ligand from the precatalyst to generate a highly active cationic species.[18][22] The system PdCl2(dppe)/B(C6F5)3/TEA has been shown to yield extremely high polymerization activity.[18] The mechanism involves the insertion of the norbornene double bond into the metal-alkyl bond of the active catalytic species.
Comparative Data: Late-Transition Metal VAP Catalysts
| Catalyst System | Cocatalyst | Typical Activity (g PNB / mol·h) | Polymer Mw ( g/mol ) | Polymer Tg (°C) | Key Features |
| Ni(II)-diimine | MAO | ~10^6 - 10^7[3] | High (> 1 x 10^6)[19] | High (~300)[19] | Very high activity and molecular weight. |
| Pd(II)-NHC | None (Cationic) | High | High (up to 1.4 x 10^6)[1][2] | > 300 | Single-component, air-stable, functional group tolerant.[8] |
| Pd(II)-phosphine | B(C6F5)3 / TEA | Extremely High (~10^7)[18] | High | High | Borane activation leads to exceptional activity.[18] |
| Pd(II)-pincer | MAO or Et2AlCl | ~10^6[23] | - | - | Stable pincer ligands provide robust catalysts.[23] |
Experimental Protocol: VAP of Norbornene with a Pd-NHC Catalyst
This protocol describes a typical procedure for vinyl-addition polymerization.
-
Preparation: In an inert atmosphere (glovebox), add the desired amount of norbornene monomer to a Schlenk flask containing a magnetic stir bar.
-
Solvent Addition: Add anhydrous toluene to the flask to achieve the desired concentration.
-
Catalyst Activation (if required): If using a two-component system (e.g., a neutral Pd complex and a cocatalyst like MAO), add the cocatalyst solution to the monomer solution and stir for a few minutes.
-
Initiation: Dissolve the Pd-catalyst in a small amount of toluene and inject it into the monomer solution to start the polymerization. For single-component cationic catalysts, this is the only addition required after the monomer is dissolved.[8]
-
Polymerization: Stir the reaction at the desired temperature (e.g., 25-50 °C). The reaction is often very fast.
-
Quenching: Terminate the polymerization by adding a small amount of acidified methanol.
-
Isolation: The resulting polymer, which is often insoluble, is collected by filtration.
-
Purification: Wash the polymer extensively with methanol and then dry it under vacuum at an elevated temperature (e.g., 60-80 °C) to a constant weight.
Catalyst Selection Guide
Choosing the optimal catalyst requires balancing the desired polymer properties with practical experimental considerations. The following decision workflow can guide this process.
Caption: A workflow for selecting the appropriate norbornene polymerization catalyst.
Conclusion
The catalytic polymerization of norbornene offers a rich landscape for creating advanced materials. The choice between ROMP and VAP provides a fundamental level of control over the polymer backbone. Within each class, a diverse array of catalysts offers further tuning of properties like stereochemistry, molecular weight, and functional group compatibility. Grubbs' ruthenium catalysts provide an accessible and robust entry point for ROMP, enabling the synthesis of functionalized polymers with excellent control.[6][7] For applications demanding maximum thermal and chemical stability, the vinyl-addition polymers produced by late-transition metal catalysts, particularly palladium and nickel systems, are unparalleled.[1][2][17] By understanding the mechanisms and comparative performance data presented here, researchers can strategically select the ideal catalyst to synthesize polynorbornenes tailored to their specific application needs.
References
-
A Review of the Ring-opening Metathesis Polymerization Involving Norbornene or Its Derivatives. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Bermesheva, E. V., et al. (2023). Vinyl-Addition Homopolymeization of Norbornenes with Bromoalkyl Groups. MDPI. Retrieved January 4, 2026, from [Link]
-
Bermesheva, E. V., et al. (2022). Air-Stable Single-Component Pd-Catalysts for Vinyl-Addition Polymerization of Functionalized Norbornenes. ACS Catalysis. Retrieved January 4, 2026, from [Link]
-
Bermesheva, E. V., et al. (2023). Vinyl-Addition Homopolymeization of Norbornenes with Bromoalkyl Groups. PubMed. Retrieved January 4, 2026, from [Link]
-
Kaminsky, W., & Funck, A. (n.d.). Borane Activators for Late-Transition Metal Catalysts in Norbornene Polymerization. Macromolecular Rapid Communications. Retrieved January 4, 2026, from [Link]
-
Carlini, C., et al. (n.d.). Vinylic Polymerization of Norbornene by Late Transition Metal‐Based Catalysis. Macromolecular Chemistry and Physics. Retrieved January 4, 2026, from [Link]
-
Bermesheva, E. V., & Bermeshev, M. V. (n.d.). Single‐Component Catalysts for the Vinyl‐Addition Polymerization of Norbornene and its Derivatives. ResearchGate. Retrieved January 4, 2026, from [Link]
-
van der Westhuizen, B. D., et al. (n.d.). Vinyl‐Addition Polymerization of Norbornene Catalyzed by Chelating (Pyridyl)imine Metal Complexes. ResearchGate. Retrieved January 4, 2026, from [Link]
-
Ittel, S. D., & Ittel, S. D. (n.d.). Polymerization of norbornene by modified Ziegler‐catalysts. ResearchGate. Retrieved January 4, 2026, from [Link]
-
Zhang, D., et al. (2023). Copolymerization of Norbornene and Methyl Acrylate by Nickel Catalyst Bearing 2-(Diarylphosphino)-N-phenylbenzenamine Ligands. MDPI. Retrieved January 4, 2026, from [Link]
-
Bermeshev, M. V., et al. (2020). Cationic Polymerization of Norbornene Derivatives in the Presence of Boranes. Macromolecules. Retrieved January 4, 2026, from [Link]
-
Bianchini, C., et al. (n.d.). Polymerisation of Norbornene Catalysed by Highly Active Tetradentate Chelated α‐Diimine Nickel Complexes. ResearchGate. Retrieved January 4, 2026, from [Link]
-
Li, J., et al. (2024). Synthesis, Characterization, and Comparative Study on Norbornene Polymerization of CNN and PCN Pincer Palladium Complexes. MDPI. Retrieved January 4, 2026, from [Link]
-
Demonceau, A., et al. (n.d.). Probing the Stereoselectivity of the Ruthenium-Catalyzed Ring-Opening Metathesis Polymerization of Norbornene and Norbornadiene. ORBi. Retrieved January 4, 2026, from [Link]
-
Zhang, D., et al. (2023). Norbornene Copolymerization with Polar Monomers Catalyzed by Palladium Catalysts Containing Imidazolidin-2-imine/Guanidine Ligands. Inorganic Chemistry. Retrieved January 4, 2026, from [Link]
-
Zhang, D., et al. (2023). Tunable Late-Transition-Metal-Catalyzed Polymerization for Controlled Polymer Synthesis. MDPI. Retrieved January 4, 2026, from [Link]
-
Anastasaki, A., et al. (2021). Survey of Catalysts for Frontal Ring-Opening Metathesis Polymerization. ACS Macro Letters. Retrieved January 4, 2026, from [Link]
-
Commarieu, B., et al. (2022). Simple & Efficient: Catalytic Insertion Polymerization: Functional Norbornenes l Protocol Preview. YouTube. Retrieved January 4, 2026, from [Link]
-
Kaminsky, W., & Funck, A. (2002). Borane Activators for Late-Transition Metal Catalysts in Norbornene Polymerization. Wiley Online Library. Retrieved January 4, 2026, from [Link]
-
G. L. Gregory, et al. (2023). Ring-opening metathesis polymerization of norbornene- benzoladderene (macro)monomers. RSC Publishing. Retrieved January 4, 2026, from [Link]
-
G. L. Gregory, et al. (n.d.). The influence of the norbornene anchor group in Ru- mediated ring-opening metathesis polymerization: Synthesis of linear polymer. University of Warwick. Retrieved January 4, 2026, from [Link]
-
Anastasaki, A., et al. (n.d.). Grubbs' and Schrock's Catalysts, Ring Opening Metathesis Polymerization and Molecular Brushes—Synthesis, Characterization, Properties and Applications. PMC - NIH. Retrieved January 4, 2026, from [Link]
-
Espinet, P., et al. (n.d.). Palladium Catalysts for Norbornene Polymerization. A Study by NMR and Calorimetric Methods. ResearchGate. Retrieved January 4, 2026, from [Link]
-
Gregory, G. L., et al. (2023). Ring-opening metathesis polymerization of norbornene–benzoladderene (macro)monomers. pubs.rsc.org. Retrieved January 4, 2026, from [Link]
-
Keitz, B. K., et al. (n.d.). Cis-Selective Ring-Opening Metathesis Polymerization with Ruthenium Catalysts. PMC. Retrieved January 4, 2026, from [Link]
-
Flook, M. M., et al. (2015). Stereospecific Ring-Opening Metathesis Polymerization (ROMP) of Norbornene and Tetracyclododecene by Mo and W Initiators. DSpace@MIT. Retrieved January 4, 2026, from [Link]
-
Al-Badri, Z. M., et al. (n.d.). Practical Route for Catalytic Ring-Opening Metathesis Polymerization. PMC - NIH. Retrieved January 4, 2026, from [Link]
-
Ojwach, S. O., et al. (n.d.). Vinyl Addition Polymerization of Norbornene Derivatives by Palladium(II) Catalytic System: Comparison of In Situ Versus Complex Catalysts. ResearchGate. Retrieved January 4, 2026, from [Link]
-
Nikiforidis, G., et al. (2022). Copolymerization of Norbornene and Norbornadiene Using a cis-Selective Bimetallic W-Based Catalytic System. MDPI. Retrieved January 4, 2026, from [Link]
-
Anastasaki, A., et al. (n.d.). Grubbs' and Schrock's catalysts. ResearchGate. Retrieved January 4, 2026, from [Link]
-
Al-Badri, Z. M., et al. (n.d.). N-Amino Norbornene Imides as Scalable Monomers for Living Ring-Opening Metathesis Polymerization. ACS Macro Letters. Retrieved January 4, 2026, from [Link]
-
ChemistRn. (2022). Grubb's catalyst and Schrock's catalyst. Chemistry Notes. Retrieved January 4, 2026, from [Link]
-
Xia, Y., et al. (2009). Highly Tactic Cyclic Polynorbornene: Stereoselective Ring Expansion Metathesis Polymerization of Norbornene Catalyzed by a New Tethered Tungsten-Alkylidene Catalyst. Journal of the American Chemical Society. Retrieved January 4, 2026, from [Link]
-
G. L. Gregory, et al. (2022). User Guide to Ring-Opening Metathesis Polymerization of endo-Norbornene Monomers with Chelated Initiators. Macromolecules. Retrieved January 4, 2026, from [Link]
-
C&EN. (2002). OLEFIN METATHESIS: BIG DEAL REACTION. C&EN. Retrieved January 4, 2026, from [Link]
-
Anonymous. (n.d.). Both Schrock and Grubbs type alkene metathesis catalysts have a low coordination number CN = 4 (after dissociation of PCy by. University of Zurich. Retrieved January 4, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Vinyl-Addition Homopolymeization of Norbornenes with Bromoalkyl Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. Grubbs’ and Schrock’s Catalysts, Ring Opening Metathesis Polymerization and Molecular Brushes—Synthesis, Characterization, Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistnotes.com [chemistnotes.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Cis-Selective Ring-Opening Metathesis Polymerization with Ruthenium Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. par.nsf.gov [par.nsf.gov]
- 17. researchgate.net [researchgate.net]
- 18. ac1.hhu.de [ac1.hhu.de]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. discovery.researcher.life [discovery.researcher.life]
- 23. mdpi.com [mdpi.com]
A Spectroscopic Guide to Differentiating Endo and Exo Isomers of Methyl Bicyclo[2.2.1]hept-5-ene-2-carboxylate
In the realm of synthetic chemistry, particularly in the construction of complex cyclic systems, the Diels-Alder reaction stands as a cornerstone. The cycloaddition of cyclopentadiene and methyl acrylate is a classic example, yielding a mixture of two diastereomers: endo- and exo-Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate. The seemingly subtle difference in the spatial arrangement of the methyl carboxylate group has profound implications for the spectroscopic properties of these isomers. This guide provides an in-depth comparative analysis of the spectroscopic signatures of these two molecules, offering researchers a practical framework for their identification and characterization.
The Stereochemical Landscape: Endo vs. Exo
The bicyclo[2.2.1]heptene framework, commonly known as the norbornene system, is a rigid, strained bicyclic structure. The terms endo and exo describe the relative stereochemistry of substituents on this framework. In the context of the Diels-Alder product from cyclopentadiene and methyl acrylate, the endo isomer is the one where the methyl carboxylate group is oriented towards the carbon-carbon double bond, while in the exo isomer, it is directed away from the double bond.
The formation of these isomers is governed by kinetic and thermodynamic control. The endo isomer is the kinetically favored product due to secondary orbital interactions between the developing π-system of the diene and the electron-withdrawing group of the dienophile in the transition state.[1] However, the exo isomer is the thermodynamically more stable product due to reduced steric hindrance.[2] Consequently, under appropriate conditions, such as elevated temperatures or the presence of a base, the endo isomer can isomerize to the more stable exo form.[2]
¹H NMR Spectroscopy: A Window into 3D Structure
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for distinguishing between the endo and exo isomers. The rigid bicyclic structure fixes the relative orientations of the protons, leading to distinct chemical shifts and coupling constants.
A key diagnostic feature is the chemical shift of the proton attached to the same carbon as the methyl carboxylate group (H2). In the endo isomer, this proton (H2-exo) is in closer proximity to the magnetically anisotropic π-system of the double bond. This proximity results in a deshielding effect, causing the H2-exo signal to appear at a higher chemical shift (further downfield) compared to the corresponding proton (H2-endo) in the exo isomer.[3][4]
Conversely, the olefinic protons (H5 and H6) in the endo isomer experience a slight shielding effect from the nearby ester group, causing their signals to appear at a slightly lower chemical shift (upfield) compared to the exo isomer.
The coupling constants also provide valuable structural information. The coupling between the bridgehead protons (H1 and H4) and the adjacent protons can differ between the two isomers due to changes in dihedral angles.
Below is a table summarizing typical ¹H NMR chemical shifts for the ethyl ester analogues, which serve as a close approximation for the methyl esters.
| Proton | endo-Isomer (ppm) | exo-Isomer (ppm) | Key Differentiating Feature |
| H2 | ~2.92-2.96 (m) | ~2.19-2.23 (m) | H2 is significantly more downfield in the endo isomer. |
| H1, H4 (bridgehead) | ~3.21 (s), ~2.90 (s) | ~3.03 (s), ~2.89-2.95 (m) | Subtle differences in chemical shifts. |
| H5, H6 (olefinic) | ~5.94 (m), ~6.19 (m) | ~6.10 (dd), ~6.13 (dd) | Olefinic protons are slightly more upfield in the endo isomer. |
| OCH₃ | ~3.60 (s) | ~3.65 (s) | Generally similar chemical shifts. |
| H7a, H7b (bridge) | ~1.43 (d), ~1.28 (d) | ~1.53 (s), ~1.33-1.38 (m) | Bridge protons can show differences in multiplicity and chemical shift. |
| H3-endo, H3-exo | ~1.90 (td) | Complex multiplets with differing patterns. |
Note: The data for the ethyl esters from a patent filing is used as a reference.[5] The chemical shifts for the methyl esters will be very similar.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR spectroscopy provides complementary information for distinguishing the endo and exo isomers. The chemical shifts of the carbon atoms are sensitive to their steric and electronic environments.
A notable difference is often observed in the chemical shift of the carbon bearing the ester group (C2). Due to steric compression in the endo isomer (the gamma-gauche effect), the C2 signal may appear at a slightly different chemical shift compared to the less sterically hindered exo isomer. Similarly, the olefinic carbons (C5 and C6) can exhibit subtle differences in their chemical shifts due to the different spatial relationship with the ester functionality.[6]
| Carbon | endo-Isomer (ppm) | exo-Isomer (ppm) | Key Differentiating Feature |
| C=O | ~175 | ~176 | Minor difference in the carbonyl carbon shift. |
| C5, C6 | ~135, ~138 | ~136, ~138 | Olefinic carbon shifts can be very similar. |
| C2 | ~47 | ~48 | C2 in the exo isomer is often slightly downfield. |
| C1, C4 | ~42, ~43 | ~42, ~43 | Bridgehead carbons are generally similar. |
| OCH₃ | ~51 | ~51 | Methyl ester carbon shifts are nearly identical. |
| C7 | ~47 | ~47 | Bridge carbon shifts are typically similar. |
| C3 | ~30 | ~30 | C3 shifts are generally comparable. |
Note: The values presented are approximate and can vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
Infrared spectroscopy provides information about the functional groups present in a molecule. While both endo and exo isomers possess the same functional groups (ester, alkene, alkane), subtle differences in their vibrational frequencies can sometimes be observed due to their different steric environments.
The most prominent absorption bands for both isomers are:
-
C=O stretch (ester): A strong absorption band around 1730-1740 cm⁻¹. The exact position might differ slightly between the isomers due to steric effects influencing the bond strength.
-
C=C stretch (alkene): A medium to weak absorption band around 1630-1650 cm⁻¹.
-
=C-H stretch (alkene): Absorption bands above 3000 cm⁻¹.
-
C-O stretch (ester): Strong absorption bands in the 1100-1300 cm⁻¹ region.
-
C-H stretch (alkane): Absorption bands just below 3000 cm⁻¹.
While these major peaks will be present in both spectra, careful comparison of the fingerprint region (below 1500 cm⁻¹) may reveal minor differences in the pattern of absorptions that can be used to distinguish the isomers, although this is often less definitive than NMR spectroscopy.
Mass Spectrometry: Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Both endo- and exo-Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate have the same molecular formula (C₉H₁₂O₂) and therefore the same molecular weight (152.19 g/mol ).[7]
The fragmentation patterns of the two isomers are expected to be very similar, as the initial ionization is unlikely to be highly sensitive to the stereochemistry. A common fragmentation pathway for these compounds is a retro-Diels-Alder reaction, which would result in the loss of cyclopentadiene (m/z = 66) to give a fragment corresponding to methyl acrylate (m/z = 86). Other fragmentations involving the loss of the methoxy group (-OCH₃, m/z = 31) or the entire ester group are also possible.
While subtle differences in the relative intensities of certain fragment ions might exist due to stereochemical influences on the stability of the resulting fragment ions or transition states, these differences are often minor and may not be reliable for unambiguous isomer identification without careful calibration and comparison with authentic standards.
Experimental Protocols
Synthesis of endo- and exo-Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
The synthesis is typically achieved via a Diels-Alder reaction between cyclopentadiene and methyl acrylate.[8][9]
Materials:
-
Dicyclopentadiene
-
Methyl acrylate
-
Toluene (or other suitable solvent)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Apparatus for fractional distillation
Procedure for Kinetic (Endo-Rich) Product:
-
Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus. Gently heat dicyclopentadiene to "crack" it into cyclopentadiene monomer. The cyclopentadiene will distill at a lower temperature (around 40-42 °C). Collect the freshly distilled cyclopentadiene and keep it cold (in an ice bath) as it readily dimerizes.
-
Diels-Alder Reaction: In a round-bottom flask, dissolve methyl acrylate in a minimal amount of a suitable solvent like toluene. Cool the solution in an ice bath.
-
Slowly add the freshly prepared, cold cyclopentadiene to the methyl acrylate solution with stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
Work-up: Remove the solvent under reduced pressure. The crude product will be a mixture of endo and exo isomers, with the endo isomer being the major product.
-
Purification: The isomers can be separated by column chromatography on silica gel or by fractional distillation under reduced pressure.
Procedure for Thermodynamic (Exo-Rich) Product: To obtain a higher proportion of the exo isomer, the kinetically formed endo-rich mixture can be subjected to isomerization.
-
Dissolve the endo-rich mixture in a suitable solvent.
-
Add a catalytic amount of a base, such as sodium methoxide.
-
Heat the mixture under reflux for several hours to allow equilibration to the thermodynamically more stable exo isomer.
-
Neutralize the base, and then proceed with a standard work-up and purification as described above.
Spectroscopic Analysis
NMR Spectroscopy:
-
Prepare a solution of the purified isomer in a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Process the spectra and assign the peaks based on their chemical shifts, multiplicities, and integration values. 2D NMR techniques such as COSY and HSQC can be employed for unambiguous assignments.
IR Spectroscopy:
-
Acquire the IR spectrum of the neat liquid sample using a Fourier Transform Infrared (FTIR) spectrometer.
-
Identify the characteristic absorption bands for the ester and alkene functional groups.
Mass Spectrometry:
-
Introduce the sample into a mass spectrometer, typically via gas chromatography (GC-MS) for separation and analysis.
-
Obtain the mass spectrum and identify the molecular ion peak and major fragment ions.
Visualizing the Structural Differences
The following diagrams illustrate the key structural features of the endo and exo isomers and the workflow for their synthesis and analysis.
Caption: Key structural and ¹H NMR differences between the endo and exo isomers.
Conclusion
The differentiation of endo- and exo-Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate is a classic problem in stereochemistry that is readily solved using modern spectroscopic techniques. ¹H NMR spectroscopy, in particular, provides a clear and unambiguous method for distinguishing between these two diastereomers, primarily through the analysis of the chemical shifts of the proton alpha to the ester group and the olefinic protons, which are influenced by the anisotropic effect of the double bond. While ¹³C NMR, IR, and mass spectrometry offer supporting evidence, ¹H NMR remains the most definitive tool for routine characterization. A thorough understanding of the underlying stereochemical principles is essential for the correct interpretation of the spectroscopic data and for controlling the outcome of the synthesis of these important bicyclic compounds.
References
-
Visualization and quantification of the anisotropic effect of C=C double bonds on 1H NMR spectra of highly congested hydrocarbons-indirect estimates of steric strain. J Phys Chem A. 2008;112(22):4989-4995. [Link]
-
Distinguishing Endo and Exo Isomers of Bicyclo[2.2.1]heptane Derivatives. Chemistry Stack Exchange. [Link]
-
Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate. PubChem. [Link]
-
Carbon-13 Chemical Shifts of Polychlorobicyclo[2.2.1]heptene Derivatives. Bulletin of the Chemical Society of Japan. 1981;54(4):1271-1272. [Link]
-
Proton chemical shifts in NMR, part 17 1. Chemical shifts in alkenes and the anisotropic and steric effects of the double bond. Modgraph. [Link]
-
Chemical Shifts and Spin-Spin Coupling Interactions in the Nuclear Magnetic Resonance Spectra of endo- and exo-Norbornene Derivatives. Journal of the American Chemical Society. 1963;85(21):3402-3407. [Link]
-
Synthesis of 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester. Molecules. 2005;10(3):549-556. [Link]
- Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions.
-
Diels-‐Alder Reactions of Dienophiles and Cyclopentadiene Using a Sealed Tube. Sciforum. [Link]
- The diels-alder reaction of cyclopentadiene and methyl acryl
-
The Diels-Alder Reaction of Cyclopentadiene and Methyl Acrylate. ResearchGate. [Link]
-
Diels-Alder Reactions. Chemistry LibreTexts. [Link]
-
The Synthesis and Stereochemistry of Methyl Substituted Bicyclo[2.2.1] heptane-2-carboxaldehydes. Taylor & Francis Online. [Link]
-
Enantiomeric Differentiation of Oxygenated Bicyclo[2.2.1]heptane Derivatives by 13C NMR Spectroscopy Using Yb(hfc)3. ResearchGate. [Link]
-
Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. UCLA Chemistry and Biochemistry. [Link]
-
Asymmetric alcoholysis of meso-anhydrides mediated by alkaloids. Organic Syntheses Procedure. [Link]
-
Unprecedented formation of 2-oxaspiro[bicyclo[2.2.1]heptane-6,3′-indoline] derivatives from reaction of 3-phenacyalideneoxindole with malononitrile or ethyl cyanoacetate. RSC Publishing. [Link]
-
Investigation of exo- and endo- isomers of 5-norbornene-2,3- dicarboxylic anhydride in ethylene copolymerization. The Royal Society of Chemistry. [Link]
-
Synthesis of Bicyclo (2.2.l) Heptene Diels-Alder Adduct. Scribd. [Link]
-
Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. Scientific Research Publishing. [Link]
-
1.3: Diels-Alder_Reactions. Chemistry LibreTexts. [Link]
-
Kinetic Resolution of Racemic Methyl 3-(2-furyl) Bicyclo[2.2.1]hept-5-ene-2-carboxylate by Pig Liver Esterase. Journal of Sciences, Islamic Republic of Iran. [Link]
-
The mass spectrum and fragmentation mechanism of exo‐ and endo‐ norborneol. ResearchGate. [Link]
-
Derivatives of exo-5-Aminomethyl-endo-5-methylbicyclo[2.2.1]hept-2-ene and exo-5-Aminomethyl-endo-5-methyl-exo-2,3-epoxybicyclo[2.2.1]heptane. ResearchGate. [Link]
-
Oxanorbornenes: promising new single addition monomers for the metathesis polymerization. PubMed Central. [Link]
Sources
- 1. community.wvu.edu [community.wvu.edu]
- 2. Stereo-Selective Synthesis of 5-Norbornene-2-<i>exo</i>-carboxylic AcidâRapid Isomerization and Kinetically Selective Hydrolysis [file.scirp.org]
- 3. Visualization and quantification of the anisotropic effect of C=C double bonds on 1H NMR spectra of highly congested hydrocarbons-indirect estimates of steric strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. modgraph.co.uk [modgraph.co.uk]
- 5. modgraph.co.uk [modgraph.co.uk]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. sciforum.net [sciforum.net]
- 9. The diels-alder reaction of cyclopentadiene and methyl acrylate on γ,-alumina | CoLab [colab.ws]
A Senior Application Scientist's Guide to Confirming the Purity of Synthesized Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the realm of chemical synthesis, particularly for applications in materials science and pharmaceutical development, the purity of a compound is not merely a quality metric; it is the bedrock of reliable and reproducible results. Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate, a versatile bicyclic ester, is no exception. Its utility as a monomer in polymer synthesis and as a building block in the creation of complex organic molecules necessitates a stringent confirmation of its purity. This guide provides an in-depth comparison of analytical techniques and practical, field-tested protocols for ascertaining the purity of this synthesized compound.
The primary synthetic route to this compound is the Diels-Alder reaction between cyclopentadiene and methyl acrylate. This [4+2] cycloaddition is elegant in its efficiency but, like any chemical transformation, is susceptible to the formation of byproducts and the persistence of starting materials. The most common impurities include residual cyclopentadiene (often as its dimer, dicyclopentadiene), unreacted methyl acrylate, and crucially, the exo and endo diastereomers of the product itself.[1] The ratio of these isomers is highly dependent on reaction conditions, including temperature and the presence of Lewis acid catalysts.[2][3]
This guide will navigate the critical process of not only detecting these impurities but also quantifying them, thereby providing a comprehensive purity profile of your synthesized this compound.
Comparative Analysis of Purity Determination Techniques
The choice of analytical technique is paramount and is dictated by the specific information required. For a thorough purity assessment of this compound, a multi-faceted approach is often the most robust. The table below compares the most effective methods:
| Analytical Technique | Information Provided | Strengths | Limitations |
| ¹H and ¹³C NMR Spectroscopy | Structural confirmation, identification and quantification of diastereomers (endo/exo ratio), detection of residual starting materials and solvent. | Provides detailed structural information, non-destructive, relatively fast for qualitative analysis. | Lower sensitivity compared to chromatographic methods for trace impurities, requires deuterated solvents. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile impurities, confirmation of molecular weight. | High sensitivity and resolution for volatile compounds, provides mass spectral data for definitive identification. | Not suitable for non-volatile impurities, potential for thermal degradation of the analyte. |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of non-volatile impurities, diastereomer separation with a chiral column. | High resolution and sensitivity, suitable for a wide range of compounds, non-destructive. | Can be more time-consuming for method development, requires appropriate standards for quantification. |
Experimental Protocols
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone for the structural elucidation and purity assessment of this compound. The distinct chemical shifts of the endo and exo isomers allow for their direct quantification.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of the synthesized product in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Key signals to observe for the endo isomer include a doublet of doublets around 6.19 ppm and 5.94 ppm for the vinyl protons. For the exo isomer, these signals will have slightly different chemical shifts and coupling constants.[4]
-
The integration of these distinct vinyl proton signals allows for the calculation of the endo:exo ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
This provides confirmation of the carbon framework and can reveal the presence of impurities with distinct carbon signals.
-
-
Data Analysis:
-
Integrate the characteristic peaks for the endo and exo isomers in the ¹H NMR spectrum to determine their relative ratio.
-
Look for peaks corresponding to residual cyclopentadiene/dicyclopentadiene and methyl acrylate.
-
II. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for separating and identifying volatile components in the synthesized product.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC-MS Analysis:
-
Injector: Split/splitless injector at 250°C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C) to ensure separation of all volatile components.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV.
-
-
Data Analysis:
III. High-Performance Liquid Chromatography (HPLC)
HPLC is particularly useful for the analysis of less volatile impurities and for achieving baseline separation of the endo and exo diastereomers, especially when using a chiral stationary phase.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.
-
HPLC Analysis:
-
Column: A chiral column (e.g., Chiralcel OD-H) is often required for baseline separation of the diastereomers.[7] For general impurity profiling, a C18 reverse-phase column can be used.
-
Mobile Phase: A mixture of hexane and isopropanol is common for normal-phase chiral separations. For reverse-phase, a gradient of water and acetonitrile is typically employed.
-
Detector: UV detector set at a wavelength where the analyte absorbs (e.g., around 210 nm).
-
-
Data Analysis:
-
Determine the retention times of the endo and exo isomers.
-
Quantify the purity by calculating the area percentage of the main peak(s) relative to the total area of all peaks.
-
Alternative Purification Strategies
Should the initial synthesis yield a product of insufficient purity, several purification techniques can be employed.
| Purification Technique | Principle | Advantages | Disadvantages |
| Fractional Distillation | Separation based on differences in boiling points. | Effective for removing volatile impurities and separating isomers with different boiling points. | Can be time-consuming and may lead to thermal decomposition if not carefully controlled. |
| Column Chromatography | Separation based on differential adsorption to a stationary phase. | Highly effective for separating isomers and removing non-volatile impurities. | Can be labor-intensive and requires significant solvent usage. |
| Recrystallization | Purification of a solid based on differences in solubility. | Can yield highly pure crystalline material. | The product must be a solid at room temperature and a suitable solvent system must be found. |
Conclusion
Confirming the purity of synthesized this compound is a critical step that underpins the reliability of subsequent research and development. A combination of NMR spectroscopy for structural verification and isomer ratio determination, GC-MS for volatile impurity profiling, and HPLC for non-volatile impurity analysis and precise isomer quantification provides a comprehensive and robust assessment of purity. By employing the detailed protocols and understanding the comparative strengths of each technique presented in this guide, researchers can confidently ascertain the quality of their synthesized material, ensuring the integrity of their scientific endeavors.
References
- The diels-alder reaction of cyclopentadiene and methyl acrylate on γ,-alumina. CoLab.
- Synthesis of 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester. Molecules.
- Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate - PMC. NIH.
- The Diels‐Alder reaction between cyclopentadiene and methyl acrylate... ResearchGate.
- Synthesis of 1-methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester. PubMed.
- Diels-‐Alder Reactions of Dienophiles and Cyclopentadiene Using a Sealed Tube. Sciforum.
- Chiral high-performance liquid chromatography of N-octyl bicycloheptene dicarboximide and confirmatory studies using liquid chromatography-tandem mass spectrometry and two-dimensional nuclear magnetic resonance spectroscopy. PubMed.
- US20100093580A1 - Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions. Google Patents.
- Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester, endo-. NIST WebBook.
- Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester, exo-. NIST WebBook.
- Diels–Alder Reaction. Sigma-Aldrich.
Sources
- 1. The diels-alder reaction of cyclopentadiene and methyl acrylate on γ,-alumina | CoLab [colab.ws]
- 2. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US20100093580A1 - Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions - Google Patents [patents.google.com]
- 5. Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester, endo- [webbook.nist.gov]
- 6. Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester, exo- [webbook.nist.gov]
- 7. Chiral high-performance liquid chromatography of N-octyl bicycloheptene dicarboximide and confirmatory studies using liquid chromatography-tandem mass spectrometry and two-dimensional nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
literature comparison of Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate synthesis methods
This guide provides a comprehensive comparison of the primary synthesis methods for Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate, a valuable bicyclic molecule often utilized as a building block in the synthesis of more complex chemical structures. The content herein is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering an in-depth analysis of synthetic routes, experimental data, and procedural insights to inform laboratory practice.
Introduction to this compound
This compound, also known as methyl 5-norbornene-2-carboxylate, is a strained bicyclic ester. Its rigid framework and functionality make it a versatile intermediate in various chemical transformations. The primary route to this compound is the Diels-Alder reaction, a powerful [4+2] cycloaddition between a conjugated diene and a dienophile. In this case, the reactants are cyclopentadiene and methyl acrylate. A key consideration in this synthesis is the stereoselectivity, leading to the formation of two diastereomers: the endo and exo products. The ratio of these isomers is highly dependent on the reaction conditions.
The Foundational Reaction: Diels-Alder Cycloaddition
The synthesis of this compound is fundamentally a Diels-Alder reaction. This concerted pericyclic reaction involves the 4 π-electrons of the diene (cyclopentadiene) and the 2 π-electrons of the dienophile (methyl acrylate) to form a six-membered ring.
A critical prerequisite for this synthesis is the preparation of cyclopentadiene monomer. Cyclopentadiene readily dimerizes at room temperature via a self-Diels-Alder reaction to form dicyclopentadiene. Therefore, dicyclopentadiene must be "cracked" by a retro-Diels-Alder reaction at high temperatures to yield the reactive monomer, which should be used immediately.[1][2]
This guide will compare three principal methodologies for the synthesis of the target molecule:
-
Thermal (Uncatalyzed) Synthesis
-
Lewis Acid Catalyzed Synthesis
-
Green Chemistry Approaches: Microwave-Assisted, Solvent-Free Synthesis
Comparative Analysis of Synthesis Methods
The choice of synthetic method is dictated by the desired outcome, particularly concerning yield, stereoselectivity (endo/exo ratio), reaction time, and environmental impact. The following table summarizes the key performance indicators of each approach based on literature data.
| Parameter | Thermal (Uncatalyzed) | Lewis Acid Catalyzed | Microwave-Assisted (Solvent-Free) |
| Typical Conditions | Sealed tube, 170-185°C | Toluene, 0°C to rt | Neat, 160-320 W |
| Reaction Time | 2-8 hours | 30 minutes - 1.5 hours | 3-6 minutes |
| Reported Yield | 48% (for ethyl ester)[3] | ~90% (for ethyl ester)[3] | 78-94% (general for MW-DA)[4] |
| endo:exo Ratio | ~3:1 at rt, approaches 1:1 at >180°C[5] | Predominantly endo (>14:1 for ethyl ester)[3] | Generally high endo selectivity |
| Catalyst | None | AlCl₃, BF₃·OEt₂ | None |
| Advantages | Simple setup, no catalyst cost | High yield and selectivity, mild conditions | Extremely fast, high yield, solvent-free |
| Disadvantages | Lower yield, requires high temp/pressure | Catalyst cost and handling, aqueous workup | Requires specialized microwave reactor |
In-Depth Methodological Discussion
Thermal (Uncatalyzed) Synthesis
The direct reaction of cyclopentadiene and methyl acrylate without a catalyst requires elevated temperatures to proceed at a reasonable rate. This is often carried out in a sealed vessel to prevent the loss of the volatile cyclopentadiene.
Causality of Experimental Choices: The high temperature provides the necessary activation energy for the cycloaddition. However, the Diels-Alder reaction is reversible, and at higher temperatures, the retro-Diels-Alder reaction becomes more significant. This equilibrium influences the final isomer ratio. The kinetically favored endo product is dominant at lower temperatures, but the thermodynamically more stable exo product becomes more prevalent as the temperature increases, leading to a ratio approaching 1:1.[5]
Lewis Acid Catalyzed Synthesis
The use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or boron trifluoride etherate (BF₃·OEt₂), dramatically accelerates the Diels-Alder reaction and enhances its stereoselectivity.[3][6]
Causality of Experimental Choices: The Lewis acid coordinates to the carbonyl oxygen of the methyl acrylate, making the dienophile more electron-deficient and thus more reactive towards the electron-rich diene. This coordination also enhances the secondary orbital interactions that favor the formation of the endo transition state, leading to a higher endo:exo ratio.[4][7] The reaction can be performed at much lower temperatures, which further favors the kinetic endo product.
Green Chemistry Approaches: Microwave-Assisted, Solvent-Free Synthesis
In line with the principles of green chemistry, microwave-assisted, solvent-free reactions offer a rapid and efficient alternative.[4][8][9]
Causality of Experimental Choices: Microwave irradiation provides rapid and uniform heating of the neat reaction mixture. This high energy input can significantly accelerate the reaction rate, often reducing reaction times from hours to minutes.[4] The absence of a solvent reduces waste and simplifies product purification. While specific data for the title compound is limited, microwave-assisted Diels-Alder reactions are well-documented to be highly efficient and often retain high endo selectivity.
Experimental Protocols
Workflow for this compound Synthesis
Caption: General workflow for the synthesis of this compound.
Protocol 1: Cracking of Dicyclopentadiene[1][2]
-
Set up a fractional distillation apparatus with a 100 mL round-bottom flask, a fractionating column, a condenser, and a receiving flask cooled in an ice bath.
-
Add 20 mL of dicyclopentadiene and a few boiling chips to the distillation flask.
-
Heat the flask using a heating mantle to a temperature that maintains a brisk reflux.
-
Slowly distill the cyclopentadiene monomer, maintaining the head temperature between 40-42°C.
-
Collect the freshly distilled cyclopentadiene in the cooled receiving flask. Keep it on ice and use it promptly.
Protocol 2: Lewis Acid Catalyzed Synthesis (adapted for Methyl Ester)[3]
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl acrylate (e.g., 1.0 equivalent) in anhydrous toluene.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a Lewis acid, such as boron trifluoride etherate (e.g., 0.1 equivalents), to the stirred solution.
-
To this cold solution, add freshly cracked cyclopentadiene (e.g., 1.5 equivalents) dropwise over 30 minutes.
-
Allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 30 minutes.
-
Quench the reaction by slowly adding water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under vacuum to obtain the predominantly endo isomer of this compound.
Protocol 3: Thermal Synthesis in a Sealed Tube (Representative)[5]
-
In a thick-walled glass pressure tube, combine freshly cracked cyclopentadiene (e.g., 1.2 equivalents) and methyl acrylate (e.g., 1.0 equivalent).
-
Seal the tube securely.
-
Heat the tube in an oil bath or heating block to 170-185°C for 2-4 hours.
-
Allow the tube to cool completely to room temperature behind a safety shield before opening.
-
Transfer the crude product and purify by fractional distillation under vacuum.
Product Characterization
The endo and exo isomers can be distinguished and quantified using ¹H NMR spectroscopy. The chemical shifts of the vinyl protons and the proton at C2 are characteristically different for the two isomers.
Caption: Characterization methods for distinguishing endo and exo isomers.
Representative ¹H NMR Data (for the analogous ethyl ester, signals for methyl ester will be similar): [3]
-
endo-isomer: The vinyl protons appear as two distinct multiplets around 5.94 ppm and 6.19 ppm.
-
exo-isomer: The vinyl protons appear closer together, as two doublets of doublets around 6.10 ppm and 6.13 ppm.
Conclusion and Recommendations
The synthesis of this compound offers a clear case study in the optimization of a classic organic reaction.
-
For high yield and high endo selectivity , the Lewis acid catalyzed method is superior. It operates under mild conditions and provides excellent control over the stereochemical outcome. This is the recommended method for most research and development applications where isomer purity is important.
-
The thermal method is simpler in that it avoids a catalyst, but it is less efficient in terms of yield and selectivity, and requires more stringent safety precautions due to the high temperatures and pressures involved.
-
Microwave-assisted, solvent-free synthesis represents a promising green alternative, offering remarkable reaction speed and high efficiency. For laboratories equipped with the necessary instrumentation, this method is highly advantageous for rapid synthesis and process intensification.
The ultimate choice of method will depend on the specific requirements of the researcher, including desired purity, scale, available equipment, and environmental considerations.
References
-
PubChem. This compound. [Link]
-
Experiment 14 – The Diels-Alder Cycloaddition Reaction. [Link]
-
Experiment cis-Norbronene-5,6-endo-dicarboxylic acid by Diels-Alder Reaction. [Link]
- Google Patents. US20100093580A1 - Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions.
-
PubChem. Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester, endo-. [Link]
-
Sciforum. Diels-‐Alder Reactions of Dienophiles and Cyclopentadiene Using a Sealed Tube. [Link]
-
ACS Publications. Effect of Novel Deep Eutectic Solvents on the Endo/Exo Ratio of Diels–Alder Reactions at Room Temperature. [Link]
- Google Patents. US5877366A - Dicyclopentadiene cracking process.
-
ResearchGate. The Diels‐Alder reaction between cyclopentadiene and methyl acrylate... [Link]
-
YouTube. Diels-Alder Synthesis: Cracking dicyclopentadiene. [Link]
-
CEM Corporation. Solvent and Solvent Free (Neat) Reactions in Microwave Synthesis. [Link]
-
National Center for Biotechnology Information. Microwave assisted one-pot catalyst free green synthesis of new methyl-7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates as potent in vitro antibacterial and antifungal activity. [Link]
-
OAText. Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds and their antimicrobial activity assessment. [Link]
-
PubMed. Roles of Lewis Acid Catalysts in Diels-Alder Reactions between Cyclopentadiene and Methyl Acrylate. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. US20100093580A1 - Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions - Google Patents [patents.google.com]
- 4. Microwave assisted one-pot catalyst free green synthesis of new methyl-7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates as potent in vitro antibacterial and antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciforum.net [sciforum.net]
- 6. researchgate.net [researchgate.net]
- 7. kups.ub.uni-koeln.de [kups.ub.uni-koeln.de]
- 8. Solvent and Solvent Free (Neat) Reactions in Microwave Synthesis [cem.com]
- 9. oatext.com [oatext.com]
A Senior Application Scientist's Guide to the Performance of Polymers Derived from Different Norbornene Esters in Drug Delivery Applications
For researchers, scientists, and drug development professionals, the selection of a polymeric carrier is a critical decision that profoundly impacts the efficacy and safety of a therapeutic agent. Among the myriad of available platforms, polymers derived from norbornene esters have emerged as a versatile and highly tunable class of materials, particularly for applications in controlled drug release. Their synthesis via Ring-Opening Metathesis Polymerization (ROMP) allows for precise control over molecular weight, architecture, and functionality, making them ideal candidates for sophisticated drug delivery systems.
This guide provides an in-depth comparison of the performance of polymers derived from different norbornene esters. We will delve into the synthesis of these polymers, compare their key physicochemical and drug delivery performance metrics, and provide a detailed experimental protocol for their preparation and characterization. Our focus will be on elucidating the causal relationships between the chemical structure of the ester side chains and the resulting polymer's performance, thereby empowering you to make informed decisions in your research and development endeavors.
Synthesis of Norbornene Ester Monomers and Polymers: The Power of ROMP
The workhorse for synthesizing polynorbornene esters is Ring-Opening Metathesis Polymerization (ROMP). This "living" polymerization technique, often employing well-defined ruthenium-based catalysts like the Grubbs series, offers exceptional control over the polymer's final properties. The high ring strain of the norbornene monomer provides the thermodynamic driving force for the polymerization[1].
The general scheme for the ROMP of a norbornene ester monomer is depicted below. The choice of the ester group (R) is the primary determinant of the resulting polymer's properties, such as its hydrophobicity, solubility, and interaction with drug molecules. By strategically selecting or modifying the ester side chain, one can tailor the polymer for specific drug delivery applications. For instance, incorporating polyethylene glycol (PEG) esters can enhance biocompatibility and create amphiphilic structures ideal for micelle formation[2][3].
Caption: General mechanism of Ring-Opening Metathesis Polymerization (ROMP) for norbornene esters.
Comparative Performance Analysis: The Influence of the Ester Side Chain
The performance of a polynorbornene ester as a drug delivery vehicle is intrinsically linked to its physicochemical properties, which are in turn dictated by the nature of its ester side chains. In this section, we compare the performance of various polynorbornene esters based on available literature data.
Physicochemical Properties
The length and functionality of the ester side chain significantly influence the polymer's thermal properties and solubility. For example, increasing the length of an alkyl ester side chain generally decreases the glass transition temperature (Tg) and alters the solubility profile of the polymer[4]. Polymers with phenyl-substituted pendant groups have been shown to have improved solubility and good thermal stability, with decomposition temperatures above 300°C[5].
| Norbornene Ester Monomer | Polymerization Method | Catalyst | Mn (kDa) | PDI | Tg (°C) | Solubility |
| 5-Norbornene-2-carboxylic acid methyl ester | Addition Polymerization | Palladium Complex | - | - | >400 | Good in common organic solvents |
| exo,exo-2,3-dicarbomethoxy-5-norbornene | ROMP | Hoveyda-Grubbs II | - | - | 86-90 | - |
| Norbornene-PEG | ROMP | Grubbs G3 | - | - | - | Water soluble |
| Norbornene-doxorubicin conjugate | ROMP | Grubbs G3 | - | - | - | Water soluble (as block copolymer) |
This table is a compilation of data from various sources and is intended for comparative purposes. The exact values can vary depending on the specific experimental conditions.
Drug Delivery Carrier Performance
The ultimate test of a drug delivery polymer is its ability to effectively encapsulate a therapeutic agent and release it in a controlled manner at the target site. For polynorbornene esters, this is often achieved by creating amphiphilic block copolymers that self-assemble into micelles in aqueous environments. The hydrophobic core of these micelles, formed by the polynorbornene ester blocks, serves as a reservoir for hydrophobic drugs, while the hydrophilic block (often PEG) forms a protective corona that enhances stability and biocompatibility[2][6].
The choice of the ester group plays a pivotal role in drug loading and release. A more hydrophobic ester side chain can lead to stronger interactions with a hydrophobic drug, potentially increasing the drug loading capacity[7][8]. However, it may also slow down the drug release rate[9][10]. Furthermore, incorporating stimuli-responsive linkers, such as a pH-sensitive hydrazone linkage for doxorubicin, allows for triggered drug release in the acidic environment of tumors[3][11].
| Polymer System | Drug | Drug Loading Capacity (wt%) | Encapsulation Efficiency (%) | Release Profile |
| Polynorbornene-PEG block copolymer micelles | Doxorubicin | ~16 | - | pH-responsive; accelerated release at pH 5.5-6.0 |
| Polynorbornene brush block copolymer micelles | Paclitaxel | High | High | pH-induced disassembly and controlled release |
| Proline-Tryptophan derived Polynorbornene block copolymer micelles | Doxorubicin HCl | - | - | Stimuli-triggered/pulsatile release |
This table provides examples of drug delivery performance from the literature. Direct comparison is challenging due to variations in polymer architecture, drug, and experimental conditions.
Experimental Protocols: A Practical Guide
To facilitate the application of this knowledge, we provide a representative, step-by-step protocol for the synthesis and characterization of a polynorbornene ester.
Synthesis of a Polynorbornene Ester via ROMP
This protocol describes the synthesis of poly(5-norbornene-2-carboxylic acid methyl ester) using the Grubbs third-generation catalyst (G3).
Materials:
-
5-norbornene-2-carboxylic acid methyl ester (monomer)
-
Grubbs third-generation catalyst (G3)
-
Anhydrous dichloromethane (DCM)
-
Ethyl vinyl ether (termination agent)
-
Methanol (for precipitation)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line glassware
Procedure:
-
Monomer and Catalyst Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of the monomer in anhydrous DCM (e.g., 1 M). Prepare a separate stock solution of the G3 catalyst in anhydrous DCM (e.g., 10 mg/mL).
-
Polymerization: In a Schlenk flask under an inert atmosphere, add the desired amount of the monomer stock solution. Stir the solution at room temperature.
-
Initiation: Rapidly inject the required volume of the G3 catalyst stock solution into the stirring monomer solution. The monomer-to-catalyst ratio will determine the target molecular weight of the polymer.
-
Reaction Monitoring: Allow the reaction to proceed for a specified time (e.g., 1-2 hours). The progress of the polymerization can be monitored by techniques such as ¹H NMR by taking aliquots from the reaction mixture.
-
Termination: To quench the polymerization, add an excess of ethyl vinyl ether to the reaction mixture and stir for an additional 20-30 minutes.
-
Precipitation and Purification: Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.
-
Isolation: Collect the precipitated polymer by filtration or centrifugation. Wash the polymer with fresh methanol to remove any unreacted monomer and catalyst residues.
-
Drying: Dry the purified polymer under vacuum to a constant weight.
Characterization Workflow
The synthesized polymer should be thoroughly characterized to determine its molecular weight, polydispersity, and thermal properties.
Caption: A typical workflow for the characterization of a synthesized polynorbornene ester.
Conclusion and Future Outlook
Polymers derived from norbornene esters represent a highly promising platform for the development of advanced drug delivery systems. The ability to precisely tune their properties through the judicious selection of the ester side chain and the power of ROMP offers immense potential for creating customized carriers for a wide range of therapeutics. While this guide provides a comparative overview based on existing literature, there is a clear need for more systematic studies that directly compare the performance of a series of polynorbornene esters with varying side chains for specific drug delivery applications.
Future research in this area should focus on establishing clear structure-property-performance relationships. This will involve the synthesis and characterization of libraries of polynorbornene esters and the systematic evaluation of their drug loading and release kinetics with various model drugs. Furthermore, the exploration of novel ester functionalities that can impart additional features, such as enhanced biocompatibility, specific targeting capabilities, and multi-stimuli responsiveness, will undoubtedly pave the way for the next generation of intelligent and effective drug delivery systems.
References
-
The Self-Assembly, Thermoresponsive Properties, and Potential Biomedical Relevance of Proline-Tryptophan Derived Polynorbornene Block Copolymer Micelles. PubMed Central. [Link]
-
Near-Infrared Fluorescent Micelles from Poly(norbornene) Brush Triblock Copolymers for Nanotheranostics. ACS Publications. [Link]
-
Near-Infrared Fluorescent Micelles from Poly(norbornene) Brush Triblock Copolymers for Nanotheranostics. PubMed. [Link]
-
Characterisation of Pluronic_Norbornene (Pl_Nb) and Pluronic (Pl) micelles. ResearchGate. [Link]
-
Norbornene derived doxorubicin copolymers as drug carriers with pH responsive hydrazone linker. PubMed. [Link]
-
Engineering Camptothecin-Derived Norbornene Polymers for Theranostic Application. National Institutes of Health. [Link]
-
Synthesis of End-functionalized Poly(norbornene)s and Poly(ethylidene norbornene)s Using a Pd - OSTI.GOV. Office of Scientific and Technical Information. [Link]
-
Norbornene Derived Doxorubicin Copolymers as Drug Carriers with pH Responsive Hydrazone Linker. ResearchGate. [Link]
-
Polymers Based on Norbornene Derivatives. ResearchGate. [Link]
-
Development of High‐Drug‐Loading Nanoparticles. CORE. [Link]
-
Hydrophilic Modifications of an Amphiphilic Polynorbornene and the Effects on its Hemolytic and Antibacterial Activity. PubMed Central. [Link]
-
High drug-loading nanomedicines: progress, current status, and prospects. PubMed Central. [Link]
-
Polynorbornene copolymers combining flexible ether side chains and rigid hydrophobic segments for AEMWE. Royal Society of Chemistry. [Link]
-
Poly(norbornene carboxylic acid ester)s: Synthesis and properties. ResearchGate. [Link]
-
Ring-opening metathesis polymerization of norbornene- benzoladderene (macro)monomers. Royal Society of Chemistry. [Link]
-
Comparative Study of doxorubicin-loaded poly(lactide-co-glycolide) nanoparticles prepared by single and double emulsion methods. PubMed. [Link]
-
Hydrophilicity and Hydrophobicity in Advanced Material Applications – Advances in Polymer Science. NC State University Libraries. [Link]
-
Polymer Nanoparticles with High Drug Loading. ChemistryViews. [Link]
-
Effects of base polymer hydrophobicity and end-group modification on polymeric gene delivery. PubMed. [Link]
-
Effects of Base Polymer Hydrophobicity and End Group Modification on Polymeric Gene Delivery. PubMed Central. [Link]
-
Patterns of drug release as a function of drug loading from amorphous solid dispersions: A comparison of five different polymers. PubMed. [Link]
-
Comparative evaluation of plastic, hydrophobic and hydrophilic polymers as matrices for controlled-release drug delivery. University of Alberta. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Near-Infrared Fluorescent Micelles from Poly(norbornene) Brush Triblock Copolymers for Nanotheranostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Norbornene derived doxorubicin copolymers as drug carriers with pH responsive hydrazone linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of swelling and drug release in matrix polymers. [wisdomlib.org]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Effects of base polymer hydrophobicity and end-group modification on polymeric gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of Base Polymer Hydrophobicity and End Group Modification on Polymeric Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Patterns of drug release as a function of drug loading from amorphous solid dispersions: A comparison of five different polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sites.ualberta.ca [sites.ualberta.ca]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
As researchers and scientists, our responsibility extends beyond discovery and innovation to ensuring that every stage of the scientific process, including waste disposal, is conducted with the utmost regard for safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate, grounding technical procedures in the principles of chemical safety and regulatory compliance.
Part 1: Hazard Assessment and Characterization
Before any disposal procedure can be initiated, a thorough understanding of the compound's hazards is paramount. This compound is an ester with specific health and safety considerations. The primary hazards, as identified in various Safety Data Sheets (SDS), are summarized below. This initial assessment dictates the handling, storage, and ultimate disposal pathway.
Table 1: Hazard Profile of this compound
| Hazard Category | GHS Classification | Signal Word | Hazard Statement |
| Acute Oral Toxicity | Acute Tox. 4 | Warning | H302: Harmful if swallowed.[1][2] |
| Skin Irritation | Skin Irrit. 2 | Warning | H315: Causes skin irritation.[3][4] |
| Eye Irritation | Eye Irrit. 2A | Warning | H319: Causes serious eye irritation.[3][4] |
| Respiratory Irritation | STOT SE 3 | Warning | H335: May cause respiratory irritation.[3] |
GHS: Globally Harmonized System of Classification and Labelling of Chemicals; STOT SE: Specific Target Organ Toxicity - Single Exposure.
The causality behind these classifications lies in the chemical nature of the ester. Its reactivity can lead to irritation upon contact with skin, eyes, and mucous membranes. Ingestion can be harmful, necessitating immediate and proper handling to prevent exposure.[2][3]
Part 2: The Regulatory Framework: Adherence to EPA and RCRA Standards
The disposal of laboratory chemicals is not merely a suggestion but a strict requirement governed by federal and state regulations. In the United States, the Environmental Protection Agency (EPA) enforces the Resource Conservation and Recovery Act (RCRA), which establishes the framework for hazardous waste management.[5][6]
Under RCRA, a chemical waste is considered hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity. While this compound is not typically a listed waste, its classification as harmful and an irritant requires it to be managed as a hazardous waste to ensure compliance and safety.
Key regulatory principles to follow include:
-
Prohibition of Sewer Disposal: Never dispose of this chemical down the drain.[5][7] This action is prohibited as it can interfere with wastewater treatment processes and harm aquatic life.
-
Waste Generation Documentation: All generated hazardous waste must be documented according to your institution's and the EPA's requirements.[5]
-
Use of Licensed Disposal Services: The final disposal must be handled by a licensed professional waste disposal service.[8]
Part 3: On-Site Management and Pre-Disposal Procedures
Proper disposal begins in the laboratory at the point of generation. Adherence to on-site accumulation rules is critical for maintaining a safe environment and ensuring regulatory compliance.
Step 1: Designate a Satellite Accumulation Area (SAA)
An SAA is a designated area at or near the point of waste generation and under the control of the laboratory personnel.[7][9]
-
Proximity: The SAA should be close to where the waste is generated to minimize transit.[6]
-
Containment: Store liquid waste containers in secondary containment trays to prevent spills from spreading.[6][10]
-
Segregation: Store containers of this compound waste away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[4]
Step 2: Select the Correct Waste Container
Container integrity is fundamental to safe waste storage.
-
Compatibility: Use a container made of material chemically compatible with the ester. High-density polyethylene (HDPE) or glass containers are typically appropriate. Avoid steel containers for acids and certain organic compounds.[6][7]
-
Condition: The container must be in good condition, free from cracks or deterioration, with a secure, leak-proof screw cap.[7]
-
Headroom: Do not fill the container to more than 90% capacity to allow for vapor expansion.[6][7]
Step 3: Proper Labeling
Accurate labeling is a regulatory requirement and a critical safety communication tool.
-
Mandatory Information: Each waste container must be clearly labeled with the words "Hazardous Waste".[7][9]
-
Contents: List the full chemical name, "this compound," and its approximate concentration or percentage. Do not use abbreviations.[10]
-
Hazard Warning: Indicate the relevant hazards (e.g., "Irritant," "Harmful if Swallowed").[9]
Part 4: Final Disposal Protocol
This protocol outlines the process from accumulation to final hand-off to a certified disposal vendor.
Workflow for Disposal of this compound
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Procedure:
-
Accumulation: Collect waste this compound, including any contaminated materials (e.g., pipette tips, gloves), in your properly labeled hazardous waste container within the SAA.
-
Container Management: Keep the waste container securely capped at all times, except when adding waste.[7][10]
-
Transfer: Once the container is full (not exceeding 90% capacity), it must be moved from the SAA to your facility's Central Accumulation Area (CAA) within three days.[7]
-
Professional Disposal: Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[8]
-
Recommended Method: The standard and recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[8] This ensures the complete destruction of the compound in a manner that complies with all federal, state, and local environmental regulations.[8]
Part 5: Emergency Procedures for Spills and Exposures
In the event of an accidental release, immediate and appropriate action is required to mitigate harm.
Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][8]
-
Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of soap and water for at least 15 minutes. If irritation occurs or persists, get medical advice.[3][8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[3][8]
-
Ingestion: If swallowed, wash out the mouth with water, provided the person is conscious. Do not induce vomiting. Call a physician or poison control center immediately.[3][8]
Spill Cleanup:
-
Evacuate and Ventilate: Ensure adequate ventilation and remove all personnel from the immediate spill area.[3][8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves, before attempting cleanup.[3][8]
-
Containment: For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite, dry sand, or earth.[3]
-
Collection: Carefully sweep or wipe up the absorbed material and place it into a labeled, sealable container for hazardous waste disposal.[8][11]
-
Decontamination: Wash the spill site thoroughly after the material has been collected.[8]
By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a culture of safety, ensuring that your valuable research does not come at the cost of personal or environmental health.
References
-
How to Ensure Safe Chemical Waste Disposal in Laboratories . (2024). Daniels Health. Retrieved from [Link]
-
Laboratory Hazardous Waste Disposal Guidelines . (n.d.). Central Washington University. Retrieved from [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly . (2022, April 11). GAIACA. Retrieved from [Link]
-
Managing Hazardous Chemical Waste in the Lab . (n.d.). American Laboratory. Retrieved from [Link]
-
This compound . (n.d.). PubChem. Retrieved from [Link]
-
Frequent Questions About Managing Hazardous Waste at Academic Laboratories . (2023, February 27). US EPA. Retrieved from [Link]
-
Hazardous Waste Disposal Guide . (n.d.). Dartmouth College. Retrieved from [Link]
Sources
- 1. This compound | 6203-08-3 [sigmaaldrich.com]
- 2. This compound | C9H12O2 | CID 250075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. danielshealth.com [danielshealth.com]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. enamine.enamine.net [enamine.enamine.net]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Personal protective equipment for handling Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
An In-Depth Guide to Personal Protective Equipment for Handling Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
As a Senior Application Scientist, my primary objective extends beyond providing superior chemical reagents; it is to ensure you can use them with the utmost confidence and safety. This guide provides essential, field-tested safety and handling protocols for this compound (CAS No. 6203-08-3). The procedures outlined here are designed to empower you, the researcher, with the knowledge to create a self-validating system of safety, minimizing risk and ensuring the integrity of your work.
Immediate Hazard Assessment
Before handling this compound, a clear understanding of its hazard profile is non-negotiable. This compound is a volatile organic ester that presents multiple risks upon exposure. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for understanding these hazards.
Based on aggregated data from suppliers, the compound presents the following primary hazards[1][2][3][4]:
| Hazard Category | GHS Code | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation. |
| Serious Eye Damage/Irritation | H319 | Warning | Causes serious eye irritation. |
| Specific Target Organ Toxicity | H335 | Warning | May cause respiratory irritation. |
| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed. |
The causality behind these classifications is rooted in the chemical's structure. As an ester, it can be hydrolyzed upon contact with skin or mucous membranes, leading to irritation. Its volatility contributes to the risk of respiratory tract irritation if vapors are inhaled[1][5].
First Line of Defense: Engineering and Administrative Controls
Personal Protective Equipment (PPE) is the final barrier between you and a chemical hazard. The primary methods for protection rely on robust engineering and administrative controls that remove or minimize the hazard at its source.[6]
Engineering Control: The Chemical Fume Hood Due to its potential for causing respiratory irritation and its inherent volatility, all handling of this compound must be performed inside a properly functioning chemical fume hood.[5][7] A fume hood is a critical engineering control that captures and exhausts vapors, preventing them from entering the laboratory atmosphere and your breathing zone.
-
Causality: The inward airflow of a fume hood creates a physical barrier, while the exhaust system dilutes and removes the hazardous vapors, significantly reducing the risk of inhalation exposure.[5]
Administrative Controls These are the work practices that support a safe environment:
-
Develop a Chemical Hygiene Plan: As mandated by OSHA's "Laboratory Standard" (29 CFR 1910.1450), every lab must have a written plan that includes specific standard operating procedures (SOPs) for handling hazardous chemicals.[8]
-
Designate Work Areas: Clearly demarcate areas where this chemical is stored and handled.
-
Training: Ensure all personnel are trained on the specific hazards and handling procedures for this compound before they begin work.[9][10]
Mandatory Personal Protective Equipment (PPE) Protocol
When engineering and administrative controls are in place, the correct selection and use of PPE provide the necessary direct protection.[9][11]
| Task | Minimum Required PPE |
| Storage & Transport | Safety glasses with side shields, lab coat, nitrile gloves. |
| Weighing & Dispensing | Chemical splash goggles, lab coat, nitrile gloves (consider double-gloving). |
| Reaction Setup & Workup | Chemical splash goggles (under a face shield if splash risk is high), lab coat, nitrile gloves. |
| Spill Cleanup | Chemical splash goggles, face shield, lab coat (or chemical-resistant apron), double-layered nitrile gloves, vapor respirator if spill is large or ventilation is inadequate. |
Eye and Face Protection:
-
Safety glasses with side shields are the absolute minimum for any laboratory work.[6]
-
Chemical splash goggles are required when handling the liquid to protect against splashes that could circumvent standard safety glasses. They must be marked with "Z87" to signify adherence to ANSI Z87 standards.
-
A face shield , worn over goggles, is necessary when there is a significant risk of splashing, such as when transferring large volumes.[6][11]
Skin and Body Protection:
-
Lab Coats: A flame-resistant lab coat should be worn, fully buttoned, to protect skin and clothing from accidental splashes.[11]
-
Gloves: Standard nitrile gloves are commonly used for protection against incidental contact with organic esters.[7][10] However, it is crucial to check the manufacturer's glove compatibility chart for breakthrough times for this specific chemical or class of chemicals. Always inspect gloves for tears or holes before use.[10] For prolonged contact or immersion, heavier-duty gloves or double-gloving may be necessary.[6]
-
Clothing: Long pants and closed-toe shoes are mandatory attire in any laboratory where hazardous chemicals are handled.[12]
Respiratory Protection: Under normal operating conditions within a certified chemical fume hood, respiratory protection is not typically required. However, in the event of a large spill or a failure of engineering controls, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[3][11] Respirator use requires a formal respiratory protection program, including fit testing and training, as mandated by OSHA.[9]
Operational Workflow: Safely Weighing and Dispensing
This protocol provides a self-validating system for a common laboratory task. Each step is designed to minimize exposure and the potential for error.
Prerequisites:
-
Confirm the chemical fume hood is operational (check airflow monitor).
-
Gather all necessary equipment (beaker, spatula, balance, etc.) and place it in the fume hood.
-
Don the appropriate PPE as specified in the table above.
Procedure:
-
Preparation: Place a weigh boat or receiving flask on the analytical balance inside the fume hood. Tare the balance.
-
Dispensing: Slowly open the container of this compound, pointing the opening away from your face.
-
Transfer: Using a clean pipette, carefully transfer the desired amount of the liquid into the tared container. Perform this action slowly and deliberately to avoid splashing.
-
Sealing: Immediately and securely close the primary container.
-
Cleaning: Wipe the exterior of the primary container with a damp cloth to remove any residual chemical. Dispose of the cloth in the designated solid chemical waste container.
-
Final Weighing: Record the final weight.
-
Post-Handling: Remove gloves using the proper technique (see diagram below) and dispose of them in the solid waste stream. Wash hands thoroughly with soap and water.[1]
Decontamination and Disposal Plan
Proper disposal is a critical component of the chemical lifecycle, governed by federal and local regulations.
-
Liquid Waste: Collect all waste containing this compound in a designated, clearly labeled "Non-Halogenated Organic Waste" container.[7] The container must be kept closed when not in use and stored in a secondary containment bin.
-
Contaminated Solids: Dispose of used gloves, weigh boats, and contaminated paper towels in a separate, sealed bag or container labeled "Solid Chemical Waste."[13]
-
Empty Containers: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol). Collect the rinsate as hazardous waste. Deface the label on the empty container before disposing of it in the appropriate solid waste stream (e.g., glass recycling).
-
Spills: For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite or sand). Collect the absorbed material in a sealed container for disposal as chemical waste.
Never dispose of organic esters down the drain.[7]
Visual Protocol: PPE Workflow
The sequence of donning and doffing PPE is critical to prevent cross-contamination from the laboratory to personal spaces. The following diagram illustrates the correct, logical flow.
Caption: PPE Donning and Doffing Sequence to Minimize Contamination.
References
-
NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health.
-
Pocket Guide to Chemical Hazards Introduction. National Institute for Occupational Safety and Health.
-
NIOSH Pocket Guide to Chemical Hazards (PDF). National Institute for Occupational Safety and Health.
-
Understanding the NIOSH Pocket Guide to Chemical Hazards. The Center for Construction Research and Training (CPWR).
-
NIOSH Pocket Guide to Chemical Hazards. Office of Justice Programs.
-
OSHA Lab Safety Equipment: Requirements & Compliance Guide. American Instrument Exchange.
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager.
-
Personal Protective Equipment Requirements for Laboratories. University of Washington Environmental Health and Safety.
-
OSHA's PPE Laboratory Standards. Clarion Safety Systems.
-
Safetycasts in a Minute Personal Protective Equipment: Your Personal Barrier to Laboratory Exposure. National Institutes of Health, Office of Research Services.
-
Safety Data Sheet - this compound. ChemScene.
-
Safety Data Sheet - Methyl (1R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylate. AK Scientific, Inc.
-
This compound. Sigma-Aldrich.
-
Safety Data Sheet - methyl bicyclo[2.2.1]hept-2-ene-2-carboxylate. Enamine.
-
Safety Data Sheet - Methyl 5-Norbornene-2-carboxylate. TCI America.
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry.
-
Safe Use of Volatile Chemicals in Biological Applications. Columbia University Environmental Health & Safety.
-
Safe Handling and Storage of Volatile Chemicals: The Complete Protocol. Editverse.
-
Safety Data Sheet - Methyl 5-Norbornene-2-carboxylate. TCI Europe N.V.
-
This compound. PubChem, National Center for Biotechnology Information.
-
Safety and Handling of Organic Compounds in the Lab. Solubility of Things.
-
Material Safety Data Sheet - Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid. Cole-Parmer.
-
Safety Data Sheet - QJ-9260. Angene.
-
Esterification - SmartLabs. SmartLabs.
Sources
- 1. aksci.com [aksci.com]
- 2. This compound | 6203-08-3 [sigmaaldrich.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. This compound | C9H12O2 | CID 250075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. research.columbia.edu [research.columbia.edu]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 8. labequipmentdirect.com [labequipmentdirect.com]
- 9. clarionsafety.com [clarionsafety.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 12. ors.od.nih.gov [ors.od.nih.gov]
- 13. enamine.enamine.net [enamine.enamine.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
